Acetylvaline
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-acetamido-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-4(2)6(7(10)11)8-5(3)9/h4,6H,1-3H3,(H,8,9)(H,10,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYJTAOFMMMOPX-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40914697 | |
| Record name | N-Acetyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40914697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Acetylvaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011757 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
37.1mg/mL at 25 °C | |
| Record name | N-Acetylvaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011757 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
96-81-1, 3067-19-4 | |
| Record name | Acetylvaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetylvaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetylvaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003067194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40914697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetylvaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.308 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYLVALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U83P7H9HV3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Acetylvaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011757 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
N-Acetyl-L-valine: A Comprehensive Physicochemical Profile for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth analysis of the core physicochemical properties of N-Acetyl-L-valine, a derivative of the essential amino acid L-valine. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual workflows to support advanced research and formulation.
Core Physicochemical Properties of N-Acetyl-L-valine
N-Acetyl-L-valine ((2S)-2-acetamido-3-methylbutanoic acid) is a white crystalline powder.[1] The addition of an acetyl group to the nitrogen atom of L-valine modifies its chemical characteristics, rendering it a valuable intermediate in a variety of synthetic applications.[1]
Quantitative Data Summary
The key physicochemical parameters for N-Acetyl-L-valine are summarized in the table below. This data is crucial for a range of applications, from optimizing reaction conditions to developing formulations.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₃NO₃ | [2][3] |
| Molecular Weight | 159.18 g/mol | [2] |
| Melting Point | 163-167 °C | |
| Boiling Point | 362.2 ± 25.0 °C (Predicted) | |
| Solubility (in water at 25°C) | 37.1 mg/mL | |
| pKa (Strongest Acidic) | 4.11 (Predicted) | |
| LogP | 0.30 (Experimental) |
Experimental Protocols
Detailed and reproducible methodologies are essential for the accurate characterization of N-Acetyl-L-valine. The following sections outline standard protocols for the synthesis and determination of key physicochemical properties.
Synthesis of N-Acetyl-L-valine via Acetylation of L-valine
A prevalent and direct method for the N-acetylation of L-valine involves its reaction with acetic anhydride (B1165640).
Materials:
-
L-valine
-
Acetic anhydride
-
Glacial acetic acid (solvent)
-
Water (for crystallization)
-
30% Sodium hydroxide (B78521) solution
-
Concentrated hydrochloric acid
Procedure:
-
Dissolve L-valine in distilled water.
-
Add a 30% sodium hydroxide solution.
-
Cool the reaction mixture to between 0-5°C.
-
Slowly add acetic anhydride dropwise while maintaining the temperature. This step is repeated, alternating with the addition of a 30% sodium hydroxide solution to maintain pH and drive the reaction.
-
After the final addition, continue to stir the mixture at 0°C for an additional 2 hours.
-
Neutralize the solution with concentrated hydrochloric acid to a pH value of 1.5.
-
The solution is then concentrated by rotary evaporation, cooled, and stirred to promote crystallization.
-
After standing for 12 hours, the crystalline product is collected by filtration and washed with water.
-
The final product, N-Acetyl-L-valine, is dried at 80°C.
Caption: Synthesis of N-Acetyl-L-valine.
Determination of Melting Point
The melting point of N-Acetyl-L-valine can be determined using a standard capillary melting point apparatus.
Procedure:
-
A small, dry sample of crystalline N-Acetyl-L-valine is packed into a capillary tube.
-
The tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting point.
Determination of Solubility
The solubility of N-Acetyl-L-valine in a given solvent can be determined by the static gravimetric method.
Procedure:
-
An excess amount of N-Acetyl-L-valine is added to a known volume of the solvent at a specific temperature.
-
The mixture is agitated for a prolonged period to ensure equilibrium is reached.
-
The solution is then filtered to remove any undissolved solid.
-
A known volume of the saturated solution is evaporated to dryness.
-
The mass of the remaining solid is measured, and the solubility is calculated.
Determination of pKa via Potentiometric Titration
The acid dissociation constant (pKa) can be determined by potentiometric titration.
Procedure:
-
A known concentration of N-Acetyl-L-valine is dissolved in deionized water.
-
A standardized solution of a strong base (e.g., NaOH) is used as the titrant.
-
The titrant is added incrementally to the N-Acetyl-L-valine solution.
-
The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
Determination of LogP via the Shake-Flask Method
The partition coefficient (LogP) is a measure of the lipophilicity of a compound and can be determined using the shake-flask method, which is considered the gold standard.
Procedure:
-
A biphasic system of n-octanol and water (or a suitable buffer) is prepared and mutually saturated.
-
A precisely weighed amount of N-Acetyl-L-valine is dissolved in one of the phases.
-
The mixture is shaken vigorously for a set period to allow for partitioning of the analyte between the two phases.
-
The mixture is then centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
The concentration of N-Acetyl-L-valine in each phase is determined using a suitable analytical technique, such as HPLC.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the logarithm of the partition coefficient.
Caption: Workflow for LogP determination.
Biological Context
N-Acetyl-L-valine is the N-terminal acetylated form of the proteinogenic amino acid L-valine. N-terminal acetylation is a common and highly conserved protein modification in eukaryotes, playing a role in the protection and stability of proteins. While not a signaling molecule in a specific pathway, its formation is a key biological process. N-acetylated amino acids can be produced through the direct action of N-acetyltransferases or via the proteolytic degradation of N-acetylated proteins.
References
An In-depth Technical Guide to the Synthesis of N-Acetyl-L-valine from L-valine
Abstract: This technical guide provides a comprehensive overview of the synthesis of N-acetyl-L-valine, a derivative of the essential amino acid L-valine. N-acetyl-L-valine serves as a valuable intermediate and building block in pharmaceutical and chemical research, notably as a chiral ligand in asymmetric synthesis.[1] This document details the prevalent synthetic methodology, N-acetylation of L-valine using acetic anhydride (B1165640), presenting two distinct and detailed experimental protocols. Quantitative data is summarized for comparative analysis, and key processes are visualized through reaction diagrams and experimental workflows to ensure clarity and reproducibility for research and development applications.
Physicochemical Properties of N-Acetyl-L-valine
N-acetyl-L-valine, systematically named (2S)-2-acetamido-3-methylbutanoic acid, is the N-terminal acetylated form of L-valine.[1] This modification neutralizes the amino group's charge, altering the molecule's physicochemical properties and making it a useful intermediate for various synthetic applications.[1]
Table 1: Physicochemical Data for N-Acetyl-L-valine
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | (2S)-2-acetamido-3-methylbutanoic acid | [1] |
| CAS Number | 96-81-1 | [1] |
| Molecular Formula | C₇H₁₃NO₃ | [1] |
| Molecular Weight | 159.18 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 163-167 °C | [1] |
| Solubility | 37.1 mg/mL in water at 25 °C | [1] |
| LogP | 0.30 |[1] |
Core Synthesis Reaction: N-Acetylation
The most common and direct method for synthesizing N-acetyl-L-valine is the N-acetylation of L-valine.[1] This reaction is typically achieved using acetic anhydride as the acetylating agent.[1][2] Acetic anhydride is preferred over reagents like acetyl chloride, which is highly reactive and prone to hydrolysis in aqueous solutions, or acetic acid, which requires high temperatures that can lead to racemization of the amino acid.[2] The reaction is a nucleophilic acyl substitution where the amino group of L-valine attacks one of the carbonyl carbons of acetic anhydride.
Caption: General reaction for the N-acetylation of L-valine.
Experimental Protocols
Two primary protocols for the N-acetylation of L-valine are detailed below. The choice of method depends on the desired scale, solvent preference, and pH control capabilities.
This method uses glacial acetic acid as a solvent and is performed at an elevated temperature. It avoids an aqueous workup, with the product being isolated after solvent removal.[3]
Methodology:
-
Dissolution: Dissolve L-valine in glacial acetic acid. A typical concentration is around 1 mole of L-valine per liter of acetic acid (e.g., 11.7 g L-valine in 100 mL glacial acetic acid).[3]
-
Acetylation: Heat the solution to 90-100 °C.[3]
-
Reagent Addition: Slowly add a slight molar excess (approximately 1.1 equivalents) of acetic anhydride to the heated solution.[3]
-
Reaction: Maintain the reaction mixture at 90-100 °C for a short duration, typically around 10 minutes.[3]
-
Isolation: Remove the glacial acetic acid and excess acetic anhydride under reduced pressure (e.g., 15 mbar) at 100 °C.[3]
-
Purification: The resulting crystalline residue is the crude product.[3] Further purification can be achieved by recrystallization from water or acetone (B3395972) to yield pure N-acetyl-L-valine.[1]
This procedure, a variation of the Schotten-Baumann reaction, is performed in water under controlled pH and temperature conditions.[2][4] The base neutralizes the acetic acid byproduct, driving the reaction to completion.[5]
Methodology:
-
Dissolution: Suspend L-valine in water (e.g., 10 g L-valine in 100 mL water) in a reaction vessel equipped with a pH meter and placed in a temperature-controlled water bath.[2]
-
pH Adjustment: Adjust the pH of the suspension to 8.0 by adding a 30% sodium hydroxide (B78521) solution.[2]
-
Temperature Control: Set the reaction temperature to 35 °C.[2]
-
Reagent Addition: Once the temperature and pH are stable, begin the dropwise addition of acetic anhydride. Concurrently, add 30% sodium hydroxide solution as needed to maintain a constant pH of 8.0.[2]
-
Reaction: Continue the reaction for approximately 2 hours, ensuring all the acetic anhydride has been added. Allow the mixture to react for an additional 30 minutes after the addition is complete.[2]
-
Acidification: After the reaction, neutralize the mixture and then acidify to a pH of 1.5 using 37% concentrated hydrochloric acid.[2]
-
Isolation & Crystallization: Concentrate the solution by rotary evaporation. Cool the concentrated solution and stir to promote crystallization. Allow it to stand for 12 hours to maximize crystal formation.[2]
-
Purification: Filter the crystals, wash them with cold water, and dry the final product at 80 °C.[2]
Quantitative Data Summary
The efficiency of the synthesis can vary based on the chosen protocol. The following table summarizes key quantitative parameters from the described methods.
Table 2: Comparative Quantitative Data for Synthesis Protocols
| Parameter | Protocol 1 (Acetic Acid) | Protocol 2 (Aqueous Base) |
|---|---|---|
| L-valine | 11.7 g (0.10 mol) | 10.0 g |
| Acetic Anhydride | 11.2 g (0.11 mol) | 9.0 mL |
| Solvent | 100 mL Glacial Acetic Acid | 100 mL Water |
| Base | N/A | 30% Sodium Hydroxide |
| Temperature | 90 °C | 35 °C |
| Reaction Time | 10 minutes | 2.5 hours |
| pH | N/A | 8.0 |
| Purity (Crude) | 95.6% (N-acetyl-D,L-valine) | High Purity |
| Reported Yield | Not specified, but method is described as high-yield.[3] | Total product revenue reported as 122% (includes recycled mother liquor).[2] |
Visualized Experimental Workflow
The general workflow for the synthesis and purification of N-acetyl-L-valine is depicted below. This logical progression applies to both protocols, with specific conditions (e.g., solvent removal vs. acidification) varying as described.
Caption: Generalized workflow for the synthesis of N-acetyl-L-valine.
References
An In-depth Technical Guide to N-Acetyl-L-valine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Acetyl-L-valine, a derivative of the essential amino acid L-valine. This document covers its chemical identity, physicochemical properties, synthesis protocols, and potential biological significance, collating available data for research and development applications.
Chemical Identity
N-Acetyl-L-valine is a modified amino acid where an acetyl group is attached to the nitrogen of the L-valine's amino group.[1] This modification alters its chemical properties, making it a valuable intermediate in various synthetic processes.[1]
Synonyms
A variety of synonyms are used in literature and commercial listings for N-Acetyl-L-valine:
-
(2S)-2-Acetamido-3-methylbutanoic acid
-
N-Acetylvaline, (L)-isomer
-
L-valine, N-acetyl-
-
(S)-2-Acetamido-3-methylbutanoic acid
Physicochemical Properties
The key physicochemical properties of N-Acetyl-L-valine are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₃NO₃ | [1][3] |
| Molecular Weight | 159.18 g/mol | [1][4] |
| Appearance | White crystalline powder | [1][5] |
| Melting Point | 163-167 °C | [1][3] |
| Solubility in Water | 37.1 mg/mL at 25 °C | [1][6] |
| LogP | 0.30 | [1][6] |
| Purity | >98.0% (T)(HPLC) | [2] |
| Optical Rotation | +11.0 to +14.0 deg (C=1, AcOH) | [2] |
Synthesis of N-Acetyl-L-valine
The primary method for synthesizing N-Acetyl-L-valine is through the acetylation of the parent amino acid, L-valine, using acetic anhydride (B1165640).[1][7]
Experimental Protocol: Acetylation of L-valine
This protocol outlines a common laboratory procedure for the N-acetylation of L-valine.
Materials:
-
L-valine[1]
-
Acetic anhydride[1]
-
30% Sodium hydroxide (B78521) solution[5][7]
Procedure:
-
Dissolution : Dissolve L-valine in an appropriate solvent. Different methods exist, including using glacial acetic acid or an aqueous solution.[1][5] For the aqueous method, L-valine is dissolved in water.[5][7]
-
pH Adjustment : In the aqueous method, cool the solution to 0-5°C and add a 30% sodium hydroxide solution to raise the pH.[5][7] This deprotonates the amino group, increasing its nucleophilicity.[8]
-
Acetylation : Slowly add acetic anhydride dropwise to the cooled solution while stirring vigorously.[1][5] In the aqueous method, the pH is maintained by the alternating addition of acetic anhydride and 30% sodium hydroxide solution.[5][7]
-
Reaction Monitoring : The reaction is stirred for a set period to ensure completion. For instance, after the addition of acetic anhydride, the mixture is stirred for an additional 0.5 to 2 hours.[5][7]
-
Acidification and Crystallization : After the reaction is complete, slowly add concentrated hydrochloric acid to the cooled mixture to adjust the pH to below 3.[5][7] This protonates the carboxylate, leading to the precipitation of the N-Acetyl-L-valine product.
-
Purification : The resulting slurry is allowed to crystallize, often overnight (12 hours).[5][7] The solid product is collected by filtration, washed with cold 0.1 N hydrochloric acid, and dried to yield N-Acetyl-L-valine as a white crystalline solid.[5] The crude product can be further purified by recrystallization from water.[1]
Caption: A simplified workflow for the synthesis of N-Acetyl-L-valine.
Analytical Methodologies
The characterization and quantification of N-Acetyl-L-valine rely on standard analytical techniques. While specific validated methods for this compound are not widely published, protocols can be adapted from methods used for similar N-acetylated amino acids.[9][10]
Key Techniques:
-
High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (RP-HPLC) with UV detection is a common method for assessing purity and quantifying concentration.[10]
-
Mass Spectrometry (MS) : ESI-MS is suitable for confirming the molecular weight and aiding in structural elucidation.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are used to confirm the chemical structure.[6]
Experimental Protocol: Purity Assessment by RP-HPLC
This protocol provides a general framework for determining the purity of an N-Acetyl-L-valine sample.
Objective: To determine the purity of a sample of N-Acetyl-L-valine.[10]
Instrumentation:
-
HPLC system with a UV-Vis detector[10]
-
C18 reverse-phase column
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
N-Acetyl-L-valine reference standard
Procedure:
-
Mobile Phase Preparation : Prepare two mobile phases. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Standard Preparation : Prepare a stock solution of the N-Acetyl-L-valine reference standard in a suitable solvent (e.g., water or a water/acetonitrile mixture). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation : Accurately weigh and dissolve the N-Acetyl-L-valine sample in the same solvent used for the standards to a known concentration.
-
Chromatographic Conditions :
-
Column : C18, e.g., 4.6 x 250 mm, 5 µm
-
Flow Rate : 1.0 mL/min
-
Injection Volume : 10-20 µL
-
Detection : UV at ~210 nm
-
Gradient : A typical gradient might start at 5% B, increasing to 95% B over 20-30 minutes.
-
-
Analysis : Inject the standards and the sample. Construct a calibration curve by plotting the peak area against the concentration of the standards.[10] The purity of the sample can be calculated by dividing the peak area of the analyte by the total area of all peaks in the chromatogram.[10]
Biological Activity and Signaling Pathways
As of late 2025, there is a lack of specific published data on the direct biological activity of N-Acetyl-L-valine.[11] However, its potential roles can be inferred from its constituent components: L-valine and the effects of N-acetylation.
Role of L-valine
L-valine is an essential branched-chain amino acid (BCAA) critical for several physiological processes:
-
Protein Synthesis : It is a fundamental building block for proteins, essential for muscle growth and repair.[12]
-
Energy Metabolism : L-valine can be catabolized in muscle tissue to provide energy.[11][12]
-
Cell Signaling : L-valine and its metabolites can act as signaling molecules. It is a known activator of the mTOR signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[11]
Potential Impact of N-Acetylation
The acetylation of the amino group can significantly alter the molecule's biological properties:
-
Metabolic Fate : N-acetylation prevents the amino acid from being incorporated into peptides and proteins, potentially diverting it towards other metabolic pathways like detoxification or biosynthesis.[12] N-acetylated amino acids can be formed by the degradation of N-acetylated proteins or by the direct acetylation of amino acids.[11]
-
Bioavailability : Acetylation can change the polarity and charge of the molecule, which may affect its transport across cell membranes.[12]
-
Novel Bioactivity : The modification could confer unique biological activities not present in L-valine. For instance, other N-acyl amino acids have been shown to interact with receptors like cannabinoid receptors.[11][13]
L-valine and the mTOR Signaling Pathway
Given that L-valine is an activator of the mTOR pathway, it is plausible that N-Acetyl-L-valine could modulate this pathway, though this requires experimental verification. The diagram below illustrates a simplified view of L-valine's role in activating mTOR signaling.
Caption: Simplified L-valine activation of the mTOR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Acetyl-L-valine 96-81-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. alfachemic.com [alfachemic.com]
- 4. N-Acetyl-DL-valine for synthesis 3067-19-4 [sigmaaldrich.com]
- 5. N-Acetyl-L-valine | 96-81-1 [chemicalbook.com]
- 6. N-Acetyl-L-valine | C7H13NO3 | CID 66789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
Acetylvaline as a Chiral Building Block: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetylvaline, the N-acetylated derivative of the essential amino acid valine, stands as a versatile and valuable chiral building block in modern organic synthesis. Available in both L- and D-enantiomeric forms, it offers a readily accessible source of stereochemistry that is leveraged in the construction of complex chiral molecules, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and diverse applications of N-acetylvaline as a chiral auxiliary and ligand in asymmetric synthesis. Detailed experimental protocols for its synthesis and use in key transformations, alongside quantitative data on reaction outcomes, are presented to facilitate its practical application in research and development settings.
Introduction
The demand for enantiomerically pure compounds in the pharmaceutical, agrochemical, and fine chemical industries has driven the development of robust methods for asymmetric synthesis. Chiral building blocks, derived from the "chiral pool" of naturally occurring molecules like amino acids, are instrumental in this endeavor. Acetylation of the amino group in valine to form N-acetylvaline modifies its chemical properties, enhancing its stability and solubility in organic solvents, which is advantageous for its use in synthetic transformations.[1] This modification makes N-acetylvaline a crucial intermediate and chiral auxiliary for controlling stereochemistry in a variety of reactions.[2][3]
This guide will delve into the technical aspects of utilizing both N-acetyl-L-valine and N-acetyl-D-valine in organic synthesis, with a focus on providing actionable data and protocols for laboratory applications.
Physicochemical and Spectroscopic Properties
The N-acetyl group significantly alters the physicochemical properties of valine, rendering it less polar and more stable by removing its zwitterionic character.[1] These properties are crucial for its application in various reaction conditions and for the purification of its derivatives.
Physicochemical Data
The key physicochemical properties of N-acetyl-L-valine and N-acetyl-D-valine are summarized in Table 1.
| Property | N-Acetyl-L-valine | N-Acetyl-D-valine | References |
| IUPAC Name | (2S)-2-acetamido-3-methylbutanoic acid | (2R)-2-acetamido-3-methylbutanoic acid | [1] |
| CAS Number | 96-81-1 | 17916-88-0 | |
| Molecular Formula | C₇H₁₃NO₃ | C₇H₁₃NO₃ | |
| Molecular Weight | 159.18 g/mol | 159.18 g/mol | |
| Appearance | White crystalline powder | White to off-white crystalline powder | |
| Melting Point | 163-167 °C | Not specified | |
| Solubility in Water | 37.1 mg/mL at 25 °C | Soluble in polar solvents | |
| LogP | 0.30 | Not specified |
Spectroscopic Data
Spectroscopic analysis is essential for the characterization and quality control of N-acetylvaline and its derivatives. Key spectroscopic data for N-acetyl-L-valine are presented in Table 2.
| Technique | Parameters | Key Signals/Peaks | References |
| ¹H NMR | 400 MHz, DMSO-d₆ | δ (ppm): 12.5 (br s, 1H, COOH), 8.0 (d, 1H, NH), 4.1 (dd, 1H, α-CH), 2.0 (m, 1H, β-CH), 1.9 (s, 3H, COCH₃), 0.9 (d, 6H, γ-CH₃) | |
| ¹³C NMR | 100.54 MHz, DMSO-d₆ | δ (ppm): 173.1 (COOH), 169.5 (C=O, acetyl), 57.1 (α-CH), 29.7 (β-CH), 22.2 (COCH₃), 19.1 (γ-CH₃), 18.0 (γ'-CH₃) | |
| Mass Spec (GC-MS) | EI-B | m/z: 114.1 (100), 172.15 (33.80), 216.1 (34.41) |
Synthesis of N-Acetylvaline
The synthesis of N-acetylvaline is typically achieved through the acetylation of the parent amino acid, valine. This straightforward procedure can be adapted for both L- and D-enantiomers.
Figure 1: General workflow for the synthesis of N-Acetylvaline.
Experimental Protocol: Synthesis of N-Acetyl-L-valine
Materials:
-
L-valine
-
Acetic anhydride
-
Sodium hydroxide (B78521) (30% aqueous solution)
-
Hydrochloric acid (concentrated)
-
Distilled water
Procedure:
-
Dissolve L-valine (1.7 mol) in 500 mL of distilled water.
-
Add 170 mL of a 30% sodium hydroxide solution.
-
Cool the solution in an ice bath and add acetic anhydride dropwise with vigorous stirring, maintaining the pH between 8 and 9.
-
After the addition is complete, allow the reaction to stir for one hour at room temperature.
-
Carefully acidify the reaction mixture to a pH of approximately 2-3 with concentrated hydrochloric acid.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude N-acetyl-L-valine by recrystallization from water.
Applications in Asymmetric Synthesis
N-Acetylvaline and its derivatives are valuable chiral auxiliaries and ligands in a range of asymmetric transformations, enabling the synthesis of enantiomerically enriched products.
Figure 2: Logical workflow for the use of N-Acetylvaline as a chiral auxiliary.
Asymmetric Aldol (B89426) Reaction
Chiral auxiliaries derived from N-acetylvaline can be employed to control the stereochemistry of aldol reactions. While specific examples with N-acetylvaline are not extensively documented with quantitative data, a representative protocol based on the well-established Evans aldol reaction provides a framework.
Illustrative Quantitative Data for Asymmetric Aldol Reaction (using Evans-type auxiliaries):
| Entry | Aldehyde | Diastereomeric Excess (de) | Yield (%) |
| 1 | Benzaldehyde | >98% (syn) | 90 |
| 2 | Isobutyraldehyde | >99% (syn) | 85 |
Experimental Protocol: Representative Asymmetric Aldol Reaction
Materials:
-
N-Acyloxazolidinone (derived from N-acetylvaline)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Di-n-butylboron triflate
-
Aldehyde (e.g., benzaldehyde)
-
pH 7 buffer
Procedure:
-
To a solution of the N-acyloxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C, add di-n-butylboron triflate (1.1 eq) followed by the dropwise addition of triethylamine (1.2 eq).
-
Stir the mixture for 30 minutes.
-
Cool the solution to -78 °C and add the aldehyde (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours and then at 0 °C for 1 hour.
-
Quench the reaction by the addition of a pH 7 buffer.
-
Extract the product with CH₂Cl₂, and dry the combined organic layers over MgSO₄, filter, and concentrate.
-
Determine the diastereomeric excess by ¹H NMR or HPLC analysis of the crude product, which is then purified by flash chromatography.
Asymmetric Reduction of Ketones
Chiral ligands derived from valine have been shown to be effective in the asymmetric reduction of prochiral ketones.
Illustrative Quantitative Data for Asymmetric Reduction of Acetophenone (B1666503):
| Ligand derived from | Metal Complex | Enantiomeric Excess (ee) | Yield (%) |
| Valine methyl ester | N-borane coordinated dihydrooxazaborin | 75% (R-enantiomer) | 99 |
| Valine methyl ester + LiBr | N-borane coordinated dihydrooxazaborin | 90% (R-enantiomer) | Not specified |
Experimental Protocol: Representative Asymmetric Ketone Reduction
Materials:
-
Chiral dihydrooxazaborin derived from valine methyl ester
-
Lithium bromide (optional)
-
Acetophenone
-
Tetrahydrofuran (THF)
Procedure:
-
Prepare a fresh solution of the N-borane coordinated dihydrooxazaborin (5 mmol) in THF.
-
(Optional) Add LiBr (5 mmol) in THF (5 mL) to the solution and stir for 15 minutes at room temperature.
-
Add acetophenone (5 mmol) to the reaction mixture.
-
Monitor the reaction for completion (typically instantaneous).
-
Purify the resulting (R)-(+)-1-phenylethanol by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or by comparing the optical rotation to a known standard.
Chiral Resolution
N-acetylvaline can be used as a chiral resolving agent to separate racemic mixtures, typically through the formation of diastereomeric salts that can be separated by crystallization.
Experimental Protocol: Representative Chiral Resolution of a Racemic Amine
Materials:
-
Racemic amine (e.g., 1-phenylethanol)
-
N-Acetyl-D-valine
-
Methanol (or other suitable solvent)
-
Diethyl ether (for precipitation)
-
Aqueous base (e.g., NaOH)
-
Aqueous acid (e.g., HCl)
Procedure:
-
Dissolve the racemic amine (1.0 eq) in methanol.
-
Add a solution of N-acetyl-D-valine (0.5 eq) in methanol.
-
Stir the solution at room temperature to allow for the formation of diastereomeric salts.
-
Slowly add diethyl ether until turbidity is observed, then allow the mixture to stand for crystallization.
-
Collect the precipitated diastereomeric salt by filtration. This salt will be enriched in one diastereomer.
-
To recover the resolved amine, dissolve the salt in water and basify with aqueous NaOH. Extract the free amine with an organic solvent.
-
To recover the resolving agent, acidify the aqueous layer with aqueous HCl and extract the N-acetyl-D-valine.
-
The enantiomeric excess of the resolved amine can be determined by chiral HPLC or polarimetry.
Application in Drug Development
The stereochemistry of a drug molecule is critical to its pharmacological activity. N-acetylvaline serves as a key chiral building block in the synthesis of several important drugs, including antiviral agents.
Role in the Synthesis of Antiviral Drugs
While specific, detailed protocols for the use of N-acetylvaline in the synthesis of drugs like Oseltamivir (Tamiflu®) or the HIV protease inhibitor Atazanavir are often proprietary, the general strategy involves incorporating the chiral center from this compound into the final drug scaffold. For instance, derivatives of N-acetylvaline can be used to introduce the correct stereochemistry in key intermediates. The synthesis of antiviral nucleoside analogues is another area where chiral building blocks like N-acetyl-D-valine derivatives can be employed to construct the chiral sugar moiety or its analogue.
Figure 3: Conceptual pathway for the use of N-Acetylvaline in antiviral drug synthesis.
Conclusion
N-Acetylvaline, in both its L- and D-forms, is a powerful and versatile tool in the arsenal (B13267) of the synthetic organic chemist. Its ready availability, coupled with its ability to impart stereocontrol in a variety of chemical transformations, makes it an invaluable chiral building block. This guide has provided a comprehensive overview of its properties, synthesis, and applications, supported by detailed experimental protocols and quantitative data where available. As the demand for enantiomerically pure pharmaceuticals and other complex chiral molecules continues to grow, the importance of foundational chiral building blocks like N-acetylvaline will undoubtedly increase. Further research into novel applications and the development of more efficient catalytic systems based on N-acetylvaline will continue to expand its utility in the field of asymmetric synthesis.
References
Potential applications of N-Acetylvaline in medicinal chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetylvaline, the N-acetylated derivative of the essential amino acid L-valine, is a molecule of significant interest in medicinal chemistry. While its direct therapeutic applications are still an emerging area of research, its role as a chiral ligand and building block in the synthesis of complex pharmaceuticals is well-established. This technical guide provides a comprehensive overview of the current understanding of N-Acetylvaline, including its physicochemical properties, synthesis, and established applications in asymmetric catalysis. Furthermore, this guide explores the potential for direct therapeutic applications by drawing parallels with its parent molecule, L-valine, and other therapeutically relevant N-acetylated amino acids. Detailed experimental protocols for its synthesis and hypothetical biological evaluation are also presented to facilitate future research in this promising area.
Chemical Identity and Properties
N-Acetyl-L-valine is a derivative of L-valine in which an acetyl group is attached to the nitrogen atom of the amino group.[1] This modification alters its chemical properties, making it a valuable intermediate in various synthetic processes.[1]
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃NO₃ | [1] |
| Molecular Weight | 159.18 g/mol | [2] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 163-167 °C | |
| Solubility | 37.1 mg/mL in water at 25 °C | |
| LogP | 0.30 | |
| IUPAC Name | (2S)-2-acetamido-3-methylbutanoic acid | |
| CAS Number | 96-81-1 |
Synthesis of N-Acetyl-L-valine
The synthesis of N-Acetyl-L-valine is typically achieved through the acetylation of its parent amino acid, L-valine, using acetic anhydride (B1165640).
Experimental Protocol: Acetylation of L-valine
Materials:
-
L-valine
-
Acetic anhydride
-
Glacial acetic acid (solvent)
-
Water (for crystallization)
Procedure:
-
Dissolve L-valine in glacial acetic acid.
-
Slowly add a molar excess of acetic anhydride to the solution.
-
Heat the reaction mixture to facilitate the reaction. Temperature control is crucial for maximizing yield and purity.
-
Monitor the reaction for completion (e.g., by thin-layer chromatography).
-
Once complete, remove the glacial acetic acid under reduced pressure.
-
Purify the resulting crude product by recrystallization from water to yield N-Acetyl-L-valine as a white crystalline solid.
A simplified workflow for the synthesis of N-Acetyl-L-valine.
Applications in Medicinal Chemistry
Chiral Ligand in Asymmetric Synthesis
One of the most significant applications of N-Acetyl-L-valine in medicinal chemistry is its use as a chiral ligand in asymmetric catalysis. The defined stereochemistry of N-Acetyl-L-valine is exploited to control the stereochemical outcome of chemical reactions, leading to the selective formation of a desired enantiomer of a product. This is of paramount importance in the synthesis of pharmaceuticals, where often only one enantiomer is biologically active and the other may be inactive or even harmful.
N-Acetyl-L-valine has been identified as an effective ligand in specific, highly selective organic reactions, such as:
-
Meta-Selective Tert-Alkylation: Directing the alkylation of certain aromatic compounds to the meta position.
-
2,6-Diolefinati on of Phenylacetic Acids: Facilitating the introduction of two olefin groups at the 2 and 6 positions of phenylacetic acid derivatives.
N-Acetyl-L-valine as a chiral ligand in selective synthesis.
Pharmaceutical Intermediate
As a derivative of an essential amino acid, N-Acetyl-L-valine serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents, including peptide-based drugs and neuroprotective agents. The N-acetylation can enhance the stability and bioavailability of the parent amino acid, L-valine.
Potential Therapeutic Applications: An Extrapolative View
While direct evidence for the therapeutic efficacy of N-Acetylvaline is limited, its potential can be inferred from the biological roles of L-valine and other N-acetylated amino acids.
Biochemical Context of L-valine
L-valine is a branched-chain amino acid (BCAA) essential for protein synthesis and energy metabolism. Its catabolism also contributes to the glutamate-glutamine cycle in the brain, which is vital for neurotransmission. L-valine is also a known activator of the mTOR signaling pathway, a central regulator of cell growth and protein synthesis.
Metabolic fate of L-valine and the point of N-acetylation.
Insights from Other N-Acetylated Amino Acids
The therapeutic success of other N-acetylated amino acids provides a strong rationale for investigating N-Acetylvaline.
-
N-Acetylcysteine (NAC): Used as a mucolytic agent and in the management of paracetamol overdose. It has well-documented antioxidant properties.
-
N-Acetyl-DL-leucine: Has been investigated for the treatment of neurodegenerative diseases.
The N-acetylation of valine could potentially:
-
Alter Metabolic Fate: Preventing its incorporation into proteins and directing it towards other metabolic pathways.
-
Modify Bioavailability: Acetylation can change the polarity and charge of the molecule, potentially affecting its transport across cell membranes.
-
Confer Novel Bioactivity: The acetyl group could allow for interactions with different enzymes or receptors, leading to unique signaling events.
However, it is also important to note that high concentrations of some N-acetylated amino acids have been classified as uremic toxins.
Future Research Directions: A Proposed Experimental Workflow
To elucidate the potential medicinal applications of N-Acetylvaline, a systematic investigation of its biological activity is required. The following workflow outlines a potential approach.
Experimental Protocol: In Vitro Biological Activity Screening
Objective: To assess the cytotoxic, metabolic, and signaling effects of N-Acetyl-L-valine on a relevant cell line (e.g., HepG2 for metabolic studies, SH-SY5Y for neuroactivity).
1. Cell Viability Assay (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat cells with a range of N-Acetyl-L-valine concentrations for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution and incubate to allow for formazan (B1609692) crystal formation.
-
Solubilization and Measurement: Solubilize the crystals and measure absorbance to determine cell viability.
2. Western Blot for Signaling Pathway Analysis (e.g., mTOR pathway):
-
Cell Lysis: Lyse treated and control cells to extract proteins.
-
SDS-PAGE and Transfer: Separate proteins by size and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of key mTOR pathway proteins (e.g., mTOR, S6K, 4E-BP1).
-
Detection and Quantification: Use a secondary antibody and chemiluminescence to visualize bands and quantify protein levels.
3. Gene Expression Analysis (RT-qPCR):
-
RNA Extraction and cDNA Synthesis: Isolate total RNA and reverse transcribe it to cDNA.
-
qPCR: Perform quantitative PCR using primers for target genes involved in metabolic or signaling pathways of interest.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
A logical workflow for investigating the metabolic effects of N-Acetyl-L-valine.
Conclusion
N-Acetylvaline is a molecule with a well-defined and important role in medicinal chemistry as a chiral ligand for the asymmetric synthesis of pharmaceuticals. Its potential as a direct therapeutic agent is currently underexplored but holds promise based on the known biological activities of its parent amino acid, L-valine, and other N-acetylated amino acids that have found clinical applications. The experimental frameworks provided in this guide offer a starting point for the systematic investigation of N-Acetylvaline's biological effects, which may uncover novel therapeutic opportunities in areas such as metabolic disorders and neurodegenerative diseases. Further research is warranted to fully elucidate the medicinal potential of this intriguing molecule.
References
The Metabolic Journey of N-Acetyl-L-valine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-L-valine (Ac-Val-OH) is an N-acetylated derivative of the essential branched-chain amino acid, L-valine.[1] While direct, comprehensive studies on the metabolic fate of N-Acetyl-L-valine in biological systems are limited, this guide synthesizes current knowledge from related compounds and metabolic principles to provide a detailed theoretical framework for its absorption, distribution, metabolism, and excretion (ADME). This document is intended to serve as a foundational resource for researchers investigating the pharmacokinetics and therapeutic potential of this and other N-acetylated amino acids.
Introduction: The Significance of N-Acetylation
N-acetylation is a common modification of amino acids that can significantly alter their biochemical properties.[2] This modification can prevent their polymerization into peptides, potentially diverting them toward other metabolic pathways.[2] N-acetylated amino acids are involved in various biological processes, including detoxification and biosynthesis.[2] In drug development, N-acetylation is sometimes employed to enhance the stability and bioavailability of parent molecules, suggesting that N-Acetyl-L-valine could act as a prodrug for L-valine.[3]
Proposed Metabolic Pathway of N-Acetyl-L-valine
The metabolic journey of N-Acetyl-L-valine is hypothesized to begin with its absorption in the gastrointestinal tract, followed by distribution to various tissues. The primary metabolic event is anticipated to be the enzymatic removal of the acetyl group, a process known as deacetylation, to release L-valine and acetate. The liberated L-valine would then enter its well-established catabolic pathway.
Absorption and Distribution
While specific transporters for N-Acetyl-L-valine have not been identified, it is plausible that it is absorbed from the small intestine. Acetylation can modify the polarity of a molecule, which may affect its transport across cell membranes. Studies on the related compound, N-acetyl-DL-leucine, suggest that stereoselectivity may play a role in its uptake and metabolism.
Metabolism: The Key Role of Deacetylation
The central step in the metabolism of N-Acetyl-L-valine is its hydrolysis into L-valine and acetate. This reaction is catalyzed by a class of enzymes known as aminoacylases (or N-acyl-amino acid amidohydrolases).
-
Aminoacylase (B1246476) I (ACY1): This enzyme is a soluble, homodimeric zinc-binding enzyme that catalyzes the deacetylation of N-acetylated aliphatic amino acids. Individuals with a deficiency in aminoacylase I accumulate N-acetylated amino acids in their urine, highlighting the enzyme's crucial role in their metabolism.
Once de-acetylated, the resulting L-valine enters its native metabolic pathway. The catabolism of L-valine primarily occurs in muscle tissue and involves the following key steps:
-
Transamination: L-valine is converted to α-ketoisovalerate by branched-chain aminotransferase (BCAT).
-
Oxidative Decarboxylation: α-ketoisovalerate is converted to isobutyryl-CoA by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex.
-
Further Oxidation: Isobutyryl-CoA is further oxidized to succinyl-CoA, which then enters the citric acid cycle (TCA cycle) for energy production.
Excretion
Unmetabolized N-Acetyl-L-valine and its metabolites are likely excreted via the kidneys into the urine. In certain metabolic disorders, such as aminoacylase I deficiency, elevated levels of N-acetylated amino acids, including N-acetylvaline, can be detected in the urine.
Quantitative Data and Pharmacokinetic Considerations
A study in mice demonstrated significant differences in the plasma concentrations of the D- and L-enantiomers of N-acetyl-leucine following oral administration of the racemic mixture. The maximum plasma concentration (Cmax) and the area under the curve (AUC) were substantially greater for the D-enantiomer compared to the L-enantiomer. This suggests that the L-enantiomer may undergo more rapid absorption, distribution, or metabolism (likely first-pass metabolism via deacetylation) than the D-enantiomer. These findings underscore the importance of evaluating the individual enantiomers of N-acetylated amino acids in drug development.
Table 1: Hypothetical Pharmacokinetic Parameters of N-Acetyl-L-valine in Mice (Based on N-Acetyl-L-leucine Data)
| Parameter | Value (Mean ± SD) |
| Cmax (µg/mL) | 45.6 ± 10.2 |
| Tmax (h) | 0.25 |
| AUC (µg·h/mL) | 55.4 ± 12.5 |
Disclaimer: The data in this table is derived from studies on N-Acetyl-L-leucine and is presented here for illustrative purposes to suggest potential values for N-Acetyl-L-valine. Actual values may differ.
Experimental Protocols
Investigating the metabolic fate of N-Acetyl-L-valine requires robust analytical methodologies. The following protocols are adapted from established methods for analyzing N-acetylated amino acids and their metabolites.
Quantification of N-Acetyl-L-valine in Biological Matrices using LC-MS/MS
This method is suitable for the sensitive and selective quantification of N-Acetyl-L-valine in plasma, urine, or tissue homogenates.
-
Objective: To determine the concentration of N-Acetyl-L-valine over time to establish its pharmacokinetic profile.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 300 µL of a precipitation solution (e.g., acetonitrile (B52724) containing an internal standard).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for N-Acetyl-L-valine and the internal standard.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of N-Acetyl-L-valine in the samples from this curve.
In Vitro Deacetylation Assay
This assay can be used to determine if N-Acetyl-L-valine is a substrate for aminoacylases.
-
Objective: To measure the enzymatic conversion of N-Acetyl-L-valine to L-valine.
-
Materials:
-
N-Acetyl-L-valine
-
Purified aminoacylase I or a tissue homogenate (e.g., from kidney or liver) as the enzyme source.
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and N-Acetyl-L-valine at a known concentration.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the enzyme source.
-
At various time points, withdraw aliquots of the reaction mixture and stop the reaction (e.g., by adding trichloroacetic acid).
-
Analyze the samples for the formation of L-valine using HPLC with pre-column derivatization (e.g., with o-phthalaldehyde) and fluorescence detection, or by LC-MS/MS.
-
-
Data Analysis: Calculate the rate of L-valine formation to determine the enzyme activity.
Visualizations of Pathways and Workflows
Hypothesized Metabolic Pathway of N-Acetyl-L-valine
Caption: Hypothesized metabolic pathway of N-Acetyl-L-valine.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Experimental workflow for pharmacokinetic analysis.
Enzymatic Deacetylation of N-Acetyl-L-valine
Caption: Enzymatic deacetylation of N-Acetyl-L-valine.
Conclusion and Future Directions
The metabolic fate of N-Acetyl-L-valine is likely governed by enzymatic deacetylation to yield L-valine, which then enters its endogenous catabolic pathway. While direct experimental data remains limited, the principles of amino acid metabolism and findings from related N-acetylated compounds provide a strong foundation for future research.
For drug development professionals, it is critical to characterize the ADME properties of N-Acetyl-L-valine and to investigate potential stereoselective differences in its pharmacokinetics. The experimental protocols and theoretical frameworks presented in this guide offer a starting point for such investigations. Future studies employing stable isotope-labeled N-Acetyl-L-valine would be invaluable for definitively tracing its metabolic fate and quantifying the contribution of its metabolites to various cellular processes.
References
The Role of N-Acetyl-L-valine as a Chiral Ligand in Asymmetric Catalysis: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the field of asymmetric catalysis, the development of efficient, selective, and economically viable chiral ligands is paramount. N-Acetyl-L-valine, a simple derivative of a naturally occurring amino acid, has emerged as a highly effective ligand, particularly in palladium-catalyzed C-H activation reactions. Its accessibility, defined stereochemistry, and unique bifunctional nature—acting as both a chiral directing group and an internal base—enable remarkable control over enantioselectivity in the synthesis of complex molecules. This technical guide provides an in-depth analysis of the role of N-acetylvaline in asymmetric catalysis, presenting quantitative data, detailed experimental protocols, and mechanistic insights to facilitate its application in research and development.
Introduction: The Advent of Amino Acid Ligands
Asymmetric catalysis relies on chiral catalysts to create a stereochemically controlled environment, preferentially yielding one enantiomer of a product.[1] The ligand, a molecule that coordinates to a central metal atom, is the cornerstone of this process, directly influencing both reactivity and the stereochemical outcome.[2] While complex, multi-step ligand syntheses have produced powerful tools, there is a growing demand for catalysts derived from readily available, inexpensive chiral pool sources.
Amino acids and their simple derivatives, such as N-Acetyl-L-valine, represent a premier class of these "privileged" ligands.[3][4] Their inherent chirality, bifunctionality (possessing both a coordinating carboxylate and an amide group), and structural diversity make them ideal candidates for creating effective chiral catalysts.[4] N-Acetyl-L-valine, in particular, has been identified as a superior ligand in numerous palladium-catalyzed C-H functionalization reactions, a powerful strategy for streamlining the synthesis of valuable organic molecules.[3][5]
Mechanism of Action: The Concerted Metalation-Deprotonation (CMD) Pathway
The efficacy of N-acetylvaline and other mono-N-protected amino acid (MPAA) ligands stems from their ability to facilitate the crucial C-H activation step via a Concerted Metalation-Deprotonation (CMD) mechanism.[4] In this pathway, the ligand plays a dual role:
-
Chelation: The amino acid coordinates to the palladium(II) center in a dianionic, bidentate fashion through both the carboxylate oxygen and the deprotonated amide nitrogen.[4]
-
Internal Base: The acetyl group's carbonyl oxygen acts as an internal base, abstracting a proton from the substrate's C-H bond. This occurs simultaneously with the formation of the new palladium-carbon bond.[4]
This concerted process occurs through a six-membered palladacycle transition state, which lowers the activation energy of the C-H cleavage. The steric and electronic properties of the ligand's side chain—in this case, the isopropyl group of valine—create a chiral pocket around the metal center, dictating which of two enantiotopic C-H bonds is cleaved, thereby controlling the enantioselectivity of the reaction.[1][4]
The following diagram illustrates the fundamental CMD mechanism, which is the stereochemistry-determining step in many of these catalytic cycles.
References
- 1. Enantioselective Synthesis of Atropisomeric Anilides via Pd(II)-Catalyzed Asymmetric C-H Olefination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Pd(OAc)2 to Chiral Catalysts: The Discovery and Development of Bifunctional Mono-N-Protected Amino Acid Ligands for Diverse C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pd(II)-Catalyzed Enantioselective C-H Olefination of Diphenylacetic Acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Theoretical Mechanism of Action for N-Acetyl-3-hydroxy-L-valine
Disclaimer: As of late 2025, a comprehensive review of scientific literature indicates a lack of direct experimental data on the biological activity and mechanism of action for N-Acetyl-3-hydroxy-L-valine. This document presents a theoretical mechanism of action grounded in the established metabolic pathways of its parent amino acid, L-valine, the known effects of N-acetylation on bioavailability, and the documented biological activities of the L-valine metabolite, 3-hydroxyisobutyrate (B1249102) (3-HIB). The proposed mechanisms, experimental data, and protocols are intended to serve as a foundational guide for future research.
Introduction
N-Acetyl-3-hydroxy-L-valine is a derivative of the essential branched-chain amino acid (BCAA), L-valine. It is characterized by the addition of an acetyl group to the alpha-amino group and a hydroxyl group at the third carbon of the valine side chain. While L-valine's role in protein synthesis, energy metabolism, and cell signaling is well-documented, the specific pharmacological profile of N-Acetyl-3-hydroxy-L-valine remains unelucidated.[1][2][3]
This guide puts forth the central hypothesis that N-Acetyl-3-hydroxy-L-valine functions as a prodrug of 3-hydroxy-L-valine (3-HIB), a key metabolite in the L-valine catabolic pathway.[1] The N-acetylation is postulated to enhance the molecule's stability, bioavailability, and cellular uptake, allowing for more efficient delivery of 3-HIB to target tissues.[1][3] Upon intracellular localization, it is proposed that N-Acetyl-3-hydroxy-L-valine is hydrolyzed by acylases to release 3-hydroxy-L-valine, which then exerts its biological effects, primarily influencing lipid metabolism and insulin (B600854) signaling pathways.[1][4]
Proposed Mechanism of Action: A Prodrug Hypothesis
The theoretical mechanism of action for N-Acetyl-3-hydroxy-L-valine is centered on its role as a stable, transport-efficient precursor to the biologically active metabolite, 3-HIB.
-
Enhanced Bioavailability and Transport: N-acetylation of amino acids can alter their physicochemical properties, such as polarity and charge, which may influence their transport across biological membranes.[3][5] This modification could potentially improve the absorption and distribution of the parent molecule compared to the direct administration of 3-hydroxy-L-valine.
-
Intracellular Deacetylation and Release of 3-HIB: Following cellular uptake, it is hypothesized that intracellular acylases cleave the N-acetyl group, releasing 3-hydroxy-L-valine and acetate.[1] This enzymatic conversion would be the rate-limiting step for the compound's activity.
-
Biological Activity of 3-HIB: The liberated 3-HIB is then presumed to engage with downstream cellular targets. Research has shown that 3-HIB can act as a signaling molecule, particularly in metabolic regulation.[4][6] It has been implicated in the stimulation of fatty acid transport and the modulation of insulin-stimulated glucose uptake.[4][7]
Figure 1: Proposed prodrug mechanism of N-Acetyl-3-hydroxy-L-valine.
The Metabolic Context: L-valine Catabolism and 3-HIB
The foundation of the proposed mechanism lies in the metabolic pathway of L-valine. The catabolism of L-valine, primarily in the mitochondria, generates several intermediates, with 3-HIB being of particular interest due to its signaling properties.[2][8]
The conversion of L-valine to 3-HIB involves a series of enzymatic steps, with 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) being the enzyme responsible for the formation of free 3-HIB from its CoA-bound precursor.[4][9]
Figure 2: Simplified L-valine catabolic pathway leading to 3-HIB.
Supporting Data from 3-Hydroxyisobutyrate (3-HIB) Studies
While direct quantitative data for N-Acetyl-3-hydroxy-L-valine is unavailable, studies on 3-HIB provide a basis for the hypothesized biological effects. Elevated levels of circulating 3-HIB have been correlated with insulin resistance and type 2 diabetes.[4][6] In vitro and in vivo studies have begun to elucidate its cellular functions.
| Parameter | Cell/Tissue Type | Effect of 3-HIB Treatment | Reference |
| Fatty Acid Uptake | White and Brown Adipocytes | Increased | [6] |
| Insulin-Stimulated Glucose Uptake | Adipocytes | Modulated (time-dependent) | [4] |
| Mitochondrial Respiration | White Adipocytes | Decreased Oxygen Consumption | [4] |
| Mitochondrial Respiration | Brown Adipocytes | Increased Oxygen Consumption | [4] |
| Insulin Sensitivity (pAkt expression) | C2C12 Myotubes | Reduced | [7] |
Proposed Experimental Protocols for Validation
To validate the theoretical mechanism of action for N-Acetyl-3-hydroxy-L-valine, a series of in vitro and in vivo experiments are necessary.
-
Objective: To determine if N-Acetyl-3-hydroxy-L-valine is taken up by cells and converted to 3-HIB, and to assess its effects on cellular metabolism.
-
Methodology:
-
Cell Culture: Utilize relevant cell lines such as HepG2 (liver), C2C12 (muscle), and 3T3-L1 (adipocytes).
-
Compound Administration: Treat cells with varying concentrations of N-Acetyl-3-hydroxy-L-valine.
-
Uptake and Conversion Analysis:
-
Employ liquid chromatography-mass spectrometry (LC-MS) to measure intracellular concentrations of N-Acetyl-3-hydroxy-L-valine and 3-HIB over time.
-
-
Metabolic Assays:
-
Fatty Acid Uptake: Use fluorescently labeled fatty acids (e.g., Bodipy) to quantify uptake via flow cytometry or fluorescence microscopy.
-
Glucose Uptake: Measure the uptake of radiolabeled glucose (e.g., 2-deoxy-D-[³H]glucose) in the presence and absence of insulin.
-
Mitochondrial Respiration: Assess oxygen consumption rates (OCR) using extracellular flux analysis (e.g., Seahorse analyzer).
-
-
Signaling Pathway Analysis:
-
Perform Western blotting to analyze the phosphorylation status of key proteins in the insulin signaling pathway, such as Akt.[7]
-
-
Figure 3: Proposed in vitro experimental workflow.
-
Objective: To evaluate the pharmacokinetics, biodistribution, and metabolic effects of N-Acetyl-3-hydroxy-L-valine in an animal model.
-
Methodology:
-
Animal Model: Utilize a relevant animal model, such as diet-induced obese mice.
-
Compound Administration: Administer N-Acetyl-3-hydroxy-L-valine via oral gavage or intraperitoneal injection.
-
Pharmacokinetic Analysis:
-
Collect blood samples at various time points to determine the plasma concentrations of N-Acetyl-3-hydroxy-L-valine and 3-HIB, and to calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC).
-
-
Metabolic Studies:
-
Glucose and Insulin Tolerance Tests: Perform GTT and ITT to assess effects on glucose homeostasis and insulin sensitivity.
-
Tissue Analysis: At the end of the study, collect tissues (liver, muscle, adipose) to measure lipid content and analyze the expression of genes involved in lipid metabolism.
-
-
Conclusion
The proposed mechanism of action for N-Acetyl-3-hydroxy-L-valine as a prodrug of 3-hydroxy-L-valine provides a strong rationale for its potential role in modulating metabolic pathways. The N-acetylation is hypothesized to confer advantageous pharmacokinetic properties, leading to enhanced delivery of the active metabolite, 3-HIB. The known biological activities of 3-HIB in lipid metabolism and insulin signaling suggest that N-Acetyl-3-hydroxy-L-valine could be a valuable research compound for investigating metabolic disorders. The experimental protocols outlined in this guide offer a clear path forward for validating this theoretical framework and elucidating the therapeutic potential of this novel amino acid derivative. Future research is essential to confirm these hypotheses and to fully characterize the pharmacological profile of N-Acetyl-3-hydroxy-L-valine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. N-terminal acetylation - Wikipedia [en.wikipedia.org]
- 6. 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Actions of chronic physiological 3-hydroxyisobuterate treatment on mitochondrial metabolism and insulin signaling in myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for N-acetylation of L-valine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acetyl-L-valine is a derivative of the essential amino acid L-valine, where an acetyl group is attached to the alpha-amino group.[1][2] This modification neutralizes the charge of the amino group, altering the molecule's physicochemical properties and making it a valuable intermediate in various synthetic applications, including peptide synthesis and the development of chiral ligands for asymmetric catalysis.[1][3] The N-acetylation of amino acids is a fundamental reaction in organic chemistry and biochemistry, often employed to protect the amino group during subsequent chemical transformations. The following protocol details a common and efficient method for the N-acetylation of L-valine using acetic anhydride (B1165640) under aqueous basic conditions, which allows for a selective and high-yielding reaction.
Physicochemical Properties of N-acetyl-L-valine
The key properties of the final product are summarized in the table below for easy reference.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-acetamido-3-methylbutanoic acid | |
| CAS Number | 96-81-1 | |
| Molecular Formula | C₇H₁₃NO₃ | |
| Molecular Weight | 159.18 g/mol | |
| Appearance | White crystalline powder | |
| Melting Point | 163-167 °C | |
| Solubility (Water) | 37.1 mg/mL at 25 °C |
Experimental Protocol: N-acetylation of L-valine
This protocol describes the synthesis of N-acetyl-L-valine from L-valine and acetic anhydride, a method adapted from established procedures for N-acetylation of amino acids. The reaction is performed in an aqueous basic solution to deprotonate the amino group, enhancing its nucleophilicity towards acetic anhydride.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) |
| L-valine | C₅H₁₁NO₂ | 117.15 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 |
| Sodium Bicarbonate | NaHCO₃ | 84.01 |
| Hydrochloric Acid (1 M) | HCl | 36.46 |
| Deionized Water | H₂O | 18.02 |
Reaction Parameters
| Parameter | Value/Condition | Purpose |
| L-valine | 1.0 equivalent | Starting material |
| Acetic Anhydride | 1.2 equivalents | Acetylating agent |
| Sodium Bicarbonate | Sufficient to maintain pH 8-9 | Base to activate amino group |
| Temperature | 0-5 °C (addition), Room Temp (reaction) | Control reaction rate and prevent side reactions |
| Reaction Time | 2-4 hours | Ensure completion of reaction |
| Final pH | ~2-3 | Protonate carboxylate and precipitate product |
Step-by-Step Procedure
-
Dissolution: In a flask equipped with a magnetic stirrer, dissolve L-valine in an aqueous solution of sodium bicarbonate (e.g., 1 M). Use enough solution to fully dissolve the amino acid.
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to between 0 °C and 5 °C.
-
Acetylation: While vigorously stirring the cooled solution, add acetic anhydride (1.2 equivalents) dropwise using a syringe or dropping funnel. Monitor the pH of the mixture and add small portions of sodium bicarbonate solution as needed to maintain a pH between 8 and 9.
-
Reaction: Once the addition of acetic anhydride is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress using a suitable technique like Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, cool the mixture again in an ice bath. Carefully acidify the solution to a pH of approximately 2-3 by slowly adding 1 M hydrochloric acid. The product, N-acetyl-L-valine, will precipitate as a white solid.
-
Isolation: Collect the precipitated product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of ice-cold water to remove any residual salts and impurities. Dry the purified product in a vacuum oven to obtain N-acetyl-L-valine as a white crystalline powder.
Product Characterization
The identity and purity of the synthesized N-acetyl-L-valine can be confirmed using various analytical techniques. Below are typical spectroscopic data.
| Analysis | Data | Reference |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 8.00 (d, 1H, NH), 4.13 (m, 1H, α-CH), 2.03 (m, 1H, β-CH), 1.88 (s, 3H, acetyl-CH₃), 0.88 (m, 6H, γ-CH₃) | |
| ¹³C NMR (100.54 MHz, DMSO-d₆) | δ (ppm): 173.12 (carboxyl C=O), 169.47 (acetyl C=O), 57.09 (α-C), 29.67 (β-C), 22.23 (acetyl CH₃), 19.06 & 17.95 (γ-CH₃) |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis protocol.
Caption: Workflow for the N-acetylation of L-valine.
References
Application Notes and Protocols for the Use of N-Acetyl-L-valine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal acetylation is a common and critical modification in peptide synthesis, often employed to enhance the stability, biological activity, and pharmacokinetic properties of synthetic peptides. This modification mimics a natural post-translational process and can protect peptides from degradation by aminopeptidases, as well as neutralize the positive charge at the N-terminus, which can be advantageous for cellular uptake and receptor interaction.[1][2][3] While N-terminal acetylation is typically performed as a final step on the fully assembled peptide-resin, the use of pre-acetylated amino acids, such as N-Acetyl-L-valine, as a building block offers an alternative strategy.
This document provides detailed application notes and protocols for the incorporation of N-Acetyl-L-valine in solid-phase peptide synthesis (SPPS), primarily focusing on its use as the N-terminal residue. We will also discuss the general principles of on-resin N-terminal acetylation as a comparative method.
Application 1: N-Acetyl-L-valine as the Final Residue in C-to-N SPPS
The most common application of N-Acetyl-L-valine is as the final amino acid to be coupled in a standard C-to-N solid-phase synthesis, resulting in a peptide with an acetylated N-terminal valine. This approach is an alternative to the post-synthetic acetylation of the N-terminal amino group of valine.
Rationale
Using N-Acetyl-L-valine directly can be advantageous in certain scenarios:
-
Preventing unwanted side reactions: Post-synthetic acetylation with reagents like acetic anhydride (B1165640) can sometimes lead to the acetylation of sensitive side chains if they are not adequately protected.[4] Using a pre-acetylated amino acid avoids this issue.
-
Improved synthesis efficiency for specific sequences: For peptides where the final coupling or the subsequent acetylation is inefficient due to steric hindrance or aggregation, using N-Acetyl-L-valine might offer a more straightforward route.
Challenges
The primary challenge associated with coupling N-Acetyl-L-valine is the potential for lower coupling efficiency due to the steric hindrance from both the bulky isopropyl side chain of valine and the N-terminal acetyl group. This can make the activation of the carboxyl group and its subsequent reaction with the free amine of the peptide-resin more difficult.
Experimental Protocol: Coupling of N-Acetyl-L-valine
This protocol outlines the manual coupling of N-Acetyl-L-valine to a peptide-resin using standard HBTU/DIEA activation.
Materials:
-
Peptide-resin with a free N-terminal amine
-
N-Acetyl-L-valine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638) solution (20% in DMF)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection (if applicable): If the N-terminal residue of the peptide-resin is Fmoc-protected, perform deprotection using 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine and by-products.
-
Activation of N-Acetyl-L-valine:
-
In a separate vessel, dissolve N-Acetyl-L-valine (3-5 equivalents relative to the resin substitution) in DMF.
-
Add DIC (3-5 equivalents) and Oxyma Pure (3-5 equivalents).
-
Allow the activation to proceed for 10-15 minutes at room temperature.
-
-
Coupling Reaction:
-
Drain the solvent from the washed peptide-resin.
-
Add the activated N-Acetyl-L-valine solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. Due to the potential for steric hindrance, a longer coupling time is recommended.
-
-
Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates a complete reaction.
-
Recoupling (if necessary): If the Kaiser test is positive (blue beads), drain the reaction mixture and repeat the coupling step with a freshly prepared activated N-Acetyl-L-valine solution.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Cleavage and Deprotection: Proceed with the standard protocol for cleaving the peptide from the resin and removing any side-chain protecting groups (e.g., using a TFA-based cocktail).
Application 2: On-Resin N-terminal Acetylation of Valine
This is the more conventional method for introducing an N-terminal acetyl group. After the final valine residue is coupled and its Fmoc group is removed, the free amine is acetylated on the solid support.
Experimental Protocol: On-Resin Acetylation
Materials:
-
Peptide-resin with a free N-terminal valine
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIEA) or Pyridine (B92270) (optional, as a base)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Final Fmoc Deprotection: After coupling the final valine residue, deprotect the Fmoc group using 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Acetylation Cocktail Preparation: Prepare the acetylation solution. A common solution is 10% acetic anhydride in DMF (v/v). For a 1.0 mmol scale synthesis, this would be 1 mL of acetic anhydride in 9 mL of DMF. Some protocols may include a base like DIEA or pyridine to neutralize any acid formed and to catalyze the reaction.
-
Acetylation Reaction: Add the acetylation solution to the peptide-resin and agitate for 30-60 minutes at room temperature.
-
Monitoring the Reaction: The completion of the acetylation can be checked with a ninhydrin (B49086) (Kaiser) test, which should be negative (yellow beads).
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents.
-
Cleavage and Deprotection: Cleave the acetylated peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5).
Quantitative Data Summary
The efficiency of N-terminal acetylation is generally high, often reaching completion within a short period, especially with microwave-assisted methods. The following table summarizes typical reaction conditions and outcomes for on-resin acetylation. Data for the direct coupling of N-Acetyl-L-valine is less common in the literature, and its efficiency is highly sequence-dependent due to steric factors.
| Parameter | On-Resin Acetylation | Direct Coupling of N-Acetyl-L-valine |
| Reagents | Acetic Anhydride/DIEA in DMF | N-Acetyl-L-valine, DIC/Oxyma in DMF |
| Equivalents | 10-20 eq. Acetic Anhydride | 3-5 eq. N-Acetyl-L-valine |
| Reaction Time | 30-60 min (conventional) | 2-4 hours (or longer) |
| Temperature | Room Temperature | Room Temperature |
| Typical Purity | High (>95% acetylation) | Sequence-dependent, potentially lower |
| Key Advantage | Well-established, generally efficient | Avoids side reactions on sensitive residues |
| Key Challenge | Potential for side-chain acetylation | Steric hindrance leading to incomplete coupling |
Troubleshooting and Considerations
-
Incomplete Coupling of N-Acetyl-L-valine: If the Kaiser test remains positive, consider using a more potent coupling reagent combination such as HATU/DIEA, extending the coupling time, or performing the reaction at a slightly elevated temperature (e.g., 30-40°C).
-
Side Reactions: While using N-Acetyl-L-valine avoids N-terminal related side reactions during acetylation, be mindful of standard SPPS side reactions such as racemization, especially during the activation step.
-
Aggregation: Peptides rich in hydrophobic residues like valine are prone to aggregation, which can hinder coupling efficiency. Using aggregation-disrupting additives or solvents may be necessary.
-
Microwave-Assisted Synthesis: For both direct coupling and on-resin acetylation, microwave-assisted peptide synthesizers can significantly reduce reaction times and improve efficiency.
Conclusion
The use of N-Acetyl-L-valine in solid-phase peptide synthesis offers a viable alternative to post-synthetic on-resin acetylation, particularly when side-chain protection is a concern. However, researchers must be prepared for potential challenges related to coupling efficiency due to steric hindrance. The choice between direct coupling of N-Acetyl-L-valine and on-resin acetylation should be based on the specific peptide sequence, the presence of sensitive residues, and empirical optimization of the synthesis protocol. The well-established on-resin acetylation method remains a robust and reliable choice for most applications.
References
Application of Acetylvaline as a Chiral Resolving Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of enantiomerically pure compounds from racemic mixtures. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Therefore, the production of single-enantiomer drugs is often a regulatory requirement and a key step in drug development. Diastereomeric salt formation is a classical, yet powerful and cost-effective method for chiral resolution on both laboratory and industrial scales.
N-Acetylvaline, available in both L- and D-enantiomeric forms, serves as an effective chiral resolving agent, particularly for racemic amines and amino acid derivatives. The principle of this resolution method lies in the reaction of a racemic mixture with an enantiomerically pure N-acetylvaline. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, possess different physicochemical properties, most notably different solubilities in a given solvent system. This difference in solubility allows for their separation by fractional crystallization. Subsequently, the desired enantiomer can be recovered from the isolated diastereomeric salt.
This document provides detailed application notes and protocols for the use of N-acetylvaline as a chiral resolving agent, intended to guide researchers, scientists, and drug development professionals in the successful separation of enantiomers.
Principle of Chiral Resolution via Diastereomeric Salt Formation
The fundamental principle of chiral resolution using N-acetylvaline involves three key steps:
-
Diastereomeric Salt Formation: A racemic mixture of a base (e.g., an amine) is reacted with an enantiomerically pure chiral acid, N-acetyl-L-valine or N-acetyl-D-valine, in a suitable solvent. This acid-base reaction forms a mixture of two diastereomeric salts. For example, reacting a racemic amine (R/S-amine) with N-acetyl-L-valine (L-AcVal) will yield a mixture of (R-amine)-(L-AcVal) and (S-amine)-(L-AcVal) salts.
-
Fractional Crystallization: Due to their different spatial arrangements, the two diastereomeric salts exhibit different physical properties, including solubility. By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration), the less soluble diastereomeric salt will preferentially crystallize out of the solution.
-
Liberation of the Enantiomer: The isolated, diastereomerically pure salt is then treated with an acid or base to break the ionic bond, thereby liberating the enantiomerically pure amine and recovering the N-acetylvaline resolving agent.
Data Presentation
The efficiency of a chiral resolution process is evaluated based on the yield and the enantiomeric excess (e.e.) of the desired enantiomer. The following table summarizes quantitative data from the literature for the resolution of various racemic amines using a derivative of N-acetyl-L-valine.
| Racemic Compound | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
| Phenylalanine methyl ester | PEGylated-L-valine | Methanol | 78-90 | 75 | [1] |
| 2-Amino-1-butanol | PEGylated-L-valine | Methanol | 78-90 | 72 | [1] |
| 1-Phenylethylamine | PEGylated-L-valine | Methanol | 78-90 | 80 | [1] |
Experimental Protocols
The following protocols provide a general framework for the chiral resolution of a racemic amine using N-acetyl-L-valine. Optimization of solvent, temperature, and stoichiometry is often necessary for a specific racemic compound.
Protocol 1: Screening of Solvents for Optimal Resolution
Objective: To identify the most effective solvent system for the fractional crystallization of the diastereomeric salts of a racemic amine and N-acetyl-L-valine.
Materials:
-
Racemic amine
-
N-acetyl-L-valine
-
A selection of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and aqueous mixtures thereof)
-
Small-scale vials or a multi-well plate
-
Stirring apparatus
-
Heating and cooling system
Procedure:
-
In a series of small vials, dissolve equimolar amounts of the racemic amine and N-acetyl-L-valine in a minimal amount of each of the selected hot solvents.
-
Allow the solutions to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
-
Observe the formation of crystals in each vial. Note the solvent in which a significant amount of precipitate is formed.
-
Isolate the crystals by filtration and wash with a small amount of the cold solvent.
-
Liberate the amine from the salt by treating with a base (e.g., 1 M NaOH) and extracting with an organic solvent (e.g., dichloromethane).
-
Determine the enantiomeric excess of the recovered amine using a suitable analytical technique, such as chiral HPLC or GC.
-
The solvent system that provides the highest yield of crystalline salt and the highest enantiomeric excess is selected for the preparative scale resolution.
Protocol 2: Preparative Scale Resolution of a Racemic Amine
Objective: To resolve a racemic amine on a preparative scale using N-acetyl-L-valine and the optimal solvent system identified in Protocol 1.
Materials:
-
Racemic amine (1.0 equivalent)
-
N-acetyl-L-valine (0.5 - 1.0 equivalent)
-
Optimal solvent
-
Reaction flask with a condenser and stirrer
-
Heating mantle and cooling bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Acids and bases for liberation (e.g., 1 M HCl, 1 M NaOH)
-
Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Diastereomeric Salt Formation and Crystallization:
-
In the reaction flask, dissolve the racemic amine and N-acetyl-L-valine in the pre-determined optimal solvent at an elevated temperature to ensure complete dissolution.
-
Slowly cool the solution to room temperature with gentle stirring to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt may be beneficial.
-
Once crystallization begins, continue to cool the mixture in an ice bath for 1-2 hours to maximize the yield of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Dry the isolated diastereomeric salt under vacuum.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the dried diastereomeric salt in water.
-
Add a sufficient amount of a base (e.g., 1 M NaOH) to the suspension with stirring to deprotonate the amine and dissolve the salt.
-
Extract the liberated free amine into an organic solvent (e.g., three times with dichloromethane).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.
-
-
Recovery of the Resolving Agent:
-
The aqueous layer from the extraction can be acidified (e.g., with 1 M HCl) to precipitate the N-acetyl-L-valine, which can be recovered by filtration, dried, and potentially reused.
-
-
Determination of Yield and Enantiomeric Excess:
-
Determine the mass of the recovered enantiomerically enriched amine to calculate the yield.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC.
-
The specific rotation of the product can also be measured using a polarimeter and compared to the literature value for the pure enantiomer.
-
Mandatory Visualizations
Caption: Experimental workflow for chiral resolution using N-acetylvaline.
Caption: Logical relationship in diastereomeric salt formation.
References
Application Note: N-Acetyl-L-valine as a Substrate for Enzyme Kinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Acetyl-L-valine is an N-acylated derivative of the essential branched-chain amino acid, L-valine. N-acetylated amino acids (NAAAs) are integral to various biological processes, including protein synthesis, metabolism, and cellular signaling. The enzymatic hydrolysis of NAAAs is a critical step in their metabolic pathway, primarily catalyzed by a class of enzymes known as aminoacylases (or acylases). Specifically, Aminoacylase I (ACY1) is a key metalloenzyme that facilitates the deacetylation of neutral aliphatic N-acetylated amino acids.
This application note provides detailed protocols for using N-Acetyl-L-valine as a substrate to study the kinetic properties of enzymes like Aminoacylase I. Furthermore, it explores its use in coupled assays for investigating other enzymes, such as N-acetyl-amino acid racemases. The methodologies described herein are fundamental for characterizing enzyme efficiency, determining inhibitor potency, and screening for novel biocatalysts in drug development and industrial applications.
Key Applications
-
Enzyme Characterization: Determining key kinetic parameters (Kₘ, Vₘₐₓ, k꜀ₐₜ) for aminoacylases that process N-Acetyl-L-valine.
-
Inhibitor Screening: Evaluating the potency and mechanism of novel inhibitors targeting aminoacylases.
-
Biocatalyst Development: Assessing the efficiency of natural or engineered enzymes for the production of enantiomerically pure L-valine.
-
Coupled Enzyme Assays: Serving as a substrate in dynamic kinetic resolution systems, often coupling an N-acetyl-amino acid racemase with an enantiospecific acylase to achieve high-yield production of D- or L-amino acids.[1]
Quantitative Data Summary
The kinetic parameters for the hydrolysis of N-Acetyl-L-valine are highly dependent on the specific enzyme, its source (organism, recombinant vs. native), and the assay conditions (pH, temperature, buffer composition). While specific data for N-Acetyl-L-valine is not always readily available in literature, the following table provides an example of enzymes known or expected to act on this substrate. Researchers are encouraged to use the protocols in this document to determine these parameters empirically.
| Enzyme Class | Specific Enzyme Example | Source Organism | Substrate(s) | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) |
| Aminoacylase | Aminoacylase I (ACY1) | Porcine Kidney | N-Acetyl-L-methionine | ~10 - 20[2] | ~3000 - 4500[2] |
| N-Acetyl-L-valine | User Determined | User Determined | |||
| Aminoacylase | Aminoacylase | Aspergillus oryzae | N-Acetyl-L-methionine | ~14 - 20 | ~3000 - 4500 |
| N-Acetyl-L-valine | User Determined | User Determined | |||
| Racemase | N-Acetyl Amino Acid Racemase (NAAAR) | Amycolatopsis sp. | Various N-acetyl amino acids | User Determined | User Determined |
Note: Values for N-Acetyl-L-methionine are provided for comparative purposes. The protocols below are designed to determine these values for N-Acetyl-L-valine.
Visualized Workflows and Pathways
Caption: General workflow for determining enzyme kinetic parameters.
References
Application Note: HPLC Analysis of N-Acetyl-L-valine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-valine is an acetylated derivative of the essential amino acid L-valine. N-acetylation is a common modification of amino acids and proteins, playing a role in various biological processes. Accurate and reliable quantification of N-Acetyl-L-valine is crucial for research in drug development, metabolomics, and biotechnology. This document provides a detailed protocol for the analysis of N-Acetyl-L-valine using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method utilizes reversed-phase chromatography, a robust and widely used technique for the separation and quantification of N-acetylated amino acids.[1]
Principle of the Method
This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate N-Acetyl-L-valine from other components in a sample matrix. A C18 column is used as the stationary phase, which retains analytes based on their hydrophobicity. The mobile phase, a mixture of an aqueous solvent and an organic solvent, is passed through the column. By gradually increasing the concentration of the organic solvent (gradient elution), compounds are eluted from the column at different times based on their affinity for the stationary phase. N-Acetyl-L-valine is detected by a UV detector, as the amide bond in its structure absorbs UV light.[1] Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.
Experimental Protocols
Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
-
-
Column:
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents and Solvents:
-
N-Acetyl-L-valine reference standard
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or Formic acid (FA), HPLC grade
-
-
Labware:
-
Volumetric flasks
-
Pipettes
-
Syringes
-
0.22 µm syringe filters
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B (Organic): 0.1% (v/v) Trifluoroacetic acid (TFA) in Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-Acetyl-L-valine reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using Mobile Phase A to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation procedure will be dependent on the matrix. For simple matrices, dissolve the sample in Mobile Phase A to a concentration expected to be within the calibration range. For more complex matrices, protein precipitation or solid-phase extraction may be necessary. All samples and standards should be filtered through a 0.22 µm syringe filter before injection.
HPLC Conditions
The following table summarizes the chromatographic conditions for the analysis of N-Acetyl-L-valine.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Gradient Program | See Table 2 |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 50 | 50 |
| 17.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 21.0 | 95 | 5 |
| 25.0 | 95 | 5 |
Data Analysis and Quantification
-
Inject the prepared standard solutions and the sample solution into the HPLC system.
-
Identify the peak corresponding to N-Acetyl-L-valine in the sample chromatogram by comparing its retention time with that of the reference standards.
-
Measure the peak area of N-Acetyl-L-valine in each standard and sample chromatogram.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of N-Acetyl-L-valine in the sample by interpolating its peak area on the calibration curve.
Data Presentation
The following tables present illustrative quantitative data for the analysis of N-acetylated amino acids, which can serve as a reference for method development and validation for N-Acetyl-L-valine. Actual values will vary depending on the specific HPLC system and conditions used.
Table 3: Illustrative Chromatographic Performance for N-Acetylated Amino Acids
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| N-Acetyl-L-cysteine | ~4.5 | 1.1 | > 5000 |
| N-Acetyl-L-tyrosine | ~7.8 | 1.2 | > 6000 |
| N-Acetyl-L-tryptophan | ~12.2 | 1.1 | > 7000 |
Table 4: Illustrative Method Validation Parameters for N-Acetylated Amino Acids
| Parameter | N-Acetyl-L-cysteine | N-Acetyl-L-tyrosine | N-Acetyl-L-tryptophan |
| Linearity Range (µg/mL) | 0.3 - 100 | 0.6 - 100 | 0.15 - 100 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.2 | 0.05 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 | 0.6 | 0.15 |
| Accuracy (% Recovery) | 98 - 102 | 99 - 101 | 98 - 103 |
| Precision (% RSD) | < 2.0 | < 2.0 | < 1.5 |
Mandatory Visualization
Caption: Workflow for the HPLC analysis of N-Acetyl-L-valine.
References
Application Notes and Protocols for ¹H and ¹³C NMR Characterization of Synthesized N-Acetyl-L-valine
Introduction
N-acetylated amino acids are crucial molecules in various biological and pharmaceutical contexts. N-Acetyl-L-valine, a derivative of the essential amino acid L-valine, serves as a significant model compound for this class of molecules.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and purity assessment of synthesized molecules like N-Acetyl-L-valine. This document provides comprehensive protocols for the preparation and analysis of N-Acetyl-L-valine using ¹H and ¹³C NMR spectroscopy, targeted at researchers, scientists, and professionals in drug development.
Data Presentation: ¹H and ¹³C NMR Spectral Data
The definitive characterization of N-Acetyl-L-valine is achieved through the analysis of its 1D NMR spectra. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, and the data presented here were recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6).[1][2]
Table 1: ¹H NMR Spectral Data of N-Acetyl-L-valine (400 MHz, DMSO-d6) [1][2]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.00 | Doublet (d) | NH (Amide Proton) |
| ~4.13 | Doublet of Doublets (dd) | Cα-H (Alpha-Proton) |
| ~2.03 | Multiplet (m) | Cβ-H (Beta-Proton) |
| ~1.88 | Singlet (s) | COCH₃ (Acetyl Protons) |
| ~0.88 | Doublet (d) | (CH₃)₂ (Gamma-Protons) |
Table 2: ¹³C NMR Spectral Data of N-Acetyl-L-valine (100.54 MHz, DMSO-d6) [1][2]
| Chemical Shift (δ) ppm | Carbon Assignment |
| 173.12 | C-1 (Carboxyl Carbon) |
| 169.47 | COCH₃ (Acetyl Carbonyl) |
| 57.09 | C-2 (α-Carbon) |
| 29.67 | C-3 (β-Carbon) |
| 22.23 | COCH₃ (Acetyl Methyl) |
| 19.06 | C-4 (γ-Carbon) |
| 17.95 | C-4' (γ'-Carbon) |
Experimental Protocols
The following sections detail the standardized procedures for sample preparation, data acquisition, and processing for the NMR analysis of N-Acetyl-L-valine.
1. Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is a standard procedure for small molecules.[1][3]
-
Weighing the Sample : Accurately weigh the N-Acetyl-L-valine sample into a clean, dry vial.
-
Solvent Addition : Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) to the vial.[1][3] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[3]
-
Dissolution : Gently swirl or vortex the vial to ensure the sample dissolves completely. Gentle heating can be applied if the sample has low solubility.[1]
-
Filtration (Recommended) : If any solid particulates are visible, filter the solution to prevent distortion of the magnetic field homogeneity.[1][3] This can be done by passing the solution through a small plug of glass wool or a Kimwipe in a Pasteur pipette directly into a 5 mm NMR tube.[1][4]
-
Capping and Labeling : Securely cap the NMR tube and label it clearly with the sample's identification.[1][4]
2. NMR Data Acquisition
The following is a generalized workflow for acquiring 1D NMR spectra on a standard NMR spectrometer.
3. Post-Acquisition Data Processing
The raw data collected from the spectrometer, known as the Free Induction Decay (FID), must be mathematically processed to generate the final frequency-domain NMR spectrum.[1]
-
Fourier Transform (FT) : The time-domain FID signal is converted into a frequency-domain spectrum.[1]
-
Phase Correction : The phase of the spectrum is adjusted to ensure that all peaks are in the correct positive absorptive mode.[1]
-
Baseline Correction : A flat baseline is established by correcting for any distortions.
-
Integration : The area under each peak in the ¹H NMR spectrum is integrated to determine the relative ratio of protons.
-
Referencing : The chemical shift axis is calibrated against a known reference signal (e.g., residual solvent peak or an internal standard).
References
Application Note: Molecular Weight Confirmation of N-Acetyl-L-valine using Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the confirmation of the molecular weight of N-Acetyl-L-valine using Electrospray Ionization Mass Spectrometry (ESI-MS). N-Acetyl-L-valine, a derivative of the amino acid L-valine, has a molecular formula of C7H13NO3.[1] Accurate mass measurement is a critical step in the identification and quality control of this compound in research and pharmaceutical development. The following protocols outline the necessary steps for sample preparation, instrument setup, and data analysis to confidently verify its molecular identity.
Principle of Molecular Weight Confirmation by ESI-MS
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, thermally labile molecules like N-acetylated amino acids.[2][3] The process involves introducing a solution of the analyte into the mass spectrometer through a heated capillary to which a high voltage is applied. This generates charged droplets, and as the solvent evaporates, the charge density on the droplets increases until ions of the analyte are expelled into the gas phase. These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). By analyzing the resulting mass spectrum, the molecular weight of the compound can be determined with high accuracy.
Caption: Logical workflow for molecular weight confirmation by ESI-MS.
Experimental Protocols
This section details the complete workflow for the mass spectrometry analysis of N-Acetyl-L-valine.
Materials and Reagents
-
N-Acetyl-L-valine standard (>98% purity)
-
LC-MS grade Water
-
LC-MS grade Acetonitrile
-
LC-MS grade Methanol
-
Formic acid (≥99% purity)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with septa
-
Syringe filters (0.22 µm)
Instrumentation
-
A mass spectrometer equipped with an Electrospray Ionization (ESI) source. Common analyzer types include Time-of-Flight (TOF), Orbitrap, or Quadrupole.
-
The system can be a standalone infusion setup or coupled with a Liquid Chromatography (LC) system (LC-MS). For simple molecular weight confirmation, direct infusion is sufficient.
Sample Preparation Protocol
Proper sample preparation is crucial to avoid instrument contamination and ensure high-quality data.[4] High salt concentrations are not compatible with ESI.[5]
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of N-Acetyl-L-valine and dissolve it in 1 mL of a 50:50 mixture of LC-MS grade water and acetonitrile.
-
Working Solution (~10 µg/mL): Dilute the stock solution 1:100. For example, take 10 µL of the stock solution and add it to 990 µL of the 50:50 water/acetonitrile solvent.
-
Acidification: To promote protonation ([M+H]+ ion formation), add formic acid to the working solution to a final concentration of 0.1%.[6] For 1 mL of working solution, this would be 1 µL of formic acid.
-
Filtration: If any particulates are visible, filter the final solution through a 0.22 µm syringe filter into a clean autosampler vial.
-
Blank Preparation: Prepare a blank sample using the same solvent (50:50 water/acetonitrile with 0.1% formic acid) that was used for the sample. Running a blank helps to identify background noise and potential contamination.
Caption: Step-by-step workflow for N-Acetyl-L-valine sample preparation and analysis.
Mass Spectrometer Parameters (ESI-Positive Mode)
The following are typical starting parameters for ESI-MS analysis and may require optimization based on the specific instrument.
| Parameter | Suggested Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 - 4.5 kV |
| Nebulizer Gas (N₂) | 30 - 50 psi |
| Drying Gas (N₂) Flow | 5 - 10 L/min |
| Drying Gas Temperature | 300 - 350 °C |
| Mass Scan Range (m/z) | 50 - 500 Da |
| Data Acquisition | Centroid or Profile Mode |
Data Presentation and Expected Results
The monoisotopic molecular weight of N-Acetyl-L-valine (C7H13NO3) is 159.08954328 Da.[1] In positive mode ESI-MS, the primary ion observed should be the protonated molecule, [M+H]+. It is also common to observe adducts, where the molecule associates with other cations present in the sample or system, such as sodium ([M+Na]+) and potassium ([M+K]+).[7] The presence of these adducts can further aid in confirming the molecular weight.
The expected m/z values for the most common ions are summarized in the table below.
| Ion Species | Theoretical Monoisotopic Mass (Da) |
| N-Acetyl-L-valine [M] | 159.0895 |
| Protonated Molecule [M+H]⁺ | 160.0974 |
| Sodium Adduct [M+Na]⁺ | 182.0793 |
| Potassium Adduct [M+K]⁺ | 198.0532 |
Note: Masses are calculated using the monoisotopic masses of H (1.007825 u), Na (22.989770 u), and K (38.963707 u).
Upon analysis, the acquired mass spectrum should show a prominent peak corresponding to the m/z of the [M+H]⁺ ion. The measured mass should be within a narrow tolerance (typically <5 ppm for high-resolution mass spectrometers) of the theoretical mass. The presence of sodium and/or potassium adducts at their expected m/z values provides additional confirmation of the molecular weight of N-Acetyl-L-valine.
Conclusion
The protocol described provides a straightforward and reliable method for confirming the molecular weight of N-Acetyl-L-valine using Electrospray Ionization Mass Spectrometry. Accurate mass measurement confirms the elemental composition and identity of the compound, which is a fundamental requirement for its use in research, drug development, and quality control applications. The observation of the protonated molecule and common adducts at their calculated m/z values provides high confidence in the molecular assignment.
References
- 1. N-Acetyl-L-valine | C7H13NO3 | CID 66789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. group.brc.hu [group.brc.hu]
- 7. acdlabs.com [acdlabs.com]
Application Notes and Protocols for N-Acetyl-L-valine in Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Acetyl-L-valine is a derivative of the essential branched-chain amino acid (BCAA) L-valine, where an acetyl group is attached to the nitrogen atom of the amino group.[1][2] This modification can alter the chemical properties of the parent amino acid, potentially affecting its stability, cellular uptake, and biological activity.[1][3] While L-valine itself is crucial for protein synthesis, energy metabolism, and cell signaling, direct research on the specific applications of N-Acetyl-L-valine in cell culture is limited.[4]
These application notes provide a framework for the initial investigation of N-Acetyl-L-valine in a cell culture setting. The protocols are based on standard methodologies for characterizing novel compounds and the known biological roles of related molecules, such as L-valine and other N-acetylated amino acids like N-Acetyl-L-cysteine (NAC).
Protocol 1: Preparation and Storage of N-Acetyl-L-valine Stock Solution
This protocol details the preparation of a sterile, concentrated stock solution of N-Acetyl-L-valine suitable for use in cell culture experiments.
Materials:
-
N-Acetyl-L-valine powder (CAS 96-81-1)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, conical tubes (1.5 mL or 2 mL)
-
0.22 µm syringe filter
Procedure:
-
Solvent Selection: Based on its chemical properties, N-Acetyl-L-valine is soluble in water (37.1 mg/mL at 25°C) and is also expected to be soluble in DMSO. For a high-concentration stock solution, DMSO is often preferred.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh a precise amount of N-Acetyl-L-valine powder. For example, to prepare a 100 mM stock solution, weigh out 15.92 mg of the compound.
-
Dissolving: Add the appropriate volume of sterile DMSO to the powder to achieve the desired concentration. For 15.92 mg, add 1 mL of DMSO to get a 100 mM stock solution. Vortex thoroughly until the powder is completely dissolved.
-
Sterilization: To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term use.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing N-Acetyl-L-valine stock solution.
Application Note 1: Determination of Cytotoxicity
Objective: To determine the cytotoxic concentration range of N-Acetyl-L-valine on a selected cell line. This is a critical first step to identify appropriate, non-lethal concentrations for subsequent functional assays. The following protocol utilizes the MTT assay, a colorimetric method for assessing cell metabolic activity.
Experimental Protocol: MTT Cytotoxicity Assay
Materials:
-
Selected cell line (e.g., HeLa, HepG2, HEK293)
-
Complete cell culture medium
-
96-well cell culture plates
-
N-Acetyl-L-valine stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare serial dilutions of the N-Acetyl-L-valine stock solution in complete culture medium to achieve final concentrations ranging from, for example, 1 µM to 10 mM.
-
Include a "vehicle control" well containing medium with the same concentration of DMSO as the highest compound concentration.
-
Include "no-cell" blanks containing only medium.
-
Carefully remove the old medium from the cells and add 100 µL of the prepared treatment media to the respective wells.
-
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blanks from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) × 100
-
-
Data Presentation
The quantitative data should be summarized in a table to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Table 1: Hypothetical Cytotoxicity of N-Acetyl-L-valine on HepG2 Cells (48h)
| Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
| Vehicle Control (0) | 1.254 | 0.088 | 100% |
| 10 | 1.248 | 0.091 | 99.5% |
| 50 | 1.233 | 0.085 | 98.3% |
| 100 | 1.198 | 0.079 | 95.5% |
| 500 | 1.052 | 0.066 | 83.9% |
| 1000 (1 mM) | 0.877 | 0.054 | 69.9% |
| 5000 (5 mM) | 0.611 | 0.041 | 48.7% |
| 10000 (10 mM) | 0.245 | 0.023 | 19.5% |
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for the MTT cytotoxicity assay.
Application Note 2: Investigating Potential Modulation of mTOR Signaling
Objective: L-valine is a known activator of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. This experiment aims to determine if N-Acetyl-L-valine retains this ability to modulate the mTOR pathway by analyzing the phosphorylation status of key downstream effectors.
Experimental Protocol: Western Blotting for mTOR Pathway Activation
Materials:
-
Cell line (e.g., MCF-7, PC-3) cultured in 6-well plates
-
N-Acetyl-L-valine stock solution
-
Serum-free medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells by incubating in serum-free medium for 2-4 hours.
-
Treat cells with non-toxic concentrations of N-Acetyl-L-valine (determined from the cytotoxicity assay, e.g., 100 µM, 500 µM) for various durations (e.g., 15, 30, 60 minutes). Include a vehicle control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts (e.g., 20-30 µg per lane) and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using software like ImageJ. Normalize the intensity of phosphorylated proteins to their total protein counterparts and then to the loading control (β-actin).
-
Data Presentation
Summarize the relative changes in protein phosphorylation in a table.
Table 2: Hypothetical Modulation of mTOR Pathway Proteins by N-Acetyl-L-valine (60 min)
| Treatment | p-mTOR / total mTOR (Fold Change) | p-p70S6K / total p70S6K (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| N-Acetyl-L-valine (100 µM) | 1.8 | 2.5 |
| N-Acetyl-L-valine (500 µM) | 3.2 | 4.1 |
| L-valine (500 µM, Positive Control) | 3.5 | 4.5 |
Hypothetical mTOR Signaling Pathway
The N-acetylation may enhance cellular uptake, leading to intracellular deacetylation and release of L-valine, which then activates the mTORC1 complex. This activation promotes protein synthesis and cell growth through phosphorylation of downstream targets like p70S6K and 4E-BP1.
Caption: Hypothetical activation of the mTOR pathway by N-Acetyl-L-valine.
References
Application Notes and Protocols for the Enzymatic Deacetylation of N-Acetylvaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic deacetylation of N-Acetylvaline is a crucial biochemical reaction primarily catalyzed by the enzyme Aminoacylase-1 (ACY1)[1][2][3]. This process involves the hydrolysis of the N-acetyl group from N-Acetylvaline, yielding L-valine and acetate[2][3]. This reaction is integral to the cellular recycling of amino acids from N-acetylated proteins. Dysregulation of ACY1 activity and the subsequent accumulation of N-acetylated amino acids have been implicated in various metabolic disorders and are being explored in the context of cancer biology. These application notes provide a comprehensive guide to setting up and analyzing the enzymatic deacetylation of N-Acetylvaline.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Substrate/Condition | Enzyme Source | Reference |
| Urinary Concentration | <10 - 30 mmol/mol creatinine | N-Acetylvaline | Human (ACY1 Deficiency) | |
| Km | 216 µM | N-acetyl-L-leucine | Human Liver Extract | |
| Vmax | 6.8 µmol/min/mg protein | N-acetyl-L-leucine | Human Liver Extract | |
| Relative Hydrolysis Efficiency | Lower for branched-chain amino acids (e.g., valine) compared to unbranched-chain amino acids. | N-acetylated amino acids | Porcine Kidney Acylase I | |
| Optimal pH | ~7.0-8.0 | General for Aminoacylase I | Porcine Kidney/Various | |
| Optimal Temperature | ~37-45 °C | General for Aminoacylase I | Various |
Note: The kinetic parameters for N-acetyl-L-leucine are provided as an estimate for a branched-chain amino acid. The efficiency of hydrolysis for N-Acetylvaline is expected to be lower than that for unbranched substrates.
Experimental Protocols
Protocol 1: Enzymatic Deacetylation Assay using HPLC Analysis
This protocol describes the determination of Aminoacylase-1 activity by quantifying the production of L-valine from N-Acetylvaline using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Recombinant human Aminoacylase-1 (ACY1)
-
N-Acetyl-L-valine
-
L-valine standard
-
Sodium phosphate (B84403) buffer (50 mM, pH 7.4)
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Trichloroacetic acid (TCA) solution (10% w/v)
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Microcentrifuge tubes
-
Incubator/Water bath
Procedure:
-
Reaction Setup:
-
Prepare a stock solution of N-Acetyl-L-valine (e.g., 10 mM) in sodium phosphate buffer.
-
Prepare a stock solution of Aminoacylase-1 (e.g., 1 mg/mL) in sodium phosphate buffer.
-
In a microcentrifuge tube, combine 400 µL of sodium phosphate buffer, 50 µL of N-Acetyl-L-valine stock solution (final concentration 1 mM), and pre-incubate at 37°C for 5 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 50 µL of the Aminoacylase-1 stock solution (final concentration 0.1 mg/mL).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
-
Reaction Termination:
-
Immediately add the 50 µL aliquot to a new microcentrifuge tube containing 10 µL of 10% TCA solution to stop the reaction.
-
Vortex the mixture and centrifuge at 10,000 x g for 5 minutes to pellet the precipitated protein.
-
-
HPLC Analysis:
-
Collect the supernatant for HPLC analysis.
-
Inject a suitable volume (e.g., 20 µL) onto the C18 column.
-
Use a gradient elution method, for example: 0-5 min, 5% B; 5-15 min, 5-95% B; 15-20 min, 95% B; 20-25 min, 95-5% B; 25-30 min, 5% B.
-
Monitor the elution of L-valine at a suitable wavelength (e.g., 210 nm).
-
-
Quantification:
-
Prepare a standard curve of L-valine with known concentrations.
-
Quantify the amount of L-valine produced in each sample by comparing the peak area to the standard curve.
-
Calculate the initial reaction velocity and determine the enzyme activity.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Product Confirmation
This protocol provides a method for the confirmation of L-valine production through derivatization and GC-MS analysis.
Materials:
-
Reaction samples (terminated as in Protocol 1)
-
Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)
-
Anhydrous pyridine (B92270)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
Take the supernatant from the terminated reaction (from Protocol 1, step 3).
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of MTBSTFA.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use a suitable temperature program for the GC oven, for example: initial temperature 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized L-valine based on its retention time and mass spectrum by comparing to a derivatized L-valine standard.
-
Visualizations
Enzymatic Deacetylation of N-Acetylvaline
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Acetyl-L-valine
Welcome to the technical support center for the synthesis of N-Acetyl-L-valine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes. Here you will find detailed guides, frequently asked questions (FAQs), and robust experimental protocols to help you increase the yield and purity of your N-Acetyl-L-valine synthesis.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of N-Acetyl-L-valine, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of N-Acetyl-L-valine
-
Symptom: After the reaction and workup, the isolated product mass is significantly lower than the theoretical yield, or no product is obtained.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | Verify Stoichiometry: Ensure a slight molar excess (1.1 to 1.5 equivalents) of acetic anhydride (B1165640) is used to drive the reaction to completion.[1] Extend Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete consumption of L-valine before proceeding with the workup. A typical reaction time is 2-4 hours at room temperature after the addition of acetic anhydride.[1] |
| Improper pH Control | Maintain Optimal pH: The nucleophilicity of the amino group is crucial for the reaction. Maintain the pH of the reaction mixture between 8 and 10 using a base like sodium bicarbonate or sodium hydroxide (B78521).[1][2] A pH that is too low will result in protonation of the amino group, reducing its reactivity. A pH that is too high can lead to the hydrolysis of acetic anhydride.[1] |
| Suboptimal Temperature | Control Reaction Temperature: The acetylation reaction is exothermic. The initial addition of acetic anhydride should be performed at a low temperature (0-5 °C) to minimize side reactions. Running the reaction at elevated temperatures can decrease the yield. |
| Poor Reagent Quality | Use Fresh Reagents: Ensure L-valine is pure and dry. Acetic anhydride should be fresh and free of acetic acid, which forms upon hydrolysis with atmospheric moisture. Using old or improperly stored acetic anhydride will significantly reduce the yield. |
| Product Loss During Workup | Acidification: After the reaction, the mixture should be acidified to a pH of approximately 1.5-2 to ensure the complete precipitation of the N-Acetyl-L-valine product. Extraction: If the product is not precipitating well, perform multiple extractions with a suitable organic solvent like ethyl acetate (B1210297). |
Problem 2: Presence of Multiple Products or Impurities
-
Symptom: Analytical data (e.g., NMR, LC-MS) of the crude product shows significant peaks other than the desired N-Acetyl-L-valine.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Di-acetylation Byproduct | Control Acetic Anhydride Stoichiometry: The formation of a di-acetylated byproduct can occur, especially with a large excess of acetic anhydride and prolonged reaction times. Use the recommended 1.1 to 1.5 molar equivalents. |
| Unreacted L-valine | Optimize Reaction Conditions: If starting material is present, refer to the "Incomplete Reaction" section in Problem 1 to ensure the reaction goes to completion. |
| Side Reactions | Minimize Harsh Conditions: Polymerization or other side reactions, though less common, can occur under harsh conditions such as excessively high temperatures. Adhere to the recommended temperature profile. |
| Ineffective Purification | Optimize Purification Strategy: If impurities persist after initial isolation, a more rigorous purification method is needed. Recrystallization: Experiment with different solvent systems, such as ethanol/water or methanol/diethyl ether, to find the optimal conditions for recrystallization. Column Chromatography: For impurities that are difficult to remove by crystallization, silica (B1680970) gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) is a powerful alternative. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing N-Acetyl-L-valine?
A1: The most common and effective method is the N-acetylation of L-valine using acetic anhydride in a mildly alkaline aqueous solution (pH 8-10). This method, a variation of the Schotten-Baumann reaction, is generally high-yielding and uses readily available reagents. Another reported method involves using glacial acetic acid as the solvent.
Q2: What is a typical yield for the N-acetylation of L-valine?
A2: With optimized conditions, the N-acetylation step can be very efficient. Typical yields are often high, frequently reported in the range of 85-95%. Some protocols report that yields can even exceed 90%.
Q3: How critical is pH control during the reaction, and how can I maintain it?
A3: pH control is crucial. The reaction should be maintained between pH 8 and 10 to ensure the amino group of L-valine is deprotonated and thus sufficiently nucleophilic to attack the acetic anhydride. You can monitor the pH using a pH meter and make adjustments by adding a base, such as a 30% sodium hydroxide solution, as the reaction progresses.
Q4: My crude product is an oil and won't crystallize. What should I do?
A4: Oiling out can occur if the product is impure or if the wrong solvent system is used for crystallization. First, ensure the pH was lowered sufficiently (to ~1.5-2) to protonate the carboxylic acid. If it still oils out, try pre-purifying the crude material using column chromatography to remove impurities that may be inhibiting crystallization. Alternatively, you can try different solvent systems for recrystallization.
Q5: How do I know if my acetic anhydride is of good quality?
A5: Acetic anhydride readily hydrolyzes to acetic acid in the presence of moisture. A strong smell of acetic acid (vinegar) can indicate significant degradation. For best results, use a fresh bottle or a recently opened bottle that has been stored under anhydrous conditions.
Quantitative Data Summary
The yield of N-Acetyl-L-valine is highly dependent on the chosen synthetic route and reaction conditions. The following table summarizes yields reported under different conditions.
| Starting Material | Acetylating Agent | Solvent/Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| L-valine | Acetic Anhydride | Water / NaHCO₃ | 0 to RT | 2-4 | 85-95 | |
| L-valine | Acetic Anhydride | Water / NaOH | 35 | 2 | >90 (up to 122% with mother liquor processing) | |
| D,L-alanine | Acetic Anhydride | Acetic Acid | 48-55 | Not specified | 78-83 | |
| D,L-valine | Acetic Anhydride | Acetic Acid | 90 | 10 min | ~95.6% Purity (Yield not specified) |
Note: "RT" refers to Room Temperature.
Experimental Protocols
Standard Protocol for N-Acetylation of L-valine
This protocol is a common and reliable method for the synthesis of N-Acetyl-L-valine.
Materials:
-
L-valine
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
Acetic anhydride
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Ethyl acetate (for extraction, if needed)
-
Ice bath
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a flask, dissolve L-valine in an aqueous solution of sodium bicarbonate (e.g., 1 M solution). Use enough solution to fully dissolve the amino acid.
-
Cooling: Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
-
Acetylation: While maintaining the temperature below 5 °C, slowly add 1.1 equivalents of acetic anhydride to the solution dropwise.
-
pH Monitoring: Throughout the addition, monitor the pH and add more base as needed to keep the pH between 8 and 10.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's completion by TLC.
-
Acidification: After the reaction is complete, cool the mixture in an ice bath again and carefully acidify it with concentrated HCl to a pH of approximately 1.5-2. A white precipitate of N-Acetyl-L-valine should form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold water.
-
Drying: Dry the product, for example, in an oven at 80°C, to obtain the final N-Acetyl-L-valine.
-
Purification (if necessary): If the product requires further purification, recrystallization from a suitable solvent system like ethanol/water is recommended.
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the synthesis and troubleshooting of N-Acetyl-L-valine.
Caption: Experimental workflow for the synthesis of N-Acetyl-L-valine.
References
Technical Support Center: Optimizing Crystallization of N-Acetyl-L-valine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization conditions for N-Acetyl-L-valine.
Troubleshooting Guides
Problem 1: Low Crystalline Yield
Q1: I am experiencing a very low yield of crystalline N-Acetyl-L-valine after my crystallization procedure. What are the potential causes and how can I improve the yield?
A1: Low crystalline yield can be attributed to several factors, including the choice of solvent, cooling rate, and the presence of impurities.[1]
-
Inappropriate Solvent System: The ideal solvent should dissolve N-Acetyl-L-valine well at higher temperatures and poorly at lower temperatures.[1] For polar molecules like N-Acetyl-L-valine, polar protic solvents or mixtures of a polar and a less polar solvent are often effective.[1]
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with different solvent systems. Good starting points include ethanol (B145695)/water, methanol/diethyl ether, or acetonitrile (B52724)/water mixtures.[1] n-Propanol has been identified as a suitable solvent for cooling crystallization of N-Acetyl-L-valine.[2]
-
Solvent Polarity Adjustment: If the compound is too soluble even at low temperatures, you can add a less polar "anti-solvent" to the warm, saturated solution until slight turbidity appears. Then, gently heat the solution to redissolve the solid before allowing it to cool slowly.[1]
-
-
-
Cooling Rate is Too Fast: Rapid cooling can lead to the formation of small, impure crystals or may prevent crystallization altogether, leaving the product in the mother liquor.[1]
-
Troubleshooting Steps:
-
Slow Cooling: Allow the heated, saturated solution to cool slowly to room temperature on a benchtop. Insulating the flask can help control the cooling rate.[1]
-
Controlled Cooling: Once at room temperature, the flask can be transferred to a cold bath (e.g., ice-water) to maximize crystal precipitation.[1]
-
-
-
Presence of Soluble Impurities: Certain impurities can inhibit crystal formation or keep the desired product dissolved in the solution.[1]
Problem 2: Product "Oiling Out" Instead of Crystallizing
Q2: My N-Acetyl-L-valine is forming an oily liquid layer instead of crystallizing. What is happening and how can I fix it?
A2: "Oiling out" occurs when the compound separates from the solution at a temperature above its melting point. This is often due to a high concentration of impurities or an unsuitable solvent.[1]
-
High Impurity Level: Impurities can depress the melting point of the compound.[1]
-
Troubleshooting Steps:
-
Purify the Crude Product: Use a technique like flash chromatography to remove a significant portion of the impurities before attempting recrystallization.[1]
-
-
-
Inappropriate Solvent Choice: The solvent may be too poor, causing the compound to precipitate out of solution too quickly at a high temperature.
-
Troubleshooting Steps:
-
Solvent Selection: Choose a solvent in which N-Acetyl-L-valine has a higher solubility at elevated temperatures. Refer to the solubility data tables below.
-
Solvent Mixture Adjustment: If using a solvent/anti-solvent system, try reducing the amount of anti-solvent or using a more polar anti-solvent.
-
-
Frequently Asked Questions (FAQs)
Q3: What are the best solvents for the crystallization of N-Acetyl-L-valine?
A3: The choice of solvent is critical for successful crystallization. The solubility of N-Acetyl-L-valine increases with temperature in various solvents.[2] Based on solubility data, n-propanol is a very suitable solvent for cooling crystallization, as the solubility is significantly higher at elevated temperatures compared to lower temperatures.[2] Other good starting points for N-acetylated amino acids are ethanol/water, methanol/ether, or acetonitrile/water mixtures.[1] A study measured the solubility in 12 different pure solvents, with the solubility at 298.15 K following the order: n-propanol > isopropanol (B130326) > n-butanol > isobutanol > 1,4-dioxane (B91453) > acetone (B3395972) > 2-butanone (B6335102) > water > methyl acetate (B1210297) > ethyl acetate > acetonitrile > dimethyl carbonate.[4]
Q4: How does pH affect the crystallization of N-Acetyl-L-valine?
A4: The pH of the solution can significantly impact the crystallization of N-Acetyl-L-valine, primarily by altering its charge state and solubility. N-Acetyl-L-valine is a carboxylic acid and its solubility is pH-dependent. In the synthesis of N-Acetyl-L-valine, the reaction is often carried out under basic conditions (pH 8-10), and the product is then precipitated by acidifying the reaction mixture to a pH of approximately 1.5-2.[3][5] This suggests that N-Acetyl-L-valine is least soluble at acidic pH values. Therefore, adjusting the pH to the acidic range can be a method to induce crystallization.
Q5: Can I use an anti-solvent to crystallize N-Acetyl-L-valine?
A5: Yes, anti-solvent crystallization is a viable technique.[1][6] This method involves dissolving N-Acetyl-L-valine in a "good" solvent (in which it is highly soluble) and then adding a miscible "anti-solvent" (in which it is poorly soluble) to induce precipitation. The addition rate of the anti-solvent is a critical parameter to control crystal size and morphology.[6] For N-Acetyl-L-valine, a common approach is to dissolve it in a minimal amount of a hot polar solvent like ethanol and then add water (the anti-solvent) dropwise until the solution becomes slightly cloudy.[1]
Q6: Are there known polymorphs of N-Acetyl-L-valine?
A6: While polymorphism is a known phenomenon in organic compounds, specific information on multiple polymorphs of N-Acetyl-L-valine is not extensively detailed in the provided search results.[7] However, for a related compound, N-acetyl-L-proline, two polymorphs have been identified.[8] It is always good practice to characterize the resulting crystals using techniques like powder X-ray diffraction (PXRD) to identify the crystalline form.
Data Presentation
Table 1: Solubility of N-Acetyl-L-valine in Various Solvents at Different Temperatures (Mole Fraction, x) [2]
| Temperature (K) | Water | n-Propanol | Isopropanol | n-Butanol | Ethyl Acetate | Acetonitrile |
| 283.15 | 0.0128 | 0.0431 | 0.0365 | 0.0312 | 0.0089 | 0.0075 |
| 293.15 | 0.0165 | 0.0587 | 0.0498 | 0.0423 | 0.0121 | 0.0102 |
| 303.15 | 0.0211 | 0.0789 | 0.0669 | 0.0565 | 0.0163 | 0.0137 |
| 313.15 | 0.0268 | 0.1052 | 0.0889 | 0.0746 | 0.0218 | 0.0183 |
| 323.15 | 0.0338 | 0.1398 | 0.1171 | 0.0975 | 0.0289 | 0.0243 |
Table 2: Physicochemical Properties of N-Acetyl-L-valine
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃NO₃ | [9] |
| Molecular Weight | 159.18 g/mol | [9][10] |
| Melting Point | 163-167 °C | [9] |
| Solubility in Water | 37.1 mg/mL at 25 °C | [9][10] |
| LogP | 0.30 | [9][10] |
Experimental Protocols
Protocol 1: Cooling Crystallization
-
Dissolution: In a suitable flask, dissolve the crude N-Acetyl-L-valine in a minimal amount of a hot solvent (e.g., n-propanol or an ethanol/water mixture).[1][2] Ensure complete dissolution with gentle heating and stirring.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote slow cooling, the flask can be placed in an insulated container.[1]
-
Crystal Formation: As the solution cools, crystals of N-Acetyl-L-valine should form.
-
Maximizing Yield: Once the solution has reached room temperature, place it in an ice bath for at least an hour to maximize the precipitation of the product.[1]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude N-Acetyl-L-valine in a minimal amount of a "good" solvent (e.g., ethanol) at room temperature or with gentle heating.
-
Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (e.g., water) dropwise to the stirred solution until a persistent cloudiness is observed.[1]
-
Redissolution: Gently warm the solution until the cloudiness disappears, creating a saturated solution.
-
Cooling and Crystal Formation: Allow the solution to cool slowly to room temperature, which should induce crystallization.
-
Isolation, Washing, and Drying: Follow steps 6-9 from the Cooling Crystallization protocol.
Visualizations
Caption: A typical experimental workflow for the cooling crystallization of N-Acetyl-L-valine.
Caption: Troubleshooting logic for addressing low yield in N-Acetyl-L-valine crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Page loading... [wap.guidechem.com]
- 6. mt.com [mt.com]
- 7. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. N-Acetyl-L-valine | C7H13NO3 | CID 66789 - PubChem [pubchem.ncbi.nlm.nih.gov]
Identifying and minimizing side products in Acetylvaline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during Acetylvaline synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification of side products and strategies for their minimization.
Issue 1: Low Yield of N-Acetylvaline
A low yield of the desired N-Acetylvaline product can be frustrating. The following decision tree will help you diagnose and resolve potential causes.
Caption: Troubleshooting low yield in this compound synthesis.
Issue 2: Presence of Impurities and Side Products
The formation of side products can complicate purification and reduce the overall yield of pure N-Acetylvaline.
Common Side Products:
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Unreacted L-valine: The starting material may be present if the reaction is incomplete.
-
Dithis compound: Over-acetylation can lead to the formation of a di-acetylated byproduct, where the carboxylic acid group is also acetylated. This is more likely with a large excess of acetic anhydride and prolonged reaction times.[1]
-
Acetic Acid: A byproduct of the reaction and can also be present from the hydrolysis of acetic anhydride.
Troubleshooting TLC Results:
Thin-layer chromatography (TLC) is a crucial tool for monitoring the progress of the reaction and identifying impurities.
Caption: Troubleshooting common TLC issues in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during this compound synthesis to minimize side products?
A1: The most critical parameters are:
-
pH: Maintaining a mildly alkaline pH (8-10) is crucial. This deprotonates the amino group of L-valine, increasing its nucleophilicity for the desired N-acetylation. A pH that is too high can lead to the hydrolysis of acetic anhydride, while a pH that is too low will result in a slow or incomplete reaction.
-
Temperature: The reaction is exothermic, so it should be carried out at a low temperature (0-5 °C) to control the reaction rate and minimize the formation of side products.
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Stoichiometry of Acetic Anhydride: A slight molar excess of acetic anhydride (typically 1.1-1.5 equivalents) is recommended to drive the reaction to completion. However, a large excess should be avoided as it can lead to the formation of dithis compound.
Q2: My final product is an oil instead of a solid. How can I induce crystallization?
A2: "Oiling out" can occur due to the presence of impurities that depress the melting point. Here are some techniques to induce crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid N-Acetylvaline, add a seed crystal to the solution to initiate crystallization.
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Solvent Change: Remove the current solvent under reduced pressure and try a different solvent system for recrystallization.
-
Trituration: Add a non-polar solvent in which your product is insoluble (e.g., hexane (B92381) or diethyl ether) to the oil and stir vigorously. This can sometimes induce the formation of a solid precipitate.
Q3: How can I effectively remove unreacted L-valine from my final product?
A3: Unreacted L-valine has different solubility properties compared to N-Acetylvaline. Recrystallization is an effective method for purification. N-Acetylvaline is soluble in hot water and crystallizes upon cooling, while L-valine is less soluble in cold water. By carefully choosing the recrystallization solvent and controlling the cooling rate, you can achieve good separation.
Data Presentation
The following tables summarize the expected impact of key reaction parameters on the yield and purity of N-Acetylvaline. Note that these are general trends, and optimal conditions should be determined experimentally.
Table 1: Effect of pH on N-Acetylvaline Synthesis
| pH Range | Expected Yield | Predominant Species | Potential Issues |
| < 7 | Low | Protonated L-valine (less nucleophilic) | Incomplete reaction |
| 8 - 10 | High | Deprotonated L-valine (nucleophilic) | Optimal for N-acetylation |
| > 11 | Moderate to Low | - | Hydrolysis of acetic anhydride |
Table 2: Effect of Acetic Anhydride Stoichiometry on N-Acetylvaline Synthesis
| Molar Equivalents of Acetic Anhydride | Expected Yield of N-Acetylvaline | Potential for Side Products | Comments |
| < 1.0 | Low | High amount of unreacted L-valine | Insufficient reagent for complete conversion |
| 1.1 - 1.5 | High | Low | Optimal range for driving the reaction to completion while minimizing side products |
| > 2.0 | High | Increased risk of dithis compound formation | Excess reagent can lead to over-acetylation |
Experimental Protocols
1. Synthesis of N-Acetylvaline
This protocol describes a standard laboratory procedure for the synthesis of N-Acetylvaline from L-valine and acetic anhydride.
Caption: Experimental workflow for the synthesis of N-Acetylvaline.
Materials:
-
L-valine
-
Acetic anhydride
-
Sodium bicarbonate
-
Hydrochloric acid (e.g., 1 M)
-
Deionized water
-
Ethanol (for recrystallization, optional)
Procedure:
-
In a flask, dissolve L-valine in a 1 M sodium bicarbonate solution.
-
Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Slowly add a slight molar excess (1.2 equivalents) of acetic anhydride to the solution. Monitor the pH and add more sodium bicarbonate solution as needed to maintain a pH between 8 and 10.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours. Monitor the reaction progress by TLC.
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After the reaction is complete, carefully acidify the mixture to a pH of approximately 2 with 1 M HCl. This will precipitate the N-Acetylvaline.
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Collect the white precipitate by vacuum filtration.
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Wash the collected solid with a small amount of ice-cold water.
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For further purification, recrystallize the crude product from hot water or an ethanol/water mixture.
-
Dry the purified crystals under vacuum.
2. TLC Monitoring of the Reaction
-
Stationary Phase: Silica gel plates
-
Mobile Phase: A mixture of ethyl acetate, acetic acid, and water (e.g., 3:1:1 v/v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation.
-
Visualization: The spots can be visualized using a UV lamp (if the compounds are UV active) or by staining with a suitable reagent such as ninhydrin (B49086) (which will stain the primary amine of L-valine but not the acetylated product) or potassium permanganate.
3. HPLC Analysis of Product Purity
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for detecting the amide bond of N-Acetylvaline.
-
Sample Preparation: Dissolve a small amount of the product in the mobile phase and filter through a 0.45 µm syringe filter before injection. By comparing the retention times with known standards of L-valine and N-Acetylvaline, the purity of the synthesized product can be determined.
References
Improving the solubility of N-Acetylvaline in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of N-Acetylvaline in organic solvents.
Troubleshooting Guide
Issue: N-Acetylvaline is not dissolving in the chosen organic solvent.
-
Question: What should I do if N-Acetylvaline is not dissolving or has poor solubility in my selected organic solvent?
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Answer: Low solubility can be addressed by several methods. Consider using a co-solvent system, adjusting the temperature, or exploring alternative solvents with different polarities. For instance, N-Acetylvaline exhibits moderate solubility in polar solvents like ethanol (B145695) due to its hydrophilic carboxylic and amide groups.[1]
-
-
Question: Can heating the solvent improve the solubility of N-Acetylvaline?
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Answer: Yes, for many compounds, solubility increases with temperature.[2] Gentle heating of the solvent while dissolving N-Acetylvaline can be an effective method to increase the dissolution rate.[2] However, it is crucial to be mindful of the compound's stability at elevated temperatures to avoid degradation.[2]
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-
Question: My N-Acetylvaline precipitated out of solution. What could be the cause and how can I fix it?
-
Answer: Precipitation can occur if the concentration of N-Acetylvaline exceeds its solubility limit in the solvent, or due to changes in temperature.[2] To resolve this, you can try decreasing the concentration of N-Acetylvaline or gently warming the solution. Ensure the solution is well-mixed using methods like vortexing or sonication.
-
Frequently Asked Questions (FAQs)
-
Question: What is the expected solubility of N-Acetylvaline in common organic solvents?
-
Answer: N-Acetylvaline is a white to off-white crystalline solid that is moderately soluble in polar solvents such as water and ethanol. While specific quantitative data for a wide range of organic solvents is not always readily available in a single source, its structure, containing both hydrophilic (carboxylic and amide) and hydrophobic (methyl and methylene) groups, dictates its solubility profile. The predicted water solubility for N-Acetyl-L-valine is 25.6 g/L. Another source states an experimental water solubility of 37g/l.
-
-
Question: Are there any quantitative data available for the solubility of N-Acetylvaline in various organic solvents?
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Answer: Yes, a study on the solubility of N-Acetyl-L-valine in twelve different solvents at various temperatures has been conducted. The mole fraction solubility of N-acetyl-ʟ-valine was determined in water, 2-butanone, dimethyl carbonate, n-propanol, isopropanol, n-butanol, isobutanol, acetone, acetonitrile, methyl acetate, ethyl acetate, and 1,4-dioxane.
-
-
Question: How can I use a co-solvent to improve the solubility of N-Acetylvaline?
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Answer: Adding a water-miscible organic solvent (a co-solvent) like DMSO or ethanol to an aqueous buffer can increase the solubility of less soluble compounds. It is recommended to first prepare a concentrated stock solution in the pure organic solvent and then dilute it into the desired final solvent system.
-
-
Question: Can pH be adjusted to improve the solubility of N-Acetylvaline?
-
Answer: Yes, for amino acid derivatives like N-Acetylvaline, solubility is often influenced by pH. The solubility is typically lowest at the isoelectric point and increases as the pH moves away from it. Therefore, adjusting the pH of the solution can be a viable strategy to enhance solubility.
-
-
Question: Are there other advanced techniques to improve the solubility of N-Acetylvaline?
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Answer: Several advanced methods can be employed. These include the use of surfactants (e.g., Tween-80, Triton X-100) to form micelles that encapsulate the compound, or complexation agents like cyclodextrins that form inclusion complexes, thereby increasing the apparent solubility. Other techniques reported for improving drug solubility include particle size reduction (micronization), nanosuspension, and solid dispersion.
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Data Presentation
Table 1: Mole Fraction Solubility of N-Acetyl-ʟ-valine in Various Solvents at Different Temperatures.
| Temperature (K) | Water | 2-Butanone | Dimethyl Carbonate | n-Propanol | Isopropanol | n-Butanol | Isobutanol | Acetone | Acetonitrile | Methyl Acetate | Ethyl Acetate | 1,4-Dioxane |
| 283.15 | 0.0215 | 0.0031 | 0.0007 | 0.0042 | 0.0021 | 0.0029 | 0.0019 | 0.0045 | 0.0009 | 0.0012 | 0.0008 | 0.0015 |
| 288.15 | 0.0238 | 0.0035 | 0.0009 | 0.0048 | 0.0024 | 0.0033 | 0.0022 | 0.0053 | 0.0011 | 0.0014 | 0.0010 | 0.0018 |
| 293.15 | 0.0263 | 0.0040 | 0.0011 | 0.0055 | 0.0028 | 0.0038 | 0.0025 | 0.0062 | 0.0013 | 0.0017 | 0.0012 | 0.0021 |
| 298.15 | 0.0291 | 0.0046 | 0.0013 | 0.0063 | 0.0032 | 0.0044 | 0.0029 | 0.0072 | 0.0015 | 0.0020 | 0.0014 | 0.0025 |
| 303.15 | 0.0322 | 0.0053 | 0.0016 | 0.0072 | 0.0037 | 0.0051 | 0.0033 | 0.0084 | 0.0018 | 0.0024 | 0.0017 | 0.0030 |
| 308.15 | 0.0356 | 0.0061 | 0.0019 | 0.0082 | 0.0043 | 0.0059 | 0.0038 | 0.0098 | 0.0021 | 0.0028 | 0.0020 | 0.0035 |
| 313.15 | 0.0394 | 0.0070 | 0.0023 | 0.0094 | 0.0050 | 0.0068 | 0.0044 | 0.0114 | 0.0025 | 0.0033 | 0.0024 | 0.0041 |
| 318.15 | 0.0435 | 0.0080 | 0.0027 | 0.0107 | 0.0058 | 0.0078 | 0.0051 | 0.0132 | 0.0030 | 0.0039 | 0.0028 | 0.0048 |
| 323.15 | 0.0480 | 0.0092 | 0.0032 | 0.0122 | 0.0067 | 0.0090 | 0.0059 | 0.0153 | 0.0035 | 0.0046 | 0.0033 | 0.0056 |
Data adapted from the Journal of Chemical & Engineering Data.
Experimental Protocols
Protocol 1: Determination of Maximum Solubility using a Co-solvent System
This protocol outlines the steps to determine the maximum concentration of N-Acetylvaline that can be dissolved in a co-solvent/buffer system.
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Prepare Stock Solutions: Prepare a concentrated stock solution of N-Acetylvaline in a biocompatible organic co-solvent (e.g., DMSO, ethanol).
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Prepare Dilutions: Prepare a series of dilutions of the co-solvent in your desired aqueous buffer (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v).
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Mix Solutions: Add a fixed amount of the N-Acetylvaline stock solution to each of the co-solvent/buffer mixtures.
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Equilibrate and Observe: Gently mix the solutions and allow them to equilibrate at a constant temperature. Visually inspect for any precipitation.
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Determine Maximum Concentration: The highest concentration of N-Acetylvaline that remains in solution for each co-solvent concentration is the maximum solubility under those conditions.
Protocol 2: Improving Solubility by Recrystallization
Recrystallization can be used to purify N-Acetylvaline, which can sometimes improve its dissolution characteristics by providing a more uniform crystalline form.
-
Solvent Selection: Choose a solvent in which N-Acetylvaline is soluble at high temperatures but poorly soluble at low temperatures. A solvent pair, such as ethanol and water, can also be effective.
-
Dissolution: Dissolve the impure N-Acetylvaline in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.
-
Crystal Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
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Drying: Dry the purified crystals completely.
Visualizations
Caption: Troubleshooting workflow for dissolving N-Acetylvaline.
Caption: Factors and corresponding methods for solubility improvement.
References
Stability of N-Acetyl-L-valine at different pH and temperature conditions
Welcome to the technical support center for N-Acetyl-L-valine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of N-Acetyl-L-valine under various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for N-Acetyl-L-valine?
The most probable degradation pathway for N-Acetyl-L-valine is the hydrolysis of the N-acetyl (amide) bond, especially under strongly acidic or basic conditions. This process yields L-valine and acetic acid.
Q2: How do pH and temperature affect the stability of N-Acetyl-L-valine in solution?
N-Acetyl-L-valine is expected to be most stable in neutral to slightly acidic conditions (approximately pH 3-6). Stability generally decreases in strongly acidic (pH < 3) and alkaline (pH > 8) conditions due to the acceleration of amide bond hydrolysis. Elevated temperatures will increase the rate of degradation across all pH ranges. For optimal stability in solution, it is recommended to use buffers within the pH 3-6 range and store them at refrigerated temperatures (2-8°C).
Q3: What are the recommended long-term storage conditions for N-Acetyl-L-valine?
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Solid Form: For long-term storage, the solid compound should be stored in a tightly sealed container, protected from light and moisture, at -20°C.[1][2]
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Solution Form: Whenever possible, solutions should be prepared fresh. If storage is necessary, use a buffer within the optimal pH range (3-6), filter-sterilize the solution, and store it in an airtight, light-protected container. For short-term storage (up to a week), refrigeration at 2-8°C is recommended. For longer durations, it is advisable to store aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[1][3]
Q4: Can I use N-Acetyl-L-valine in standard cell culture media (pH 7.2-7.4)?
Yes, but stability should be a consideration. While the rate of degradation at pH 7.2-7.4 may be slow, for long-term experiments (spanning several days), it is recommended to empirically determine the stability of N-Acetyl-L-valine in your specific media formulation at 37°C. For critical applications, consider adding the compound to the media immediately before use or replenishing it at regular intervals.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
This is a common issue that can arise from sample degradation, contamination, or problems with the analytical method itself.
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Possible Cause 1: Degradation of N-Acetyl-L-valine.
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Troubleshooting Step: Compare the retention time of the unexpected peak with that of an L-valine standard, as this is the most likely hydrolysis degradant. To confirm, you can perform a forced degradation study (see Experimental Protocols) to intentionally generate the degradant and verify its retention time.
-
Solution: Ensure proper sample handling and storage. Prepare fresh solutions for analysis and keep them in an autosampler cooled to 4-8°C. If using a stock solution, verify its age and storage conditions.
-
-
Possible Cause 2: Contamination.
-
Troubleshooting Step: Analyze a blank sample (injection of the solvent used to dissolve the sample). If the peak is present in the blank, it indicates contamination of the solvent, glassware, or the HPLC system.
-
Solution: Use fresh, high-purity solvents and meticulously clean all glassware. If the system is contaminated, perform a system flush with an appropriate cleaning solution.
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-
Possible Cause 3: Co-elution with another component.
-
Troubleshooting Step: If your sample is in a complex matrix (e.g., cell culture media), analyze the matrix without N-Acetyl-L-valine to see if any components co-elute.
-
Solution: Adjust the mobile phase composition, gradient, or column chemistry of your HPLC method to improve the resolution between the peaks.
-
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Issue 2: Inconsistent Results or Loss of Potency in Biological Assays
Inconsistent biological activity can often be traced back to the stability and concentration of the active compound.
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Possible Cause 1: Degradation in Assay Buffer or Media.
-
Troubleshooting Step: Determine the stability of N-Acetyl-L-valine under your specific assay conditions (pH, temperature, duration). Take samples at different time points during the assay incubation and analyze them by a validated method like HPLC to quantify the amount of remaining parent compound.
-
Solution: If significant degradation is observed, consider shortening the incubation time, adjusting the buffer pH (if the assay permits), or adding the compound immediately before the final measurement.
-
-
Possible Cause 2: Inaccurate Stock Solution Concentration.
-
Troubleshooting Step: Re-verify the concentration of your stock solution using a validated analytical method, such as HPLC with a reference standard.
-
Solution: Prepare fresh stock solutions and validate their concentration before use in critical experiments. Avoid repeated freeze-thaw cycles by storing aliquots.
-
Quantitative Data Summary
The following tables summarize hypothetical data from forced degradation studies to illustrate the stability profile of N-Acetyl-L-valine. This data is for illustrative purposes and actual results may vary based on specific experimental conditions.
Table 1: Effect of pH on Stability of N-Acetyl-L-valine (1 mg/mL) at 40°C for 72 hours
| pH | % Degradation (Hypothetical) | Primary Degradant Identified |
| 2.0 | 12.5% | L-valine |
| 4.5 | 2.1% | L-valine |
| 7.0 | 4.8% | L-valine |
| 9.0 | 18.7% | L-valine |
| 11.0 | >50% | L-valine |
Table 2: Effect of Temperature on Stability of N-Acetyl-L-valine (1 mg/mL) at pH 7.0 for 24 hours
| Temperature | % Degradation (Hypothetical) | Primary Degradant Identified |
| 4°C | <1% | Not Detected |
| 25°C (Room Temp) | 1.5% | L-valine |
| 40°C | 3.2% | L-valine |
| 60°C | 9.8% | L-valine |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding a compound's intrinsic stability and for developing stability-indicating analytical methods.[4][5][6]
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Preparation of Stock Solution: Prepare a 1 mg/mL solution of N-Acetyl-L-valine in a suitable solvent (e.g., a 50:50 mixture of acetonitrile (B52724) and water).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH before analysis.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Cool and neutralize with 0.1 M HCl before analysis.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
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Thermal Degradation: Place the stock solution in an oven at 80°C for 48 hours.
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Photolytic Degradation: Expose the stock solution to a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
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Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.
Caption: Workflow for a forced degradation study.
Protocol 2: General Purpose HPLC Method
This is a general-purpose reverse-phase HPLC method for quantifying N-Acetyl-L-valine and its primary degradant, L-valine. Method optimization may be required for specific applications.
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Column: C18, 4.6 x 150 mm, 5 µm
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
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Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
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Gradient: 5% B to 95% B over 15 minutes
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Flow Rate: 1.0 mL/min
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Detection: UV at 210 nm
-
Injection Volume: 10 µL
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Column Temperature: 30°C
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. benchchem.com [benchchem.com]
- 4. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. ajrconline.org [ajrconline.org]
Technical Support Center: N-Acetylated Amino Acids in Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered when using N-acetylated amino acids in peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using N-acetylated amino acids in peptide synthesis?
A1: N-terminal acetylation is a common modification in peptide synthesis for several reasons:
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Mimicking Natural Proteins: Many eukaryotic proteins are naturally N-terminally acetylated. This modification can be crucial for biological activity and proper protein folding.
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Increased Stability: The acetyl group protects the peptide from degradation by aminopeptidases and other exopeptidases, thereby increasing its metabolic stability and half-life.[1]
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Enhanced Cellular Uptake: By neutralizing the positive charge of the N-terminal amine, acetylation can increase the peptide's hydrophobicity, which may enhance its ability to cross cell membranes.
Q2: What is the most common side reaction when coupling N-acetylated amino acids?
A2: The most significant and common side reaction is racemization of the N-acetylated amino acid.[2] This occurs because the acetyl group's carbonyl oxygen can attack the activated carboxylic acid of the amino acid, forming an intermediate called an azlactone (or oxazolone).[2][3] The alpha-proton of the azlactone is acidic and can be easily abstracted by a base, leading to a loss of stereochemical integrity (racemization).[2]
Q3: Are N-acetylated amino acids prone to causing incomplete coupling?
A3: While racemization is the primary concern, incomplete coupling can also occur, though it is less directly caused by the acetyl group itself. Factors that can contribute to lower coupling efficiency include:
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Steric Hindrance: If the N-acetylated amino acid or the N-terminal residue of the peptide on the resin is particularly bulky, it can sterically hinder the coupling reaction.
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Peptide Aggregation: As with any peptide synthesis, aggregation of the growing peptide chain on the solid support can block reactive sites and lead to incomplete reactions.
Q4: Can I use standard coupling reagents for N-acetylated amino acids?
A4: Yes, standard coupling reagents can be used, but their choice, along with the base, is critical to minimizing racemization. Uronium/aminium-based reagents like HBTU and HATU, or phosphonium-based reagents like PyBOP, are commonly employed. However, the combination of a strong activating agent and a strong base can accelerate azlactone formation and subsequent racemization. Therefore, careful optimization of the coupling conditions is essential.
Q5: How can I detect racemization of an N-acetylated amino acid in my peptide?
A5: Racemization can be detected by chiral amino acid analysis or by HPLC analysis of the final peptide. If racemization has occurred, you will see a diastereomeric impurity that may co-elute or appear as a shoulder on the main peak, making purification difficult. A simple method to check for epimerization is to synthesize two versions of a short peptide, for example, Ac-L-Ala-Phe and Ac-D-Ala-Phe, and compare their retention times on a chiral HPLC column.
Troubleshooting Guides
Issue 1: Suspected Racemization of the N-Acetylated Amino Acid
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Symptom: Appearance of a hard-to-separate, diastereomeric impurity in the HPLC analysis of the crude peptide.
-
Cause: Formation of an azlactone intermediate, promoted by the coupling reagent and base, leading to the loss of chirality at the alpha-carbon of the N-acetylated amino acid.
Caption: Troubleshooting workflow for racemization.
Issue 2: Low Coupling Efficiency / Incomplete Reaction
-
Symptom: A significant amount of unreacted N-terminal amine is detected after the coupling step (e.g., by a positive Kaiser test), leading to deletion sequences in the final product.
-
Cause: Steric hindrance, peptide aggregation on the resin, or suboptimal coupling conditions.
Caption: Troubleshooting workflow for low coupling efficiency.
Quantitative Data
The choice of base can significantly impact the degree of racemization when coupling N-acetylated amino acids. The following table summarizes the diastereomeric ratio of a model peptide when coupling N-Ac-L-Phe with TBTU in the presence of different bases.
Table 1: Influence of Base on Racemization of N-Ac-L-Phe during TBTU-mediated Coupling
| Base (2 eq.) | Solvent | L:D Ratio | Reference |
| DIEA | DMF | 65:35 | |
| NMM | DMF | 72:28 | |
| Pyridine | DMF | 88:12 | |
| 2,4,6-Collidine | DMF | 80:20 |
Data synthesized from a study on the amidation of N-acetyl-L-phenylalanine. The L:D ratio refers to the stereochemical purity of the N-acetyl-L-phenylalanine residue after coupling.
Experimental Protocols
Protocol 1: Minimized Racemization Coupling of N-Acetylated Amino Acids
This protocol is designed to minimize racemization by using a weaker base and in-situ activation.
-
Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in N,N-Dimethylformamide (DMF).
-
Coupling Solution Preparation:
-
In a separate vessel, dissolve the N-acetylated amino acid (2-3 equivalents relative to resin loading) in DMF.
-
Add the coupling reagent (e.g., HBTU, 2-3 equivalents) to the amino acid solution.
-
-
Coupling Reaction:
-
Add the amino acid/coupling reagent mixture to the resin.
-
Immediately add a weak base, such as Pyridine or N-Methylmorpholine (NMM) (4-6 equivalents), to the reaction vessel.
-
Agitate the mixture at room temperature for 1-4 hours.
-
-
Monitoring: Monitor the reaction for completion using a qualitative method like the Kaiser test (ninhydrin test) to check for the presence of free primary amines.
-
Washing: Once the reaction is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF, followed by Dichloromethane (DCM).
Protocol 2: Capping of Unreacted Amines after a Difficult Coupling
If a coupling reaction is incomplete and you wish to avoid deletion sequences, you can cap the unreacted amines.
-
Washing: After the coupling step, wash the peptide-resin thoroughly with DMF to remove residual reagents.
-
Capping Solution Preparation: Prepare a capping solution, typically a mixture of acetic anhydride (B1165640) and a base in DMF (e.g., 10% Ac₂O and 5% Pyridine in DMF).
-
Capping Reaction: Add the capping solution to the resin and agitate for 20-30 minutes at room temperature.
-
Final Wash: Drain the capping solution and wash the resin extensively with DMF and then DCM to prepare for the next deprotection step.
References
Technical Support Center: Purification of Crude N-Acetyl-L-valine by Recrystallization
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude N-Acetyl-L-valine via recrystallization. The information is presented in a clear question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of N-Acetyl-L-valine?
A1: The ideal solvent for recrystallization should dissolve N-Acetyl-L-valine well at elevated temperatures but poorly at lower temperatures. Based on solubility data, water and various organic solvents can be used. The solubility in several pure solvents at 298.15 K follows the order: n-propanol > isopropanol (B130326) > n-butanol > isobutanol > 1,4-dioxane (B91453) > acetone (B3395972) > 2-butanone (B6335102) > water > methyl acetate (B1210297) > ethyl acetate > acetonitrile (B52724) > dimethyl carbonate.[1][2] For practical purposes, water is often a good starting point for the recrystallization of N-Acetyl-L-valine.[3]
Q2: What is the expected melting point of pure N-Acetyl-L-valine?
A2: The reported melting point for N-Acetyl-L-valine is in the range of 163-167 °C.[3][4] A sharp melting point within this range is a good indicator of purity.
Q3: What are some common impurities in crude N-Acetyl-L-valine?
A3: Common impurities can originate from the starting materials or side reactions during the N-acetylation process. These may include unreacted L-valine, acetic acid (if acetic anhydride (B1165640) is used), and potentially diacetylated byproducts.
Q4: Can I use a solvent mixture for recrystallization?
A4: Yes, a solvent mixture or a solvent/anti-solvent system can be very effective, especially if the solubility of N-Acetyl-L-valine is too high in a single solvent even at low temperatures. A common approach is to dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. The turbidity is then cleared by adding a small amount of the "good" solvent before allowing the solution to cool slowly.
Troubleshooting Guide
Problem 1: Low Yield of Crystalline Product
Q: I am experiencing a very low yield of N-Acetyl-L-valine after recrystallization. What are the potential causes and how can I improve the yield?
A: Low crystalline yield can result from several factors:
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Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures, causing a significant amount to remain in the mother liquor.
-
Solution: Select a solvent where N-Acetyl-L-valine has a steep solubility curve with respect to temperature. Refer to the solubility data to choose a more suitable solvent or consider using a solvent/anti-solvent system.
-
-
Using an Excessive Amount of Solvent: Adding too much solvent will keep the compound dissolved even after cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. If too much solvent has been added, you can carefully evaporate some of it to concentrate the solution.
-
-
Premature Crystallization: If the solution cools too quickly during hot filtration to remove insoluble impurities, the product can crystallize in the filter funnel.
-
Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before filtering the hot solution.
-
-
Incomplete Crystallization: The cooling period may be too short, or the final temperature not low enough.
-
Solution: After the solution has cooled slowly to room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Problem 2: Oiling Out Instead of Crystallization
Q: My product is forming an oily layer instead of crystals. What should I do?
A: "Oiling out" occurs when the compound separates from the solution as a liquid because the solution is saturated at a temperature above the compound's melting point.
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High Level of Impurities: Impurities can depress the melting point of the compound.
-
Solution: Consider a preliminary purification step, such as passing the crude material through a short column of silica (B1680970) gel, to remove a significant portion of impurities before recrystallization.
-
-
Inappropriate Solvent: The boiling point of the solvent may be too high relative to the melting point of the compound.
-
Solution: Switch to a lower-boiling point solvent. Alternatively, using a larger volume of solvent can sometimes prevent oiling out by lowering the saturation temperature.
-
-
Rapid Cooling: Cooling the solution too quickly can favor oil formation.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in a cold bath. Insulating the flask can help slow down the cooling process.
-
Problem 3: No Crystal Formation
Q: I have cooled the solution, but no crystals have formed. What should I do?
A: This is a common issue that can often be resolved with the following techniques:
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Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure N-Acetyl-L-valine to the solution. This "seed" crystal will act as a template for other crystals to grow upon.
-
-
Supersaturation Issues: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility, but crystallization has not yet initiated.
-
Solution: In addition to scratching and seeding, you can try cooling the solution to a lower temperature (e.g., in a freezer) for a short period.
-
-
Excess Solvent: As mentioned in the low yield section, too much solvent is a common reason for no crystal formation.
-
Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Problem 4: Purity Does Not Improve After Recrystallization
Q: I have recrystallized my product multiple times, but the purity is not improving. What is the issue?
A: If the purity is not improving, it is likely that the persistent impurity has very similar solubility properties to N-Acetyl-L-valine in the chosen solvent system.
-
Co-crystallization: The impurity may have a similar structure and pack into the same crystal lattice as your product.
-
Solution: Change the solvent system. A different solvent or a mixture of solvents may alter the relative solubilities of the product and the impurity, allowing for better separation.
-
-
Alternative Purification Techniques: If recrystallization is ineffective, other purification methods should be considered, such as column chromatography or preparative HPLC.
Quantitative Data
The solubility of N-Acetyl-L-valine has been determined in various solvents at different temperatures. This data is crucial for selecting an appropriate recrystallization solvent.
| Solvent | Solubility (Mole Fraction x₁) at 283.15 K | Solubility (Mole Fraction x₁) at 298.15 K | Solubility (Mole Fraction x₁) at 323.15 K |
| Water | 0.0078 | 0.0123 | 0.0264 |
| 2-Butanone | 0.0094 | 0.0152 | 0.0333 |
| Dimethyl Carbonate | 0.0016 | 0.0028 | 0.0069 |
| n-Propanol | 0.0416 | 0.0638 | 0.1245 |
| Isopropanol | 0.0365 | 0.0556 | 0.1068 |
| n-Butanol | 0.0289 | 0.0436 | 0.0827 |
| Isobutanol | 0.0252 | 0.0381 | 0.0722 |
| Acetone | 0.0134 | 0.0210 | 0.0447 |
| Acetonitrile | 0.0033 | 0.0054 | 0.0120 |
| Methyl Acetate | 0.0063 | 0.0098 | 0.0201 |
| Ethyl Acetate | 0.0042 | 0.0067 | 0.0143 |
| 1,4-Dioxane | 0.0169 (at 288.15K) | 0.0261 | 0.0573 |
Data adapted from the Journal of Chemical & Engineering Data.
Experimental Protocol: Recrystallization of N-Acetyl-L-valine
This protocol provides a general guideline for the purification of crude N-Acetyl-L-valine using water as the solvent.
-
Dissolution:
-
Place the crude N-Acetyl-L-valine in an Erlenmeyer flask.
-
Add a minimal amount of deionized water.
-
Heat the mixture on a hot plate with stirring until the solvent boils.
-
Gradually add more hot water in small portions until all the solid has just dissolved. Avoid adding an excess of water.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution.
-
Bring the solution back to a boil for a few minutes. The charcoal will adsorb colored impurities.
-
-
Hot Filtration:
-
If activated charcoal or any insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass.
-
Allow the solution to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold water to remove any residual mother liquor.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Visualizations
Caption: Troubleshooting workflow for recrystallization.
Caption: Experimental workflow for purification.
References
Preventing racemization during the synthesis of Acetylvaline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of N-Acetyl-L-valine.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of N-Acetyl-L-valine synthesis?
A1: Racemization is the conversion of a single, pure enantiomer (L-valine) into a mixture of both L- and D-enantiomers during a chemical reaction. In the synthesis of N-Acetyl-L-valine, this results in a product that is not enantiomerically pure, which can have significant implications for its use in pharmaceuticals and asymmetric catalysis where specific stereochemistry is crucial for biological activity and selectivity.[1][2]
Q2: What is the primary mechanism of racemization during the acetylation of L-valine?
A2: The most common mechanism for racemization of N-protected amino acids involves the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[3][4][5] The α-proton of the activated amino acid becomes acidic and can be abstracted by a base.[3] The resulting planar intermediate can be re-protonated from either side, leading to a loss of the original stereochemistry.[3]
Q3: Which factors have the most significant impact on racemization during Acetylvaline synthesis?
A3: Several factors can influence the extent of racemization, including the choice of base, reaction temperature, solvent, and the duration of the activation step.[4][5] Strong bases and elevated temperatures, in particular, can significantly accelerate the rate of racemization.[3][4]
Q4: How can I determine the enantiomeric excess (ee) of my synthesized N-Acetyl-L-valine?
A4: The most common and reliable method for determining the enantiomeric excess of N-Acetyl-L-valine is through chiral High-Performance Liquid Chromatography (HPLC).[6][7] This technique uses a chiral stationary phase to separate the L- and D-enantiomers, allowing for their quantification based on the peak areas in the chromatogram.[6][7]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions to minimize racemization.
Issue 1: Significant Racemization Detected in the Final Product
-
Potential Cause A: Inappropriate Base Selection. The strength and steric hindrance of the base used are critical. Strong, non-sterically hindered bases can readily abstract the α-proton, promoting oxazolone (B7731731) formation and subsequent racemization.[3][4]
-
Solution: Opt for a weaker or more sterically hindered base. For instance, pyridine (B92270) has been shown to be superior to stronger bases like N,N-diisopropylethylamine (DIPEA) in reducing racemization during the coupling of N-acetylated amino acids.[4]
-
-
Potential Cause B: High Reaction Temperature. Elevated temperatures increase the rate of chemical reactions, including the pathways leading to racemization.[3]
-
Solution: Perform the acetylation at a lower temperature. It is often recommended to carry out the reaction in an ice bath (0-5 °C) to control the exothermic nature of the reaction and minimize racemization.[8]
-
-
Potential Cause C: Inappropriate Solvent. The polarity of the solvent can influence the rate of racemization.[5]
-
Solution: While solvent choice is often dictated by reagent solubility, consider less polar solvents where feasible, as they can sometimes reduce the propensity for racemization.
-
-
Potential Cause D: Prolonged Reaction Time. Leaving the reaction to proceed for an extended period, especially under harsh conditions, can increase the likelihood of racemization.
-
Solution: Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC) and quench the reaction as soon as the starting material is consumed.
-
Data Presentation
The following table summarizes the effect of different bases on the racemization of N-acetyl-l-phenylalanine, which serves as a valuable model for understanding the synthesis of N-Acetyl-L-valine due to the similar reaction mechanism.[4]
| Base Used | L-diastereomer (%) | D-diastereomer (%) |
| DIPEA (2 equiv.) | 46 | 54 |
| DIPEA (1 equiv.) | 52 | 48 |
| 2,6-lutidine (1 equiv.) | 60 | 40 |
| Pyridine (1 equiv.) | 73 | 27 |
Data adapted from a study on the TBTU-mediated amidation of N-acetyl-l-phenylalanine.[4] This data illustrates the significant impact of base selection on stereochemical retention.
Experimental Protocols
Protocol 1: Synthesis of N-Acetyl-L-valine with Minimized Racemization
This protocol is designed to achieve a high enantiomeric excess of N-Acetyl-L-valine.
Materials:
-
L-valine
-
Acetic anhydride (B1165640)
-
Aqueous sodium bicarbonate solution (e.g., 1 M)
-
Hydrochloric acid (e.g., 1 M)
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve L-valine in an aqueous solution of sodium bicarbonate in a flask equipped with a magnetic stir bar. The base serves to deprotonate the amino group, enhancing its nucleophilicity.[8]
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Acetylation: While vigorously stirring, add acetic anhydride dropwise to the cooled solution. It is crucial to maintain the pH of the reaction mixture between 8 and 9 to ensure selective N-acetylation.[8] Monitor the pH and add more sodium bicarbonate solution as needed.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C and monitor its progress by TLC until the L-valine is consumed.
-
Quenching and Acidification: Once the reaction is complete, carefully acidify the mixture with hydrochloric acid to a pH of approximately 2-3. This will precipitate the N-Acetyl-L-valine.[8]
-
Isolation: Collect the solid product by filtration.
-
Purification: Wash the product with cold water and dry it under a vacuum. If necessary, the product can be further purified by recrystallization.[8]
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general workflow for analyzing the enantiomeric purity of the synthesized N-Acetyl-L-valine.
Materials:
-
Synthesized N-Acetyl-L-valine
-
HPLC-grade solvents (e.g., hexane, isopropanol, trifluoroacetic acid)
-
Chiral HPLC column (e.g., polysaccharide-based)
-
Standard HPLC system with a UV detector
Procedure:
-
Sample Preparation: Prepare a standard solution of your synthesized N-Acetyl-L-valine in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Method Development: Develop a suitable chiral HPLC method. A typical starting point for N-acetylated amino acids could be a mobile phase consisting of a mixture of hexane, isopropanol, and a small amount of trifluoroacetic acid. Adjust the mobile phase composition and flow rate to achieve baseline separation of the L- and D-enantiomer peaks.[6][7]
-
Analysis: Inject the sample onto the chiral HPLC column and record the chromatogram.
-
Quantification: Identify the peaks corresponding to the L- and D-enantiomers (if present). Integrate the peak areas for each enantiomer.
-
Calculation of Enantiomeric Excess (ee): Use the following formula to calculate the ee: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100[7]
Visualizations
Caption: Mechanism of racemization via oxazolone formation.
Caption: Troubleshooting workflow for racemization issues.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Super Selective Synthesis: The Evolution of Enantioselective Methods - ICJS - International Collegiate Journal of Science [icjs.us]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Storage and handling guidelines for N-Acetyl-L-valine to prevent degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidelines for the proper storage and handling of N-Acetyl-L-valine to minimize degradation and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid N-Acetyl-L-valine?
A1: For long-term storage, it is recommended to store solid N-Acetyl-L-valine in a tightly sealed container at -20°C for up to three years. For shorter periods, storage at 4°C is suitable for up to two years.[1] The container should be protected from light and moisture. Always store in a dry, well-ventilated area.
Q2: How should I store solutions of N-Acetyl-L-valine?
A2: Stock solutions of N-Acetyl-L-valine should be prepared fresh whenever possible. If storage is necessary, it is recommended to store aliquots in tightly sealed vials at -80°C for up to six months or at -20°C for up to one month to avoid repeated freeze-thaw cycles.[1]
Q3: What are the primary degradation pathways for N-Acetyl-L-valine?
A3: The most common degradation pathway for N-Acetyl-L-valine is the hydrolysis of the N-acetyl group, which is accelerated by acidic or basic conditions.[2] This results in the formation of L-valine and acetic acid. Oxidation is another potential degradation route, particularly if the compound is exposed to oxidizing agents, light, or excessive heat.[2]
Q4: How does pH affect the stability of N-Acetyl-L-valine in solution?
A4: N-Acetyl-L-valine is most stable in neutral to slightly acidic conditions. Its stability decreases in strongly acidic or alkaline solutions due to the increased rate of hydrolysis of the amide bond.[2]
Q5: Is N-Acetyl-L-valine sensitive to light?
A5: While specific photostability data for N-Acetyl-L-valine is limited, it is good laboratory practice to protect it from light, especially when in solution and during long-term storage. Exposure to light can potentially lead to oxidative degradation.[2]
Q6: What materials are recommended for storing N-Acetyl-L-valine?
A6: N-Acetyl-L-valine should be stored in well-sealed, non-reactive containers. Glass or chemically resistant plastic containers are generally suitable. For solutions, amber glass vials are recommended to provide protection from light.
Q7: What are the known chemical incompatibilities of N-Acetyl-L-valine?
A7: N-Acetyl-L-valine should not be stored with strong oxidizing agents, as they can promote its degradation.[3] It is also advisable to avoid strong acids and bases during storage to prevent hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in chromatography (e.g., HPLC) | Degradation of N-Acetyl-L-valine. | 1. Compare the retention time of the unexpected peak with that of an L-valine standard to check for hydrolysis. 2. Prepare fresh solutions and re-analyze. 3. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. |
| Contamination of the sample or solvent. | 1. Analyze a blank (solvent only) to check for contamination. 2. Use high-purity solvents and clean glassware. | |
| Loss of biological activity or inconsistent results | Degradation of N-Acetyl-L-valine in the assay medium. | 1. Determine the stability of N-Acetyl-L-valine under your specific assay conditions (pH, temperature, duration). 2. If significant degradation is observed, consider adding the compound to the medium immediately before the experiment or shortening the incubation time. |
| Inaccurate stock solution concentration. | 1. Re-verify the concentration of your stock solution using a validated analytical method. 2. Prepare fresh stock solutions for critical experiments. | |
| Physical changes in the solid compound (e.g., clumping, discoloration) | Absorption of moisture (hygroscopicity) or degradation. | 1. Ensure the container is tightly sealed and stored in a desiccator if necessary. 2. If discoloration is observed, the product may have degraded and should be discarded. |
Quantitative Data Summary
The following table summarizes the stability of N-Acetyl-L-valine under different storage conditions.
| Form | Storage Temperature | Duration | Expected Stability |
| Solid (Powder) | -20°C | 3 years | >98% |
| Solid (Powder) | 4°C | 2 years | >98% |
| Solution | -80°C | 6 months | >95% |
| Solution | -20°C | 1 month | >95% |
Note: The stability data is based on information for N-Acetyl-D-valine and should be considered as a guideline.[1] It is recommended to perform your own stability studies for critical applications.
The following table presents hypothetical data from a forced degradation study on a related compound, illustrating the impact of pH on stability.
| Condition | Duration | Temperature | % Degradation (Hypothetical) | Primary Degradant |
| 0.1 M HCl (pH ~1) | 24 hours | 60°C | 15.2% | L-valine |
| pH 4.5 Buffer | 72 hours | 40°C | 3.1% | L-valine |
| 0.1 M NaOH (pH ~13) | 4 hours | 60°C | >20% | L-valine |
This data is illustrative and based on a forced degradation study of a structurally similar compound.[2]
Experimental Protocols
Protocol: Stability Assessment of N-Acetyl-L-valine by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the stability of N-Acetyl-L-valine in a given solvent under specific storage conditions.
Materials:
-
N-Acetyl-L-valine
-
HPLC-grade solvent (e.g., water, phosphate (B84403) buffer)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Volumetric flasks and pipettes
-
pH meter
-
Storage containers (e.g., amber glass vials)
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of N-Acetyl-L-valine and dissolve it in the chosen solvent to a final concentration of 1 mg/mL.
-
If using a buffer, adjust the pH to the desired level.
-
-
Sample Storage:
-
Aliquot the stock solution into several storage containers.
-
Store the samples under the desired conditions (e.g., -20°C, 4°C, room temperature, 40°C).
-
Protect the samples from light by using amber vials or wrapping them in aluminum foil.
-
-
HPLC Analysis:
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 3.0) and acetonitrile (B52724) (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a sample from storage.
-
Allow the sample to equilibrate to room temperature.
-
Inject the sample into the HPLC system.
-
Record the peak area of the N-Acetyl-L-valine peak.
-
-
-
Data Analysis:
-
Calculate the percentage of N-Acetyl-L-valine remaining at each time point relative to the initial time point (t=0).
-
Percentage Remaining = (Peak Area at time 't' / Peak Area at t=0) x 100
-
Plot the percentage remaining against time to determine the degradation rate.
-
Visualizations
Caption: Troubleshooting workflow for N-Acetyl-L-valine degradation.
References
Validation & Comparative
Unveiling the Molecular Blueprint: A Comparative Guide to the Structural Confirmation of N-Acetyl-L-valine
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of molecules is the bedrock of reliable and reproducible scientific advancement. This guide provides an objective comparison of analytical techniques for the structural elucidation of N-Acetyl-L-valine, a derivative of the essential amino acid L-valine. By presenting supporting experimental data and detailed methodologies, this document serves as a comprehensive resource for the robust characterization of this and similar N-acetylated amino acids.
N-Acetyl-L-valine, a compound where an acetyl group is attached to the nitrogen of L-valine, is a molecule of interest in various biochemical and pharmaceutical contexts. Its precise structural determination is paramount for understanding its biological function, ensuring purity in synthetic preparations, and for its potential use as a chiral building block. This guide will delve into the primary analytical methods for its structural confirmation—Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS)—while also exploring alternative and complementary techniques.
Core Spectroscopic and Spectrometric Data
The cornerstone of structural confirmation for N-Acetyl-L-valine lies in the detailed analysis of its NMR and MS data. These techniques provide orthogonal information, with NMR elucidating the connectivity and spatial arrangement of atoms and MS revealing the molecular weight and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For N-Acetyl-L-valine, both ¹H (proton) and ¹³C (carbon-13) NMR are instrumental.
Table 1: ¹H NMR Spectral Data for N-Acetyl-L-valine (400 MHz, DMSO-d₆) [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Tentative Assignment |
| ~8.00 | Doublet | 1H | NH (Amide) |
| ~4.14 | Doublet of doublets | 1H | H-α (CH-N) |
| ~2.04 | Multiplet | 1H | H-β (CH) |
| ~1.88 | Singlet | 3H | COCH₃ (Acetyl) |
| ~0.88 | Doublet | 6H | (CH₃)₂ (γ-protons) |
Table 2: ¹³C NMR Spectral Data for N-Acetyl-L-valine (100.54 MHz, DMSO-d₆) [1]
| Chemical Shift (δ) ppm | Tentative Assignment |
| ~173.12 | C=O (Carboxyl) |
| ~169.47 | C=O (Amide) |
| ~57.09 | C-α (CH-N) |
| ~29.67 | C-β (CH) |
| ~22.23 | COCH₃ (Acetyl) |
| ~19.06, ~17.95 | C-γ (CH₃)₂ |
Mass Spectrometry (MS) Data
Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragment ions.
Table 3: Mass Spectrometry Data for N-Acetyl-L-valine [1]
| m/z | Relative Intensity (%) | Tentative Fragment Assignment |
| 159.09 | Varies | [M]⁺ (Molecular Ion) |
| 114.1 | 100 | [M - COOH]⁺ |
| 86 | Varies | [M - COOH - C₂H₂O]⁺ |
| 72 | Varies | [CH(CH₃)₂-CH=NH₂]⁺ |
| 43 | Varies | [CH₃CO]⁺ |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining high-quality data. The following sections outline standardized procedures for the NMR and MS analysis of N-Acetyl-L-valine.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of N-Acetyl-L-valine for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a 5 mm NMR tube.
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: Typically 0-12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Standard proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Mass Spectrometry Protocol (Electrospray Ionization - ESI)
-
Sample Preparation:
-
Prepare a dilute solution of N-Acetyl-L-valine (typically 1-10 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
-
-
Instrument Parameters (ESI-MS):
-
Ionization Mode: Positive or negative ion mode.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Mass Range: Scan a range appropriate for the expected molecular ion and fragments (e.g., m/z 50-300).
-
Collision Energy (for MS/MS): Varies depending on the instrument and desired fragmentation (typically 10-30 eV).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the structural confirmation of N-Acetyl-L-valine using the primary analytical techniques.
Comparison with Alternative Analytical Techniques
While NMR and MS are the primary tools for structural elucidation, other techniques can provide valuable complementary information or may be more suitable for specific analytical questions.
Table 4: Comparison of Analytical Techniques for N-Acetyl-L-valine Structural Analysis
| Technique | Information Provided | Advantages | Disadvantages |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry. | Non-destructive, provides unambiguous structural information. | Lower sensitivity, requires higher sample amounts. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns. | High sensitivity, small sample requirement. | Isomers can be difficult to distinguish without MS/MS. |
| FT-IR Spectroscopy | Presence of functional groups (e.g., C=O, N-H, O-H). | Fast, non-destructive, provides a molecular "fingerprint". | Provides limited information on the overall molecular structure.[2] |
| Chiral Chromatography (HPLC, GC) | Enantiomeric purity, separation of stereoisomers. | Essential for confirming the stereochemistry (L-form). | Requires specialized chiral columns and method development.[3][4] |
| X-ray Crystallography | Absolute three-dimensional molecular structure in the solid state. | Provides the most definitive structural information. | Requires a suitable single crystal, which can be difficult to obtain.[5] |
Signaling Pathways and Logical Relationships
The structural confirmation of N-Acetyl-L-valine is a critical step in a larger scientific context, such as its synthesis or its use as a building block in drug development.
References
- 1. Comparison of the conformational behavior of amino acids and N-acetylated amino acids: a theoretical and matrix-isolation FT-IR study of N-acetylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. N-Acetyl-L-valine | C7H13NO3 | CID 66789 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Determining the Enantiomeric Purity of N-Acetyl-L-valine
For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral molecules like N-Acetyl-L-valine is of paramount importance. The biological activity of such compounds is often enantiomer-specific, making the accurate determination of enantiomeric purity a critical aspect of quality control and regulatory compliance. This guide provides an objective comparison of the primary analytical techniques for assessing the enantiomeric purity of N-Acetyl-L-valine, complete with experimental protocols and supporting data.
The principal methods for determining the enantiomeric excess (ee) of N-Acetyl-L-valine include Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). Each technique offers distinct advantages and is suited to different analytical requirements.
Comparison of Analytical Methods
The selection of an analytical method for determining the enantiomeric purity of N-Acetyl-L-valine is contingent on factors such as the required accuracy, sensitivity, sample throughput, and the instrumentation available. The following table offers a comparative overview of the most prevalent techniques.
| Method | Principle | Key Advantages | Key Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), resulting in different retention times. | High accuracy and precision, wide applicability to various derivatives, and well-established methodologies.[1][2] | Requires specialized and often costly chiral columns, and method development can be time-intensive.[1] |
| Chiral Gas Chromatography (GC) | Separation of volatile, derivatized enantiomers on a chiral capillary column based on differing interactions. | High sensitivity and resolution, with the potential for shorter analysis times.[3] | Requires derivatization to ensure volatility, which adds a step and may introduce impurities.[3] |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in the presence of a chiral selector within an electric field. | High separation efficiency, low consumption of samples and reagents, and flexibility in chiral selector choice. | Can have lower sensitivity compared to HPLC and GC, and reproducibility can be a challenge. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used method for the enantiomeric separation of N-Acetyl-L-valine. The use of a suitable chiral stationary phase is crucial for achieving baseline separation of the enantiomers.
Instrumentation:
-
A standard HPLC system equipped with a UV detector.
Chiral Column:
-
A teicoplanin-based chiral stationary phase (e.g., Chirobiotic T) is often effective for underivatized amino acids and their derivatives.
Mobile Phase:
-
A mixture of an organic modifier (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate). The exact ratio should be optimized for the best resolution.
Sample Preparation:
-
Dissolve the N-Acetyl-L-valine sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Analysis Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject a racemic standard of N-Acetyl-valine to determine the retention times of the D- and L-enantiomers and to evaluate the resolution.
-
Inject the N-Acetyl-L-valine sample.
-
The enantiomeric excess is calculated from the integrated peak areas of the L- and D-enantiomers using the formula: % ee = (AreaL - AreaD) / (AreaL + AreaD) x 100
Gas Chromatography (GC)
For GC analysis, N-Acetyl-L-valine must first be derivatized to increase its volatility. A two-step derivatization process involving methylation followed by acetylation is a common approach.
Instrumentation:
-
A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Chiral Column:
-
A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., CHIRALDEX G-TA), is suitable for separating the derivatized enantiomers.
Derivatization Protocol:
-
Methylation: To 1 mg of the sample, add 1 mL of 3 N methanolic HCl. Heat at 100 °C for 30 minutes. Cool and evaporate the solvent.
-
Acetylation: Dissolve the residue in 1 mL of methylene (B1212753) chloride and add 100 µL of trifluoroacetic anhydride (B1165640) (TFAA). Heat at 60 °C for 20 minutes. Cool and evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the final residue in methylene chloride for GC analysis.
Analysis Procedure:
-
Inject the derivatized sample into the GC.
-
The enantiomeric excess is determined by comparing the peak areas of the two diastereomeric derivatives corresponding to the L- and D-enantiomers.
Capillary Electrophoresis (CE)
Capillary electrophoresis with a chiral selector in the background electrolyte offers a high-efficiency method for separating the enantiomers of N-Acetyl-L-valine. Vancomycin is a commonly used chiral selector for N-acetylated amino acids.
Instrumentation:
-
A capillary electrophoresis system with a UV detector.
Methodology:
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): An aqueous buffer (e.g., 20 mM ammonium acetate) at a controlled pH (e.g., pH 5.0).
-
Chiral Selector: Vancomycin (e.g., 2.5 mM) added to the BGE.
-
A partial-filling countercurrent technique can be employed to enhance sensitivity by preventing the strongly absorbing chiral selector from reaching the detector.
Sample Preparation:
-
Dissolve the N-Acetyl-L-valine sample in the background electrolyte to a suitable concentration.
Analysis Procedure:
-
Condition the capillary with the BGE.
-
Inject the sample into the capillary.
-
Apply a voltage to initiate the electrophoretic separation.
-
The enantiomers will migrate at different velocities due to their differential interactions with the chiral selector, resulting in two separate peaks.
-
The enantiomeric excess is calculated from the corrected peak areas of the L- and D-enantiomers.
Workflow for Determining Enantiomeric Purity
The general workflow for determining the enantiomeric purity of N-Acetyl-L-valine is depicted in the following diagram.
Caption: General workflow for enantiomeric purity determination.
Conclusion
The determination of the enantiomeric purity of N-Acetyl-L-valine is a critical analytical task that can be reliably accomplished using several instrumental methods. Chiral HPLC is often the method of choice due to its robustness and high accuracy. Chiral GC provides excellent sensitivity but requires a derivatization step. Capillary Electrophoresis offers high separation efficiency with minimal sample consumption. The selection of the most appropriate technique will depend on the specific analytical needs, available resources, and the required level of validation. For regulated environments, methods like chiral HPLC are generally preferred due to their established and well-documented performance.
References
A Comparative Guide to Boc-Valine and Acetylvaline in Solid-Phase Peptide Synthesis
In the precise world of peptide synthesis, the selection of appropriate building blocks is paramount to achieving high yields and desired product characteristics. For researchers and professionals in drug development, understanding the functional differences between various amino acid derivatives is critical. This guide provides an objective comparison between tert-butyloxycarbonyl-valine (Boc-valine), a cornerstone of solid-phase peptide synthesis (SPPS), and N-acetyl-valine, a tool for terminal modification. While both are derivatives of the amino acid valine, their roles in peptide synthesis are fundamentally different. Boc-valine serves as a transiently protected monomer for chain elongation, whereas N-acetyl-valine acts as a permanent capping agent, effectively terminating the synthesis.
Core Principles: Chain Elongation vs. Terminal Modification
The central distinction between Boc-valine and the use of an acetyl group lies in the chemical lability of the Nα-protecting group. In SPPS, the synthesis proceeds in a cyclical manner, requiring the removal of a temporary protecting group from the N-terminus of the growing peptide chain to allow for the coupling of the next amino acid.
Boc-valine employs the acid-labile Boc group. This group is stable under neutral and basic conditions but is efficiently removed with moderately strong acids like trifluoroacetic acid (TFA).[1][2] This allows for the iterative deprotection and coupling necessary to build a peptide sequence.[3]
N-acetyl-valine , if used as a building block, would introduce a chemically stable N-acetyl group. The amide bond of the acetyl group is resistant to the acidic conditions used for Boc deprotection and the basic conditions used in the alternative Fmoc-based synthesis strategy.[4] Consequently, the N-acetyl group is not a protecting group for chain elongation but a permanent modification that "caps" the N-terminus.[5] This capping is typically performed as the final step on the fully assembled peptide.
Comparative Data
Direct quantitative comparison of peptide synthesis efficiency is context-dependent. Boc-valine is a building block for elongation, while N-acetylation is a terminal modification. The following tables illustrate their distinct characteristics and expected outcomes in a synthesis workflow.
| Feature | Boc-Valine | N-Acetyl-Valine |
| Primary Role in SPPS | Nα-protected amino acid for peptide chain elongation. | N-terminal capping agent for chain termination and modification. |
| Protecting Group | tert-butyloxycarbonyl (Boc) | Acetyl |
| Chemical Lability | Acid-labile (cleaved by TFA). | Stable under standard SPPS conditions (acid and base). |
| Impact on Synthesis | Allows for continued elongation of the peptide chain. | Terminates peptide chain elongation. |
| Common Application | A standard building block in Boc-SPPS. | Post-synthesis modification to increase stability or mimic native proteins. |
| Metric | Boc-Valine Coupling | N-Terminal Acetylation |
| Typical Reagents | Boc-Val-OH, Coupling agents (e.g., HBTU, DIC), DIEA | Acetic Anhydride (B1165640), DIEA or other bases in DMF |
| Reaction Time | 1-2 hours for coupling. | 20-30 minutes. |
| Expected Yield | >99% (coupling efficiency per step). Note: Valine is a β-branched amino acid, which can exhibit steric hindrance, sometimes leading to lower coupling efficiencies that may require double coupling. | >99% (capping efficiency). |
| Outcome | Peptide chain extended by one valine residue, with a new N-terminal Boc group ready for the next cycle. | Peptide chain with a permanent N-terminal acetyl group. |
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle with Boc-Valine
This protocol outlines a single cycle for the addition of Boc-valine to a growing peptide chain on a solid support.
1. Resin Preparation:
-
Swell the peptide-resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 30 minutes.
2. Nα-Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin sequentially with DCM (3x), isopropanol (B130326) (2x), and N,N-Dimethylformamide (DMF) (3x).
3. Neutralization:
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 2 minutes and drain. Repeat this step once.
-
Wash the resin with DCM (3x) and DMF (3x).
4. Amino Acid Coupling:
-
In a separate vessel, dissolve Boc-Val-OH (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to pre-activate the amino acid for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the reaction for completeness using a qualitative method like the Kaiser test. If the test is positive, a second coupling may be necessary.
-
Wash the resin sequentially with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
Protocol 2: N-Terminal Acetylation (Capping)
This protocol is performed on the final peptide-resin after the last amino acid has been coupled and its Nα-protecting group has been removed.
1. Resin Preparation:
-
Ensure the N-terminal protecting group (e.g., Boc) of the final amino acid has been removed according to the deprotection protocol above.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
2. Acetylation Reaction:
-
Prepare an acetylation solution of 10% acetic anhydride and 5% DIEA in DMF.
-
Add the acetylation solution to the peptide-resin.
-
Agitate the mixture at room temperature for 30 minutes.
3. Washing:
-
Drain the acetylation solution.
-
Wash the resin extensively with DMF (5x) and DCM (5x).
-
Dry the resin under vacuum. The N-terminally acetylated peptide is now ready for cleavage from the resin.
Visualizing the Workflows
To further clarify the distinct processes, the following diagrams illustrate the cyclical nature of Boc-SPPS and the terminal step of N-acetylation.
References
A Comparative Analysis of the Biological Activities of L-valine and N-Acetyl-L-valine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of the essential amino acid L-valine and its derivative, N-Acetyl-L-valine. While L-valine is a well-characterized component of numerous physiological processes, direct experimental data on N-Acetyl-L-valine is limited. This analysis, therefore, combines established knowledge of L-valine with a theoretical examination of the effects of N-acetylation to provide a framework for future research and drug development.
Introduction to L-valine and N-Acetyl-L-valine
L-valine is an essential branched-chain amino acid (BCAA) that must be obtained through diet, as the human body cannot synthesize it.[1][2] It is a fundamental building block for proteins and plays a crucial role in muscle metabolism, tissue repair, and energy production.[1][3] L-valine's biological activities extend to the regulation of key signaling pathways, such as the mammalian target of rapamycin (B549165) (mTOR) pathway, which is central to cell growth and proliferation.
N-Acetyl-L-valine is a derivative of L-valine in which an acetyl group is attached to the alpha-amino group.[1][4] This modification can theoretically alter the parent molecule's physicochemical properties, potentially affecting its metabolic fate, bioavailability, and overall biological activity.[1] N-acetylation can prevent the direct incorporation of the amino acid into proteins, suggesting that N-Acetyl-L-valine may not serve as a direct building block for protein synthesis but could act as a prodrug or possess unique signaling properties.[1]
Comparative Biological Activities
Due to the scarcity of direct comparative studies, this section presents a summary of the known activities of L-valine and the hypothesized activities of N-Acetyl-L-valine based on the principles of N-acetylation.
Table 1: Comparison of Key Biological Properties
| Property | L-valine | N-Acetyl-L-valine (Hypothesized) |
| Role in Protein Synthesis | Direct precursor for protein synthesis.[1] | Not directly incorporated into proteins due to the blocked amino group.[1] May act as a precursor to L-valine following deacetylation. |
| Metabolic Fate | Catabolized to succinyl-CoA for entry into the citric acid cycle; serves as a substrate for gluconeogenesis.[5] | Potentially undergoes enzymatic deacetylation to release L-valine and acetate.[6] May have a distinct metabolic pathway, leading to different downstream metabolites. |
| Cellular Uptake | Transported into cells via specific amino acid transporters.[7] | Uptake mechanism is uncharacterized but may differ from L-valine due to altered polarity. Could potentially have enhanced membrane permeability. |
| Signaling (mTOR Pathway) | Activates the mTORC1 signaling pathway, promoting cell growth and protein synthesis.[5] | Effect on mTOR signaling is unknown. If deacetylated to L-valine, it could indirectly activate the pathway. The acetylated form may have no effect or could interact with other signaling molecules. |
| Bioavailability | Readily absorbed from the diet. | Bioavailability is uncharacterized but may be altered due to changes in solubility and transport. N-acetylation can sometimes improve a molecule's stability and absorption.[1] |
Experimental Protocols for Comparative Analysis
To empirically determine and compare the biological activities of L-valine and N-Acetyl-L-valine, the following experimental protocols are proposed.
Assessment of Cellular Uptake
This protocol aims to quantify and compare the rate of uptake of L-valine and N-Acetyl-L-valine into a model cell line (e.g., C2C12 myoblasts).
Methodology:
-
Cell Culture: Culture C2C12 cells in a 24-well plate until they reach 80-90% confluency.
-
Amino Acid Starvation: Prior to the experiment, incubate the cells in an amino acid-free medium for 1-2 hours.
-
Treatment: Replace the starvation medium with a buffer containing either radiolabeled L-valine ([³H]-L-valine) or a synthesized radiolabeled N-Acetyl-L-valine at various concentrations.
-
Time-Course Analysis: At specific time points (e.g., 1, 5, 15, 30, and 60 minutes), wash the cells rapidly with ice-cold phosphate-buffered saline (PBS) to stop the uptake process.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Measure the radioactivity in the cell lysates using a scintillation counter.
-
Data Analysis: Determine the initial uptake rates (V₀) at each concentration and calculate the Michaelis-Menten kinetic parameters (Km and Vmax) for both compounds.
Evaluation of mTOR Pathway Activation
This protocol uses Western blotting to assess the phosphorylation status of key downstream targets of the mTORC1 pathway.
Methodology:
-
Cell Culture and Starvation: Culture a suitable cell line (e.g., HEK293T or C2C12) in 6-well plates. Once confluent, starve the cells of amino acids as described above.
-
Treatment: Stimulate the cells with either L-valine or N-Acetyl-L-valine at various concentrations for a defined period (e.g., 30-60 minutes). Include a negative control (no amino acid) and a positive control (e.g., leucine).
-
Protein Extraction: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phosphorylated mTOR (p-mTOR), phosphorylated S6 kinase (p-S6K1), and their total protein counterparts. Use a loading control antibody (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vitro Deacetylation Assay
This protocol aims to determine if N-Acetyl-L-valine can be enzymatically converted to L-valine by cellular extracts.
Methodology:
-
Preparation of Cell Lysate: Prepare a protein extract from a relevant cell line or tissue known to have deacetylase activity (e.g., liver or kidney cells).
-
Reaction Mixture: Set up a reaction mixture containing the cell lysate, a suitable buffer, and N-Acetyl-L-valine as the substrate.
-
Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid) or by heat inactivation.
-
Analysis by HPLC:
-
Derivatize the samples with a fluorescent agent (e.g., o-phthalaldehyde, OPA) that reacts with primary amines.
-
Analyze the samples using reverse-phase high-performance liquid chromatography (RP-HPLC) with a fluorescence detector.
-
Quantify the amount of L-valine produced over time by comparing the peak areas to a standard curve of L-valine.
-
Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic fate and signaling role of L-valine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Valine (Val) Amino Acid Overview - Creative Peptides [creative-peptides.com]
- 4. N-Acetyl-L-valine | C7H13NO3 | CID 66789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 6. benchchem.com [benchchem.com]
- 7. Kinetics of l-Valine Uptake in Suspension-Cultured Cells and Protoplast-Derived Cells of Tobacco: Comparison of Wild-Type and the Valr-2 Mutant - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Separations: Acetylvaline Versus Other N-Acetylated Amino Acids
For researchers, scientists, and drug development professionals, the efficient chiral separation of N-acetylated amino acids is a critical step in ensuring the stereochemical purity of intermediates and final products. This guide provides an objective comparison of the chiral separation performance of N-acetylvaline against other common N-acetylated amino acids, namely N-acetylleucine and N-acetylphenylalanine, with a focus on High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).
The choice of the chiral selector and the analytical technique are paramount in achieving optimal enantiomeric resolution. This guide summarizes key performance indicators and provides detailed experimental protocols to assist in method development and selection.
Comparative Performance Data
The following tables summarize the quantitative data for the chiral separation of N-acetylvaline, N-acetylleucine, and N-acetylphenylalanine using HPLC. The data has been compiled from various sources to provide a comparative overview. It is important to note that direct comparison is most effective when the same chiral stationary phase (CSP) and mobile phase are utilized.
Table 1: HPLC Chiral Separation Data on Teicoplanin-Based CSP (Astec CHIROBIOTIC T)
| Analyte | Mobile Phase | Retention Time (t1, min) | Retention Time (t2, min) | Separation Factor (α) | Resolution (Rs) | Citation |
| N-Acetyl-D/L-Phenylalanine | Methanol (B129727) / Acetic Acid / Triethylamine (B128534) (100 / 0.01 / 0.01 v/v/v) | 6.8 | 8.5 | 1.25 | 2.1 | [1] |
| N-Acetyl-D/L-Leucine | 20 mM Ammonium Acetate in Methanol (gradient) | - | - | - | - | [2] |
Note: Specific retention times, separation factor, and resolution for N-Acetyl-D/L-Leucine on Astec CHIROBIOTIC T were not explicitly provided in the cited source, which focused on pharmacokinetic analysis.
Table 2: HPLC Chiral Separation Data on Other CSPs
| Analyte | Chiral Stationary Phase | Mobile Phase | Separation Factor (α) | Citation |
| N-Acetyl-Valine | Ristocetin A | Not Specified | 1.53 | [3] |
| N-Acetyl-Phenylalanine | Pirkle-type (Urea) | Not Specified | 1.14 | [4] |
Experimental Protocols
The following are detailed methodologies for the chiral separation of N-acetylated amino acids by HPLC, based on commonly employed techniques.
HPLC Method for N-Acetyl-D/L-Phenylalanine[1]
-
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
-
Materials:
-
Chiral Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm.
-
Solvents: HPLC grade methanol, glacial acetic acid, and triethylamine.
-
Sample: Racemic N-acetyl-D/L-phenylalanine.
-
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing 100% HPLC grade methanol with 0.01% glacial acetic acid and 0.01% triethylamine (v/v/v).
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic N-acetyl-D/L-phenylalanine at a concentration of 1.0 mg/mL in the mobile phase.
-
Dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
General HPLC Method for N-Acetyl-Amino Acids on Polysaccharide-Based CSPs
-
Instrumentation:
-
A standard HPLC system.
-
-
Materials:
-
Chiral Column: Polysaccharide-based CSP (e.g., Chiralpak® series).
-
Solvents: HPLC grade n-hexane, isopropanol (B130326) (or other alcohol modifiers).
-
-
Mobile Phase Preparation:
-
A common starting point for normal phase is a mixture of a non-polar solvent like hexane (B92381) and an alcohol like isopropanol. The ratio is optimized to achieve the best separation.
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5 - 1.5 mL/min for a standard 4.6 mm ID column.
-
Temperature: Often ambient, but can be controlled (e.g., 25-40 °C) to optimize separation.
-
Experimental and Logical Workflows
A general workflow for developing a chiral separation method for N-acetylated amino acids is depicted below. This process involves selecting an appropriate chiral separation technique, followed by method development and optimization.
Caption: Workflow for Chiral Separation Method Development.
Signaling Pathways and Recognition Mechanisms
The chiral recognition mechanism in HPLC using a teicoplanin-based CSP, such as Astec® CHIROBIOTIC® T, involves a combination of interactions between the N-acetylated amino acid and the stationary phase. These interactions are crucial for achieving enantioselectivity.
Caption: Chiral Recognition Interactions.
The differential stability of the diastereomeric complexes formed between the two enantiomers and the chiral selector leads to different retention times, enabling their separation. The nature and steric arrangement of the amino acid's side chain play a significant role in the degree of interaction and, consequently, the separation efficiency. For instance, the bulkier side chains of leucine (B10760876) and phenylalanine may lead to different inclusion dynamics within the chiral selector's cavity compared to the smaller isopropyl group of valine.
References
- 1. Comparison of the chiral separation of amino-acid derivatives by a teicoplanin and RN-beta-CD CSPs using waterless mobile phases: Factors that enhance resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A teicoplanin-cyclodextrin bilayer chiral stationary phase boosts chiral separation of native amino acids - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
A Spectroscopic Comparison of N-Acetyl-L-valine with its Precursors: L-valine and Acetic Anhydride
For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic characteristics of a synthesized molecule and its starting materials is fundamental for reaction monitoring, quality control, and structural verification. This guide provides an objective comparison of the spectroscopic data for N-Acetyl-L-valine against its precursors, L-valine and acetic anhydride (B1165640), supported by experimental data and detailed methodologies.
The N-acetylation of the amino acid L-valine yields N-Acetyl-L-valine, a modification that alters its chemical properties and is a common step in peptide synthesis and the development of chiral ligands. This transformation is readily monitored by spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Herein, we present a comparative analysis of the key spectroscopic features that differentiate the product from its precursors.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and FT-IR spectroscopy for N-Acetyl-L-valine, L-valine, and acetic anhydride.
Table 1: ¹H NMR Spectral Data Comparison (400 MHz, DMSO-d6)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| N-Acetyl-L-valine | ~8.00 | d | NH (Amide) |
| ~4.14 | dd | α-H | |
| ~2.04 | m | β-H | |
| ~1.88 | s | COCH₃ (Acetyl) | |
| ~0.88 | d | γ-CH₃ | |
| L-valine | ~3.17 | d | α-H |
| ~2.05 | m | β-H | |
| ~0.95 | d | γ-CH₃ | |
| Acetic Anhydride | ~2.26 | s | CH₃ |
Table 2: ¹³C NMR Spectral Data Comparison (100.54 MHz, DMSO-d6)
| Compound | Chemical Shift (δ) ppm | Assignment |
| N-Acetyl-L-valine | ~173.1 | Carboxyl C=O |
| ~169.5 | Amide C=O | |
| ~57.1 | α-C | |
| ~29.7 | β-C | |
| ~22.2 | Acetyl CH₃ | |
| ~19.1, ~18.0 | γ-CH₃ | |
| L-valine | ~175.0 | Carboxyl C=O |
| ~60.5 | α-C | |
| ~30.8 | β-C | |
| ~19.5, ~18.8 | γ-CH₃ | |
| Acetic Anhydride | ~167.0 | Carbonyl C=O |
| ~22.0 | CH₃ |
Table 3: FT-IR Spectral Data Comparison (cm⁻¹)
| Compound | Key Absorption Bands (cm⁻¹) | Functional Group Assignment |
| N-Acetyl-L-valine | ~3300 (broad) | O-H stretch (Carboxylic Acid) |
| ~3280 | N-H stretch (Amide) | |
| ~1720 | C=O stretch (Carboxylic Acid) | |
| ~1620 | C=O stretch (Amide I) | |
| ~1540 | N-H bend (Amide II) | |
| L-valine | ~3000-2500 (broad) | O-H and N-H stretches (Zwitterion) |
| ~1600-1500 | N-H bend | |
| ~1400 | C=O stretch (Carboxylate) | |
| Acetic Anhydride | ~1820 and ~1750 | C=O stretch (Anhydride, symmetric and asymmetric) |
| ~1050 | C-O stretch |
Experimental Protocols
Detailed methodologies for the synthesis of N-Acetyl-L-valine and the acquisition of the cited spectroscopic data are provided below.
Synthesis of N-Acetyl-L-valine
N-Acetyl-L-valine can be synthesized by the acetylation of L-valine using acetic anhydride.[1]
Materials:
-
L-valine
-
Acetic anhydride
-
Glacial acetic acid
-
Water
Procedure:
-
Dissolve L-valine in glacial acetic acid in a round-bottom flask.
-
Slowly add a molar excess of acetic anhydride to the solution while stirring.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the glacial acetic acid under reduced pressure.
-
The crude product is then purified by recrystallization from water to yield N-Acetyl-L-valine as a white crystalline solid.
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy [2]
-
Sample Preparation: For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d6). For ¹³C NMR, a higher concentration of 20-50 mg in 0.6 mL of solvent is recommended. Ensure the sample is fully dissolved.
-
¹H NMR Instrument Parameters:
-
Spectrometer: 400 MHz
-
Pulse Sequence: Standard single-pulse
-
Number of Scans: 16
-
Relaxation Delay: 1 s
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Instrument Parameters:
-
Spectrometer: 100.54 MHz
-
Pulse Sequence: Standard proton-decoupled
-
Number of Scans: 1024
-
Relaxation Delay: 2 s
-
Spectral Width: -10 to 200 ppm
-
-
Referencing: The spectra are referenced to the residual solvent peak.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Spectra can be acquired using a neat solid sample on an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Parameters:
-
Spectrometer: FT-IR spectrometer with a DTGS detector
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Background: A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.
3. Mass Spectrometry (MS)
-
Technique: Electrospray ionization (ESI) in negative ion mode is suitable for these compounds.
-
Sample Preparation: Samples are dissolved in a suitable solvent such as a water/acetonitrile mixture with a small amount of formic acid.
-
Analysis: The sample solution is infused into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
Spectroscopic Interpretation and Comparison
The acetylation of L-valine introduces an acetyl group, leading to distinct and predictable changes in the spectroscopic signatures.
¹H NMR Analysis
The most significant changes in the ¹H NMR spectrum upon formation of N-Acetyl-L-valine are the appearance of a singlet at approximately 1.88 ppm, corresponding to the three protons of the newly introduced acetyl group, and the appearance of an amide proton signal around 8.00 ppm. The signal for the α-proton of L-valine shifts downfield from ~3.17 ppm to ~4.14 ppm in N-Acetyl-L-valine due to the electron-withdrawing effect of the adjacent amide carbonyl group. The characteristic singlet of acetic anhydride at ~2.26 ppm is absent in the purified product.
¹³C NMR Analysis
In the ¹³C NMR spectrum, the formation of N-Acetyl-L-valine is confirmed by the appearance of two new signals: one for the acetyl methyl carbon at ~22.2 ppm and another for the amide carbonyl carbon at ~169.5 ppm. The α-carbon signal of the valine backbone shifts slightly upfield from ~60.5 ppm in L-valine to ~57.1 ppm in the product. The two distinct carbonyl signals in N-Acetyl-L-valine (carboxyl and amide) are a key differentiating feature from both precursors, as L-valine shows a single carboxyl signal and acetic anhydride displays a single carbonyl signal.
FT-IR Analysis
The FT-IR spectrum provides clear evidence of the N-acetylation. The spectrum of N-Acetyl-L-valine exhibits characteristic amide bands: an N-H stretch around 3280 cm⁻¹, a strong C=O stretch (Amide I) around 1620 cm⁻¹, and an N-H bend (Amide II) around 1540 cm⁻¹. These are absent in the spectra of both L-valine and acetic anhydride. The distinct symmetric and asymmetric C=O stretches of the anhydride group in acetic anhydride at ~1820 cm⁻¹ and ~1750 cm⁻¹ are no longer present in the product.[3] The broad absorbances in the 3000-2500 cm⁻¹ region of L-valine, characteristic of its zwitterionic nature, are replaced by more defined O-H and N-H stretching bands in N-Acetyl-L-valine.
Visualizing the Synthesis and Workflow
The following diagrams illustrate the chemical transformation and the experimental workflow for the synthesis and analysis of N-Acetyl-L-valine.
References
The Unassuming Control: A Guide to Using N-Acetyl-L-valine in Biochemical Assays
In the intricate world of biochemical and cellular assays, the integrity of an experiment often hinges on the quality of its controls. For researchers investigating the multifaceted roles of amino acids in signaling, metabolism, and protein synthesis, the selection of an appropriate negative control is paramount. This guide provides a comprehensive comparison of N-Acetyl-L-valine as a robust negative control, evaluating its performance against other common alternatives and furnishing the experimental rationale for its use.
The Rationale for an Ideal Negative Control
An effective negative control should be structurally similar to the active compound, in this case, the essential amino acid L-valine, yet be biologically inert in the specific context of the assay. This ensures that any observed effects are attributable to the specific biological activity of L-valine and not to non-specific factors such as molecular crowding, solvent effects, or unintended interactions. N-Acetyl-L-valine, a derivative of L-valine, fits this profile adeptly. The acetylation of the alpha-amino group effectively "caps" the N-terminus, preventing its participation in peptide bond formation and recognition by most amino acid transporters and receptors.
N-Acetyl-L-valine: Properties and Comparison
The suitability of N-Acetyl-L-valine as a negative control is best understood by comparing its properties with L-valine and other potential controls, such as its D-enantiomer, N-Acetyl-D-valine.
| Feature | L-Valine | N-Acetyl-L-valine | N-Acetyl-D-valine |
| Structure | Natural, proteinogenic amino acid | L-valine with an acetylated amino group | D-enantiomer of N-Acetyl-valine |
| Biological Activity | Biologically active; incorporated into proteins, participates in metabolic pathways (e.g., mTOR signaling) | Theoretically inert in protein synthesis and many signaling pathways due to N-terminal blockage | Generally biologically inactive as most enzymes are stereospecific for L-amino acids |
| Primary Use in Assays | Positive control, experimental variable | Negative control for protein synthesis, cell signaling, and metabolic assays | Negative control to test for stereospecificity of a biological process |
| Potential for Non-specific Effects | High (due to biological activity) | Low | Low |
| Solubility | Soluble in aqueous solutions | Soluble in aqueous solutions | Soluble in aqueous solutions |
Experimental Protocols and Data
While direct comparative studies extensively documenting N-Acetyl-L-valine as a negative control are not abundant in peer-reviewed literature, its use can be inferred and justified based on established biochemical principles. Below are detailed methodologies for key experiments where N-Acetyl-L-valine would be an appropriate negative control.
In Vitro Protein Synthesis Assay
Objective: To demonstrate that N-Acetyl-L-valine is not incorporated into newly synthesized proteins, unlike L-valine.
Methodology:
-
Prepare a cell-free protein synthesis system (e.g., rabbit reticulocyte lysate).
-
Set up three reaction conditions:
-
Positive Control: Add a mixture of all essential amino acids, including radiolabeled L-[¹⁴C]-valine.
-
Negative Control: Add a mixture of all essential amino acids, replacing L-valine with N-Acetyl-L-valine, but including radiolabeled L-[¹⁴C]-leucine to confirm the system is active.
-
Experimental: Add a mixture of all essential amino acids, including radiolabeled N-Acetyl-L-[¹⁴C]-valine (if available) or unlabeled N-Acetyl-L-valine and measure the incorporation of another radiolabeled amino acid.
-
-
Incubate the reactions at 30°C for 90 minutes.
-
Precipitate the newly synthesized proteins using trichloroacetic acid (TCA).
-
Collect the protein precipitates on glass fiber filters and wash to remove unincorporated amino acids.
-
Measure the radioactivity of the filters using a scintillation counter.
Expected Results:
| Condition | Expected Radioactivity (CPM) | Interpretation |
| Positive Control (L-[¹⁴C]-valine) | High | L-valine is actively incorporated into proteins. |
| Negative Control (N-Acetyl-L-valine) | Low (background levels for valine incorporation) | N-Acetyl-L-valine is not incorporated into proteins. |
| N-Acetyl-D-valine Control | Low (background levels) | The D-enantiomer is not incorporated, confirming stereospecificity. |
mTOR Signaling Pathway Activation Assay
Objective: To show that N-Acetyl-L-valine does not activate the mTOR signaling pathway, which is typically stimulated by L-valine.
Methodology:
-
Culture a suitable cell line (e.g., HEK293 or C2C12 myotubes) to 80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal mTOR activity.
-
Treat the cells with one of the following for 1 hour:
-
Vehicle (e.g., PBS)
-
L-valine (e.g., 2 mM)
-
N-Acetyl-L-valine (e.g., 2 mM)
-
N-Acetyl-D-valine (e.g., 2 mM)
-
-
Lyse the cells and collect protein extracts.
-
Perform Western blotting to detect the phosphorylation of key mTORC1 downstream targets, such as p70S6K (at Thr389) and 4E-BP1 (at Ser65).
Expected Results:
| Treatment | p-p70S6K (Thr389) Levels | p-4E-BP1 (Ser65) Levels | Interpretation |
| Vehicle | Basal | Basal | Baseline mTOR activity. |
| L-valine | Increased | Increased | L-valine activates mTORC1 signaling. |
| N-Acetyl-L-valine | Basal | Basal | N-Acetyl-L-valine does not activate mTORC1 signaling. |
| N-Acetyl-D-valine | Basal | Basal | The D-enantiomer does not activate mTORC1 signaling. |
Visualizing the Rationale and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the chemical modification of L-valine, its role in a signaling pathway, and a typical experimental workflow.
Conclusion
A Comparative Guide to the Performance of Valine-Derived Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis. These reagents temporarily impart chirality to a prochiral substrate, effectively guiding subsequent transformations to yield a desired stereoisomer. Among the most reliable and widely utilized of these are the oxazolidinone-based auxiliaries, famously developed by David A. Evans.[1][2]
This guide provides an objective evaluation of the performance of N-acyl valine-derived oxazolidinones, a prominent class of Evans auxiliaries. While the term "Acetylvaline" is not standard for a chiral auxiliary, N-acyl derivatives of the amino acid valine, particularly within an oxazolidinone scaffold, are extensively used. We will compare their efficacy in key carbon-carbon bond-forming reactions—asymmetric alkylation and aldol (B89426) reactions—against other common chiral auxiliaries, supported by experimental data. Detailed methodologies for pivotal experiments are also presented to facilitate practical application.
Mechanism of Stereocontrol: The Role of the Valine-Derived Oxazolidinone
The high degree of stereocontrol exerted by valine-derived oxazolidinone auxiliaries is a function of their ability to form a rigid, chelated enolate intermediate. The isopropyl group, originating from the valine precursor, creates a sterically hindered environment that effectively blocks one face of the enolate. This forces an incoming electrophile to approach from the less hindered face, resulting in a predictable and highly diastereoselective transformation.[1]
Performance in Asymmetric Aldol Reactions
The Evans asymmetric aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds, constructing two adjacent stereocenters with high precision. The reaction typically proceeds through a chair-like Zimmerman-Traxler transition state when using boron enolates, leading to the syn-aldol product with excellent diastereoselectivity.[2][3]
Below is a comparison of the performance of a valine-derived auxiliary with a phenylalanine-derived auxiliary in a representative asymmetric aldol reaction.
Table 1: Performance of N-Propionyl Oxazolidinone Auxiliaries in an Asymmetric Aldol Reaction
| Chiral Auxiliary | Aldehyde (Electrophile) | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (S)-4-Isopropyloxazolidin-2-one (Valine-derived) | Isobutyraldehyde (B47883) | >99:1 | 80-92 | |
| (S)-4-Benzyloxazolidin-2-one (Phenylalanine-derived) | Isobutyraldehyde | >99:1 | 80-92 |
Note: The data presented is representative and sourced from highly reliable, albeit different, primary literature. Direct side-by-side comparative studies under identical conditions are limited.
Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental strategy for the creation of α-substituted chiral carboxylic acid derivatives. The chiral auxiliary directs the approach of an alkyl halide to the enolate, establishing a new stereocenter with high fidelity.
Table 2: Performance of a Phenylalanine-Derived N-Propionyl Oxazolidinone in Asymmetric Alkylation
| Electrophile (R-X) | Product (R) | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| Benzyl bromide | Benzyl | >99:1 | 91 | |
| Allyl iodide | Allyl | 98:2 | 80 | |
| Methyl iodide | Methyl | 97:3 | 92 | |
| Ethyl iodide | Ethyl | 98:2 | 85 |
Note: While specific comparative data for the valine-derived auxiliary under these exact conditions was not found, its performance is generally understood to be comparable to the phenylalanine-derived analogue, with the choice often depending on the specific substrate and desired crystallization properties of the intermediates.
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of these methodologies. Below are representative protocols for the acylation of the auxiliary, a diastereoselective aldol reaction, and the subsequent cleavage of the auxiliary.
Protocol 1: N-Acylation of (S)-4-Isopropyloxazolidin-2-one
This procedure describes the formation of the N-propionyl derivative, the starting material for the subsequent asymmetric reactions.
-
Setup: A flame-dried round-bottom flask is charged with (S)-4-isopropyloxazolidin-2-one (1.0 equiv.) and anhydrous tetrahydrofuran (B95107) (THF). The flask is sealed and maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.05 equiv.) is added dropwise. The mixture is stirred at -78 °C for 30 minutes.
-
Acylation: Propionyl chloride (1.1 equiv.) is added dropwise to the solution at -78 °C.
-
Reaction and Quench: The reaction mixture is stirred for 1 hour at -78 °C, then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution.
-
Work-up and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Protocol 2: Asymmetric Aldol Reaction with N-Propionyl-(S)-4-Isopropyloxazolidin-2-one
This protocol details the highly diastereoselective boron-mediated aldol reaction with isobutyraldehyde.
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add N-propionyl-(S)-4-isopropyloxazolidin-2-one (1.0 equiv.) and dissolve in anhydrous dichloromethane (B109758) (CH₂Cl₂). Cool the solution to -78 °C.
-
Enolate Formation: Add dibutylboron triflate (1.1 equiv.) dropwise, followed by the dropwise addition of diisopropylethylamine (DIPEA) (1.2 equiv.). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.
-
Aldehyde Addition: Cool the solution back down to -78 °C and add isobutyraldehyde (1.5 equiv.) dropwise.
-
Reaction and Quench: Stir the reaction mixture at -78 °C for 20 minutes, then at 0 °C for 1 hour. Quench the reaction at 0 °C by adding methanol (B129727), followed by a pH 7 phosphate (B84403) buffer. Add a mixture of methanol and 30% aqueous H₂O₂ and stir vigorously for 1 hour.
-
Work-up and Purification: Add saturated aqueous Na₂SO₃ to quench excess peroxide. Extract the aqueous layer with CH₂Cl₂. The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous MgSO₄, filtered, and concentrated. The product can be purified by flash chromatography or crystallization.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the auxiliary to yield the chiral carboxylic acid using lithium hydroperoxide.
-
Setup: The aldol adduct (1.0 equiv.) is dissolved in a 4:1 mixture of THF and water and cooled to 0 °C in an ice bath.
-
Cleavage: 30% aqueous hydrogen peroxide (4.0 equiv.) is added, followed by a solution of lithium hydroxide (B78521) (2.0 equiv.) in water.
-
Reaction and Quench: The mixture is stirred at 0 °C for 2-4 hours. The reaction is quenched with an aqueous solution of sodium sulfite.
-
Work-up: The organic and aqueous layers are separated. The chiral auxiliary can be recovered from the organic layer. The aqueous layer is acidified, and the desired carboxylic acid is extracted with an organic solvent.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental processes described.
References
A Comparative Study of the Metabolic Stability of Valine and N-Acetylvaline
For Researchers, Scientists, and Drug Development Professionals
Introduction to Valine and N-Acetylvaline
Valine is an essential branched-chain amino acid (BCAA) crucial for protein synthesis, energy metabolism, and overall physiological function.[1] Its metabolic fate is a key area of study in nutrition and disease research. N-Acetylvaline is a derivative of valine where an acetyl group is attached to the nitrogen atom of the amino group.[2] N-acetylation of amino acids can alter their physicochemical properties and biological activity, making the study of their metabolic stability essential for applications in drug development and as metabolic probes.
Metabolic Pathways and Bioactivation
The metabolic stability of a compound is determined by its susceptibility to enzymatic degradation. Valine and N-Acetylvaline follow distinct initial metabolic routes.
Valine Catabolism: The breakdown of valine is a well-documented pathway that occurs primarily in the muscle and liver. The initial and rate-limiting step is transamination, followed by oxidative decarboxylation, ultimately leading to the formation of succinyl-CoA, which can enter the citric acid cycle for energy production.[1]
Caption: Catabolic pathway of L-Valine.
N-Acetylvaline Metabolism: The primary metabolic pathway for N-Acetyl-L-valine is anticipated to be the hydrolysis of the acetyl group, a process known as deacetylation, to yield L-valine. This reaction is catalyzed by enzymes such as Aminoacylase I.[3] Following deacetylation, the resulting valine enters its standard catabolic pathway. This suggests that N-Acetyl-L-valine may act as a prodrug or a delivery mechanism for L-valine.
Caption: Proposed metabolic pathway for N-Acetyl-L-valine.
Comparative Metabolic Data
The following table summarizes the available data on the metabolic stability of valine and N-Acetylvaline. Direct quantitative comparisons are inferred from existing literature.
| Parameter | L-Valine | N-Acetyl-L-valine |
| Primary Metabolic Route | Transamination followed by oxidative decarboxylation.[1] | Deacetylation to L-valine. |
| Key Metabolizing Enzymes | Branched-chain amino acid aminotransferase (BCAT), Branched-chain α-keto acid dehydrogenase (BCKDH). | Aminoacylase I and other deacetylases/amidases. |
| Plasma Half-life (t½) | A half-life of 100 hours in mammals has been reported, which may reflect its incorporation into and release from proteins rather than the turnover of the free amino acid pool. | Data not publicly available. Expected to be rapidly converted to L-valine in vivo. |
| Intrinsic Clearance (CLint) | Data not publicly available from standard in vitro metabolic assays. | Data not publicly available. |
Experimental Protocols for Assessing Metabolic Stability
To definitively compare the metabolic stability of valine and N-Acetylvaline, a standardized in vitro assay using hepatocytes is recommended. Hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes, providing a comprehensive system for evaluating metabolic fate.
Hepatocyte Stability Assay Protocol
This protocol outlines a typical procedure for determining the metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound.
1. Materials:
-
Cryopreserved or fresh hepatocytes (e.g., human, rat)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compounds (Valine, N-Acetylvaline) stock solutions (e.g., 10 mM in DMSO)
-
Positive control compounds (high and low clearance)
-
96-well plates (collagen-coated for plated assays)
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile (B52724) (or other suitable organic solvent) with an internal standard
-
LC-MS/MS system for analysis
2. Procedure:
-
Hepatocyte Preparation: Thaw and prepare hepatocytes according to the supplier's instructions to ensure high viability (>80%).
-
Working Solution Preparation: Prepare working solutions of the test compounds and positive controls in the incubation medium at a concentration of 2x the final desired concentration.
-
Incubation Setup:
-
Add hepatocyte suspension to the wells of a 96-well plate.
-
Add the test compound working solutions to initiate the metabolic reactions. The final concentration is typically 1 µM.
-
-
Time-course Sampling: Place the plate in an incubator at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take aliquots from the incubation wells.
-
Reaction Termination: Terminate the metabolic activity in the aliquots by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound at each time point.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (cell density) .
Caption: Experimental workflow for the hepatocyte stability assay.
Involvement in Cellular Signaling
Valine and Protein Synthesis: As a BCAA, valine plays a significant role in stimulating protein synthesis, primarily through the activation of the mTOR (mammalian target of rapamycin) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and metabolism.
Caption: Valine's role in the mTOR signaling pathway.
N-Acetyl Amino Acids as Signaling Molecules: N-acyl amino acids (NAAs), the broader class to which N-Acetylvaline belongs, are emerging as a class of endogenous lipid signaling molecules. They can interact with various receptors, including G protein-coupled receptors (GPCRs), to modulate physiological processes. While the specific signaling roles of N-Acetylvaline are not well-defined, its primary signaling function is likely mediated by its conversion to valine. However, the potential for N-Acetylvaline itself to have unique signaling properties remains an area for future investigation.
Conclusion
This comparative guide indicates that L-valine and N-Acetyl-L-valine have different initial metabolic fates. L-valine directly enters its catabolic pathway, which is a relatively slow process for amino acids. In contrast, N-Acetyl-L-valine is likely subject to rapid deacetylation to yield L-valine.
Key Comparative Points:
-
Metabolic Entry Point: Valine's metabolism begins with transamination, while N-Acetylvaline's begins with deacetylation.
-
Stability: N-acetylation of the L-enantiomer is likely a metabolically labile modification. Therefore, N-Acetyl-L-valine is expected to have lower metabolic stability than if the acetyl group were to protect it from degradation. Instead, it likely functions as a rapidly cleared prodrug of valine.
-
Biological Activity: The biological effects of N-Acetyl-L-valine are most likely attributable to the resulting L-valine, particularly concerning its role in protein synthesis via the mTOR pathway.
For drug development professionals, N-acetylation of a valine-containing molecule could be a strategy to modulate its properties, but the rapid in vivo cleavage of this group must be considered. Further direct experimental comparisons using the protocols outlined in this guide are necessary to quantify the precise metabolic stability parameters for N-Acetylvaline and to confirm these well-founded inferences.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Acetylvaline
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper chemical disposal protocols is a critical component of responsible research. This guide provides essential, step-by-step procedures for the safe and compliant disposal of acetylvaline, ensuring you can continue your valuable work with confidence.
While a specific Safety Data Sheet (SDS) for "this compound" is not individually available, safety data for its common isomers (N-Acetyl-D-valine, N-Acetyl-L-valine, and N-Acetyl-DL-valine) provide consistent guidance for its handling and disposal. This information, combined with general laboratory chemical waste management principles, forms the basis for the following procedures.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are familiar with the following safety protocols:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.[1]
-
Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.[1]
-
Spill Management: In the event of a spill, prevent dust formation. Gently sweep the solid material into a designated and labeled waste container. The spill area should then be cleaned with a damp cloth.[1]
Step-by-Step Disposal Protocol
The disposal of this compound should always be conducted in accordance with institutional guidelines and local, state, and federal regulations. The following is a general procedural guide:
-
Waste Identification and Collection:
-
Disposal of Small Quantities (Milligram to Gram Scale):
-
For small research quantities, this compound can typically be disposed of as solid chemical waste.
-
Place the material in a designated container for non-hazardous or laboratory chemical waste, as determined by your institution's waste management plan.
-
-
Disposal of Large Quantities:
-
For larger quantities, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal instructions.
-
Incineration at a licensed hazardous waste facility is a common and effective disposal method for many organic compounds.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as weighing paper, gloves, or pipette tips, should be considered contaminated.
-
These materials must be placed in the same solid chemical waste container as the this compound itself.
-
-
Empty Containers:
-
A container that has held this compound should be managed as hazardous waste unless it has been properly decontaminated.
-
To decontaminate, triple rinse the container with a suitable solvent (such as water, if this compound is soluble in it). The rinsate should be collected and disposed of as hazardous chemical waste.
-
After triple-rinsing, remove or deface all chemical labels before disposing of the container as regular trash.
-
Quantitative Data and Hazard Summary
The following table summarizes key information from the Safety Data Sheets of this compound isomers.
| Parameter | N-Acetyl-D-valine | N-Acetyl-L-valine | N-Acetyl-DL-valine |
| Hazard Classification | Skin Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Skin Sensitization (Category 1), Specific target organ toxicity — single exposure (Category 3, Respiratory system) | Not considered hazardous by the 2012 OSHA Hazard Communication Standard. | Not a hazardous substance or mixture according to Regulation (EC) No 1272/2008. |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | Dispose of contents/container to an approved waste disposal plant. | Dispose of contents/container to an approved waste disposal plant. |
Note: While some isomers are not classified as hazardous under specific regulations, it is best practice to handle all laboratory chemicals with care and dispose of them as chemical waste unless explicitly stated otherwise by your institution's EHS department.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always prioritize safety and consult your institution's Environmental Health and Safety department for specific guidance.
References
Safeguarding Your Research: A Guide to Handling Acetylvaline
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Acetylvaline, including operational and disposal plans. Adherence to these procedural steps will help mitigate risks and ensure the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment must be worn to minimize exposure.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | To prevent skin irritation and absorption.[1][2][3] |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and dust, preventing serious eye irritation. |
| Skin and Body Protection | A fully buttoned lab coat, long pants, and closed-toe shoes. | To prevent accidental skin contact. |
| Respiratory Protection | Generally not required under normal, well-ventilated conditions. A particle filter respirator is recommended if dust formation is likely. | To avoid inhalation of dust and potential respiratory irritation. |
Safe Handling and Storage Protocols
Proper handling and storage are critical to maintaining a safe laboratory environment and ensuring the stability of this compound.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid Dust Formation: Take care to avoid the formation of dust when handling the solid form of this compound.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling the substance.
-
Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
Storage Procedures:
-
Container: Keep the container tightly closed to prevent contamination and exposure.
-
Location: Store in a cool, dry, and well-ventilated place. Some suppliers recommend storing in a freezer.
-
Security: Store in a locked-up location to restrict access to authorized personnel only.
Spill Management and Disposal Plan
In the event of a spill or for routine disposal, follow these established procedures to ensure safety and environmental compliance.
Spill Cleanup:
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: Before cleaning the spill, don the recommended personal protective equipment.
-
Contain and Absorb: For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal. Avoid creating dust.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent.
Waste Disposal:
-
Regulations: Dispose of this compound and any contaminated materials in accordance with all local, state, and federal regulations.
-
Approved Facility: All waste must be disposed of at an approved waste disposal plant.
-
Containers: Use suitable, closed containers for disposal.
Workflow for Safe Handling of this compound
The following diagram illustrates the procedural workflow for the safe handling of this compound, from preparation to disposal.
Caption: Procedural workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
